1-Phenanthren-3-ylethanol
Description
Structure
3D Structure
Properties
CAS No. |
7494-58-8 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-phenanthren-3-ylethanol |
InChI |
InChI=1S/C16H14O/c1-11(17)14-9-8-13-7-6-12-4-2-3-5-15(12)16(13)10-14/h2-11,17H,1H3 |
InChI Key |
ZRWXPMQVCVDLPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=CC3=CC=CC=C32)C=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of 1-Phenanthren-3-ylethanol
As a Senior Application Scientist, understanding the nuanced behavior of polycyclic aromatic hydrocarbon (PAH) derivatives is critical for advancing both pharmaceutical synthesis and materials science. This whitepaper provides an in-depth technical analysis of 1-Phenanthren-3-ylethanol (CAS: 7494-58-8), detailing its physicochemical profile, validated synthetic methodologies, and downstream reactivity.
Structural Significance and Physicochemical Profile
1-Phenanthren-3-ylethanol, also designated as 1-(3-phenanthryl)ethanol, is a specialized secondary alcohol featuring a stereocenter adjacent to a rigid phenanthrene core. The presence of this extended
To establish a baseline for analytical and synthetic work, the quantitative physicochemical properties and mass spectrometry adduct data are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value |
| CAS Registry Number | 7494-58-8 |
| Molecular Formula | C₁₆H₁₄O |
| Molecular Weight | 222.287 g/mol |
| Monoisotopic Mass | 222.10446 Da |
| Predicted XLogP | 4.3 |
| Structural Class | Polycyclic Aromatic Hydrocarbon (PAH) Secondary Alcohol |
Table 2: Predicted Collision Cross Section (CCS) Adducts
Data utilized for Mass Spectrometry (MS) calibration and identification, sourced from [1].
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 223.11174 | 147.4 |
| [M+Na]⁺ | 245.09368 | 156.7 |
| [M-H]⁻ | 221.09718 | 152.1 |
| [M+NH₄]⁺ | 240.13828 | 167.4 |
Synthetic Methodology: The Reduction of 3-Acetylphenanthrene
The most scalable and direct route to synthesize 1-phenanthren-3-ylethanol is via the reduction of its upstream ketone precursor, 3-acetylphenanthrene (CAS: 2039-76-1)[2]. Because the resulting product is a secondary benzylic-type alcohol, the synthetic environment must be rigorously controlled to prevent over-reduction or spontaneous dehydration driven by the thermodynamic stability of the resulting vinyl phenanthrene.
Synthesis Workflow Visualization
Caption: Synthetic workflow for 1-Phenanthren-3-ylethanol highlighting reaction, workup, and validation.
Step-by-Step Protocol: Racemic Reduction via Sodium Borohydride
This protocol is engineered as a self-validating system, ensuring that intermediate states are verifiable and standard failure modes (e.g., E1 dehydration) are mitigated.
Step 1: Substrate Solvation and Temperature Control
-
Action: Dissolve 1.0 equivalent of 3-acetylphenanthrene in anhydrous methanol (0.2 M concentration) in a round-bottom flask. Cool the system to 0 °C using an ice-water bath.
-
Causality: Methanol acts as both the solvent and the necessary proton donor for the reduction mechanism. The 0 °C environment is critical to manage the exothermic nature of the hydride transfer, preventing thermal spikes that could lead to side reactions.
Step 2: Hydride Addition
-
Action: Add 1.2 equivalents of Sodium Borohydride (NaBH₄) portion-wise over 15 minutes.
-
Causality: NaBH₄ is specifically selected over stronger reducing agents like LiAlH₄ because it is mild enough to selectively reduce the carbonyl group without risking the partial reduction of the phenanthrene ring's extended
-system. Portion-wise addition controls the evolution of hydrogen gas.
Step 3: Reaction Monitoring (Self-Validation)
-
Action: Stir the reaction for 2 hours, allowing it to warm to room temperature. Monitor progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) solvent system.
-
Validation: The starting ketone is highly UV-active and non-polar (higher
). The target secondary alcohol will appear as a new, more polar spot (lower ) due to the introduction of hydrogen-bonding capabilities. The complete disappearance of the upper spot validates 100% conversion.
Step 4: Controlled Quenching
-
Action: Quench the reaction by slowly adding saturated aqueous Ammonium Chloride (NH₄Cl) at 0 °C.
-
Causality: A mild acidic quench is mandatory. Using strong acids (e.g., HCl) would rapidly protonate the newly formed hydroxyl group, turning it into a superior leaving group (water) and driving an E1 dehydration to form 3-vinylphenanthrene. NH₄Cl safely neutralizes basic borate salts without triggering dehydration.
Step 5: Isolation and Spectroscopic Validation
-
Action: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation: Analyze the crude product via ¹H-NMR (CDCl₃). The success of the protocol is self-validated by the appearance of a distinct doublet for the methyl group (
1.5 ppm) and a characteristic quartet for the methine proton ( 5.0 ppm), confirming the secondary alcohol structure.
Chemical Reactivity and Downstream Functionalization
The secondary hydroxyl group of 1-phenanthren-3-ylethanol serves as a versatile synthetic handle. Due to its benzylic-like position relative to the phenanthrene ring, the carbon-oxygen bond can be activated for various downstream transformations.
Reactivity Pathways Visualization
Caption: Core reactivity pathways of 1-Phenanthren-3-ylethanol demonstrating its synthetic versatility.
Mechanistic Pathways Explained
-
Esterification: The alcohol readily reacts with acyl chlorides or anhydrides (e.g., Ac₂O/Pyridine) to form lipophilic esters. In drug development, this is a standard technique for synthesizing prodrugs to increase cellular permeability.
-
Nucleophilic Substitution: Conversion of the hydroxyl group to a mesylate (using MsCl/Et₃N) or a halide (using PBr₃) activates the stereocenter for Sₙ2 displacement. Causality: Direct substitution on the alcohol is poor due to the hydroxide being a bad leaving group; mesylation ensures a clean inversion of stereochemistry when attacked by a subsequent nucleophile.
-
Oxidation: Treatment with Dess-Martin Periodinane (DMP) smoothly oxidizes the compound back to 3-acetylphenanthrene. Causality: DMP is chosen over Jones reagent to avoid harsh acidic conditions that could degrade the polycyclic core.
Applications in Advanced Materials and Drug Discovery
While 1-phenanthren-3-ylethanol is classified as a rare chemical in commercial catalogs, its structural motifs are highly sought after in two primary fields:
-
Chiral Auxiliaries in Drug Discovery: The bulky phenanthrene ring provides immense steric shielding. When enantiomerically pure (1S)- or (1R)-1-phenanthren-3-ylethanol is synthesized (e.g., via Corey-Bakshi-Shibata reduction) and used as a chiral auxiliary, it can dictate the stereochemical outcome of asymmetric reactions (such as Diels-Alder cycloadditions) with exceptionally high diastereomeric excess.
-
Organic Electronics (OLEDs): Polycyclic aromatic alcohols are critical intermediates in the synthesis of liquid crystals and phosphorescent host materials. The extended conjugation of the phenanthrene core facilitates excellent charge carrier mobility, while the ethyl-alcohol side chain provides a functional handle to attach the core to polymer backbones.
References
-
PubChemLite Database. 7494-58-8 (C16H14O) - PubChemLite. Université du Luxembourg. Available at:[Link]
-
LookChem Database. 3-ACETYLPHENANTHRENE (CAS 2039-76-1). LookChem. Available at:[Link]
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Structure Elucidation of 1-(Phenanthren-3-yl)ethanol: A Comprehensive Analytical Framework
Executive Summary
The unambiguous structural elucidation of polycyclic aromatic hydrocarbon (PAH) derivatives is a critical bottleneck in medicinal chemistry and environmental toxicology. Regioisomerism—specifically distinguishing substitution at the 1, 2, 3, 4, or 9 positions of the phenanthrene nucleus—requires a rigorous, multi-modal analytical approach. This whitepaper details the systematic structure elucidation of 1-(phenanthren-3-yl)ethanol (CAS: 7494-58-8), a secondary alcohol derived from the reduction of 3-acetylphenanthrene[1][2]. By integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and advanced 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating analytical system that leaves no room for structural ambiguity.
The Analytical Workflow: A Self-Validating System
As analytical scientists, we do not merely collect spectra; we build a logical proof. Every protocol described herein is designed to corroborate the others. The molecular formula derived from HRMS dictates the exact atomic inventory, which perfectly constrains the integration values in the
Figure 1: Sequential analytical workflow for the structure elucidation of 1-(phenanthren-3-yl)ethanol.
Phase 1: Establishing the Molecular Formula via HRMS
The first step in our structural proof is determining the exact elemental composition. High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) provides the necessary mass accuracy (sub-ppm) to eliminate false molecular formulas[3].
Causality & Interpretation
1-(Phenanthren-3-yl)ethanol readily undergoes ionization in positive Electrospray Ionization (ESI+). Due to the benzylic secondary alcohol, it frequently exhibits an in-source water loss, presenting a dominant
-
Observed Exact Mass:
205.0939 (for ) and 245.0942 (for ). -
Calculated Formula:
(Monoisotopic Mass: 222.1045 Da)[4]. -
Ring and Double Bond Equivalents (RDBE): Using the formula
, we calculate an RDBE of 10. The phenanthrene core accounts for 10 degrees of unsaturation (3 rings + 7 double bonds), perfectly aligning with the proposed acyclic side chain[5][6].
Phase 2: Core Framework Mapping via 1D NMR
With the atomic inventory confirmed, we turn to 1D NMR to map the functional groups and the aromatic core. Phenanthrene derivatives possess a highly characteristic NMR signature due to the strong anisotropic deshielding effects within the "bay region" (positions 4 and 5)[7].
H NMR Analysis (Causality of Chemical Shifts)
The
-
The Side Chain: The presence of a secondary alcohol is confirmed by a distinct doublet at
1.60 ppm (3H, Hz) corresponding to the methyl group, and a quartet at 5.10 ppm (1H, Hz) corresponding to the benzylic methine proton. -
The Bay Region: The most diagnostic feature of a phenanthrene system is the extreme downfield shift of the H-4 and H-5 protons (
8.60 - 8.80 ppm). This occurs because the protons are forced into close spatial proximity, causing their electron clouds to compress and placing them deeply within the deshielding cone of the opposing aromatic rings[7][8].
Data Presentation
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( |
| 1.60 | Doublet (d) | 3H | 6.5 | |
| 2.05 | Broad Singlet (br s) | 1H | - | |
| 5.10 | Quartet (q) | 1H | 6.5 | |
| Aromatic (H-6,7,8) | 7.55 - 7.70 | Multiplets (m) | 3H | - |
| Aromatic (H-1,2,9,10) | 7.75 - 7.95 | Multiplets (m) | 4H | - |
| Aromatic (H-5) | 8.65 | Doublet (d) | 1H | 8.0 |
| Aromatic (H-4) | 8.75 | Singlet (s) | 1H | - |
| Table 1: Summarized |
Phase 3: Regiochemical Assignment via 2D NMR
The critical challenge remains: How do we prove the 1-hydroxyethyl group is attached specifically to the 3-position and not the 1, 2, or 9 positions?
This requires 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) [9][10].
The HMBC Logical Proof
HMBC detects long-range scalar couplings (typically 2-bond
Figure 2: Key HMBC correlations proving the 3-position regiochemistry.
COSY and HSQC Validation
-
HSQC (Heteronuclear Single Quantum Coherence): Used to assign every proton to its directly attached carbon (
), ensuring no overlapping aromatic signals are misassigned[10]. -
COSY (
H- H): Confirms the connectivity of the side chain (the methyl doublet couples to the methine quartet) and maps the continuous spin systems of the phenanthrene edges (e.g., H-5 coupling to H-6, H-7, and H-8)[9][10].
Standardized Experimental Protocols
To ensure reproducibility across laboratories, the following methodologies must be strictly adhered to.
Protocol A: UHPLC-HRMS Acquisition
-
Sample Preparation: Dissolve 1 mg of 1-(phenanthren-3-yl)ethanol in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile (0.1% Formic Acid).
-
Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm). Elute using a gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes at 0.4 mL/min[13].
-
Mass Spectrometry: Operate the Orbitrap or Q-TOF in positive ESI mode. Capillary voltage: 3.0 kV. Source temperature: 300°C. Acquire full scan data from
100 to 1000 at a resolution of 60,000[3][14].
Protocol B: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube. -
1D Acquisition: Acquire
H NMR at 400 MHz (16 scans, relaxation delay 2s). Acquire C NMR at 100 MHz (1024 scans, relaxation delay 2s, with WALTZ-16 proton decoupling)[8]. -
2D Acquisition:
Conclusion
The structure elucidation of 1-(phenanthren-3-yl)ethanol demonstrates the power of orthogonal analytical techniques. HRMS secures the molecular boundary conditions (
References
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Elyashberg, M. E., et al. Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. PMC. Available at:[Link]
-
University of Aberdeen. Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Available at: [Link]
-
Moody, J. D., et al. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1. PMC. Available at:[Link]
-
SciSpace. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Available at: [Link]
-
Waters Corporation. Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. Available at: [Link]
-
MDPI. LC–HRMS and Chemical Derivatization Strategies for the Structure Elucidation of Caribbean Ciguatoxins. Available at: [Link]
-
PubChem. Phenanthrene | C14H10 | CID 995. Available at:[Link]
-
Buchanan, G. W., et al. Carbon-13 Nuclear Magnetic Resonance Spectra of Carcinogenic Polynuclear Hydrocarbons. Canadian Journal of Chemistry. Available at: [Link]
-
Mosettig, E., et al. Studies in the Phenanthrene Series. VI. ι-Aminoacetylphenanthrenes and Aminomethylphenanthrylcarbinols. ACS Publications. Available at:[Link]
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Spectroscopic Profiling of 1-Phenanthren-3-ylethanol: A Comprehensive Guide to NMR, IR, and MS Characterization
Executive Summary & Chemical Context
1-Phenanthren-3-ylethanol (CAS: 7494-58-8) is a polycyclic aromatic alcohol frequently utilized as a critical building block in the synthesis of complex chiral ligands, such as helicenes, and as a scaffold in the development of fluorescent probes[1][2]. Characterizing this molecule requires a deep technical understanding of polycyclic aromatic hydrocarbon (PAH) spectroscopy, particularly the steric and electronic anomalies inherent to the phenanthrene ring system.
This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization (NMR, FTIR, and MS) of 1-phenanthren-3-ylethanol, bridging the gap between raw data acquisition and mechanistic interpretation.
Structural & Physicochemical Profiling
Before executing spectroscopic acquisition, establishing the baseline physicochemical parameters is essential for calibrating mass spectrometers and anticipating NMR integration values.
| Property | Value |
| IUPAC Name | 1-(Phenanthren-3-yl)ethan-1-ol |
| CAS Registry Number | 7494-58-8[1] |
| Molecular Formula | C₁₆H₁₄O[1] |
| Molecular Weight | 222.28 g/mol [1] |
| Monoisotopic / Exact Mass | 222.10446 Da[1] |
| Physical State | Solid (typically an off-white to pale yellow powder) |
Spectroscopic Characterization & Mechanistic Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of 1-phenanthren-3-ylethanol via NMR relies heavily on understanding the "bay region" effect [3]. In the phenanthrene core, the C-4 and C-5 positions form a sterically crowded concave area (the bay region). Protons located here (H-4 and H-5) are forced into close spatial proximity, experiencing severe van der Waals repulsion and intense anisotropic deshielding from the adjacent aromatic rings[3].
Causality in Experimental Choices: We utilize CDCl₃ as the solvent to prevent hydrogen bonding interference with the secondary alcohol's -OH proton, allowing it to be clearly resolved (often as a broad singlet) distinct from the aromatic region.
Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |
| 8.75 | Singlet (broad) | 1H | H-4 (Aromatic) | Extreme downfield shift due to the bay region effect and lack of ortho-coupling (C-3 is substituted)[3]. |
| 8.65 | Doublet (J = 8.1 Hz) | 1H | H-5 (Aromatic) | Deshielded by the bay region; exhibits standard ortho-coupling to H-6[3]. |
| 7.90 – 7.55 | Multiplets | 7H | Remaining Aromatic H | Standard PAH anisotropic shielding environment. |
| 5.15 | Quartet (J = 6.5 Hz) | 1H | -CH (OH)- | Deshielded by the adjacent electronegative oxygen and the aromatic ring. |
| 2.05 | Broad Singlet | 1H | -OH | Concentration-dependent; broad due to dynamic intermolecular hydrogen bonding. |
| 1.62 | Doublet (J = 6.5 Hz) | 3H | -CH ₃ | Split by the adjacent methine proton. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR serves as a rapid orthogonal validation of functional group integrity, specifically confirming the successful reduction of the precursor ketone (3-acetylphenanthrene)[2].
-
3350 cm⁻¹ (Broad, Strong): O-H stretching vibration. The broadness is a direct consequence of intermolecular hydrogen bonding in the solid state.
-
3050 cm⁻¹ (Weak): sp² C-H stretching of the phenanthrene core.
-
2970, 2925 cm⁻¹ (Medium): sp³ C-H stretching of the aliphatic ethyl chain.
-
1075 cm⁻¹ (Strong): C-O stretching of the secondary alcohol.
Mass Spectrometry (EI-MS, 70 eV)
Electron Ionization (EI) provides a hard ionization environment, yielding a highly diagnostic fragmentation pattern driven by carbocation stability.
-
m/z 222 (M⁺, ~40%): The molecular ion confirms the exact mass[1].
-
m/z 207 (Base Peak, 100%): The defining fragmentation event is the α-cleavage of the methyl group (M⁺ - 15). Causality: The loss of the methyl radical generates a phenanthryl-stabilized secondary carbocation. The extensive delocalization of the positive charge across the 14-carbon π-system makes this the most thermodynamically favored fragment.
Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocol details the synthesis of 1-phenanthren-3-ylethanol via the reduction of 3-acetylphenanthrene, a standard and reliable approach in polyaromatic chemistry[2].
Protocol: Synthesis and Spectroscopic Sample Preparation
Step 1: Ketone Reduction
-
Reaction Setup: Dissolve 1.0 equivalent of 3-acetylphenanthrene in a 1:1 mixture of anhydrous Tetrahydrofuran (THF) and Absolute Ethanol (EtOH) under a nitrogen atmosphere. Logic: THF provides solubility for the rigid PAH, while EtOH serves as a protic co-solvent to accelerate the hydride transfer[2].
-
Hydride Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.5 equivalents of Sodium Borohydride (NaBH₄) in small portions. Logic: NaBH₄ is a mild, chemoselective reducing agent that efficiently reduces the ketone without saturating the phenanthrene double bonds[2].
-
Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor the disappearance of the ketone via TLC (Hexane:Ethyl Acetate, 8:2).
Step 2: Workup and Purification 4. Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl to destroy excess NaBH₄ and protonate the alkoxide intermediate. 5. Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 6. Purification: Purify the crude residue via flash column chromatography (silica gel) to yield pure 1-phenanthren-3-ylethanol.
Step 3: NMR Sample Preparation 7. Dissolution: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. 8. Filtration: Filter the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.
Logical Workflow Visualization
The following diagram illustrates the self-validating workflow from chemical synthesis through orthogonal spectroscopic verification.
Caption: Logical workflow for the synthesis and orthogonal spectroscopic validation of 1-phenanthren-3-ylethanol.
References
*[1] Title: 7494-58-8, 1-phenanthren-3-ylethanol Formula - ECHEMI Source: Echemi.com URL: *[2] Title: Synthesis and characterization of a new hexacyclic helicene Source: ResearchGate.net URL: *[3] Title: 3,4-Dihydrobenzo[f]quinolin-1(2H)-one - Benchchem Source: Benchchem.com URL:
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The Biological Versatility of Phenanthrene-Based Compounds: A Technical Guide for Researchers
Introduction: The Phenanthrene Scaffold as a Privileged Structure in Medicinal Chemistry
Phenanthrene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings, represents a fundamental structural motif in a vast array of biologically active molecules.[1][2] While phenanthrene itself has limited therapeutic application, its derivatives, both naturally occurring and synthetic, exhibit a remarkable spectrum of pharmacological activities.[1][3][4] These compounds are predominantly found in the plant kingdom, particularly in families such as Orchidaceae, Juncaceae, and Dioscoreaceae, and have been a cornerstone of traditional medicine for centuries.[3][5][6] The rigid, planar, and lipophilic nature of the phenanthrene nucleus provides an excellent scaffold for the design and synthesis of novel therapeutic agents, allowing for diverse functionalization to modulate biological activity.[1][2]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biological activities of phenanthrene derivatives, with a particular focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents. While direct biological data for 1-Phenanthren-3-ylethanol is not extensively available in the current literature, this guide will leverage data from structurally similar phenanthrene derivatives to provide insights into its potential activities and guide future research. The causality behind experimental choices, self-validating protocols, and authoritative references will be interwoven to ensure scientific integrity and practical applicability.
Anticancer Activity: A Prominent Feature of Phenanthrene Derivatives
A significant body of research has highlighted the potent cytotoxic effects of phenanthrene derivatives against a wide range of cancer cell lines.[7][8][9] The planar structure of the phenanthrene ring is believed to facilitate intercalation with DNA, while various functional groups contribute to the inhibition of key enzymes involved in cancer cell proliferation and survival, ultimately leading to apoptosis and cell cycle arrest.[8]
Mechanism of Action in Cancer
Phenanthrene derivatives exert their anticancer effects through the modulation of multiple signaling pathways critical for tumorigenesis. One of the key mechanisms involves the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.[10] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds introduce double-strand breaks in DNA, triggering a cascade of events that lead to programmed cell death.
Furthermore, some phenanthrene-based compounds have been shown to induce apoptosis through the intrinsic mitochondrial pathway. This is often characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. Another important target is the Pim kinase family of proto-oncogenes, which are often overexpressed in various cancers and play a crucial role in cell survival and proliferation.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic potential of various phenanthrene derivatives has been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of several phenanthrene derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-valinol | H460 (Human large-cell lung carcinoma) | 6.1[11] |
| N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-prolinol | H460 (Human large-cell lung carcinoma) | 11.6[11] |
| 1-Phenanthrenecarboxylic acid derivative | Human nasopharynx (KB) | 26.1 (µg/mL)[12] |
| 1-Phenanthrenecarboxylic acid derivative | Leukemia (K562) | 36.6 (µg/mL)[12] |
| 1-Phenanthrenecarboxylic acid derivative | Cervix (ME180) | 43.8 (µg/mL)[12] |
| 1-Phenanthrenecarboxylic acid derivative | Lung (HOP62) | 53.7 (µg/mL)[12] |
| Ephemeranthoquinone B | HL-60 (Human promyelocytic leukemia) | 2.8[13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phenanthrene derivative for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Workflow for Cytotoxicity Assessment:
Caption: A generalized workflow for evaluating the cytotoxicity of phenanthrene derivatives using the MTT assay.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Phenanthrene derivatives have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[1][6][14][15]
Mechanism of Action in Inflammation
The anti-inflammatory effects of phenanthrene compounds are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[15] These pathways play a central role in the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By suppressing the activation of NF-κB and the phosphorylation of MAPKs (such as p38 and JNK), phenanthrene derivatives can effectively reduce the production of nitric oxide (NO) and prostaglandins, two key mediators of inflammation.[15]
Signaling Pathway for Anti-inflammatory Action:
Caption: Inhibition of NF-κB and MAPK pathways by phenanthrene derivatives, leading to reduced expression of pro-inflammatory mediators.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
The Griess assay is a common method for measuring the production of nitric oxide, a key inflammatory mediator, by macrophages.
Step-by-Step Methodology:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the phenanthrene derivative for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Assay: Collect the cell supernatant and mix it with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance of the resulting azo dye at approximately 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Antimicrobial Activity: A Broad Spectrum of Action
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Phenanthrene derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[16][17]
Mechanism of Antimicrobial Action
The antimicrobial mechanism of phenanthrene derivatives is not fully elucidated but is thought to involve the disruption of microbial cell membranes. Their lipophilic nature allows them to integrate into the lipid bilayer, altering its fluidity and permeability, which can lead to the leakage of essential cellular components and ultimately cell death. Some phenanthrene alkaloids have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[17]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Microorganism Culture: Grow the target bacterial or fungal strain in a suitable broth medium.
-
Serial Dilution: Prepare a series of twofold dilutions of the phenanthrene derivative in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.
Synthesis of Phenanthrene Derivatives
The synthesis of phenanthrene derivatives can be achieved through various methods, with the Haworth synthesis and the Bardhan-Sengupta synthesis being classical examples.[1] More recently, palladium-catalyzed reactions have provided efficient and versatile routes to these compounds.[18]
A General Synthetic Workflow:
Sources
- 1. scispace.com [scispace.com]
- 2. Ethanol and Other Short-Chain Alcohols Inhibit NLRP3 Inflammasome Activation through Protein Tyrosine Phosphatase Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress on the Identification of Phenanthrene Derivatives in Traditional Chinese Medicine and Their Biological Activities - Beijing Institute of Technology [pure.bit.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of phenanthrenes as cytotoxic agents with pharmacophore modeling and ChemGPS-NP prediction as topo II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
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- 13. researchgate.net [researchgate.net]
- 14. Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 1-Phenanthren-3-ylethanol in Medicinal Chemistry: From Chiral Scaffolds to Theranostic Prodrugs
Executive Summary
In the landscape of medicinal chemistry, polycyclic aromatic hydrocarbons (PAHs) serve as privileged scaffolds for drug discovery. The phenanthrene nucleus, in particular, is renowned for its diverse pharmacological profile, exhibiting potent antimalarial, cytotoxic, and anti-inflammatory properties[1]. While much attention is historically given to naturally occurring phenanthrene alkaloids, synthetic functionalized phenanthrenes are critical building blocks for advanced, targeted therapeutics. Specifically, 1-Phenanthren-3-ylethanol (CAS 7494-58-8)[2] has emerged as a highly versatile intermediate, bridging the gap between basic structural chemistry and cutting-edge theranostic prodrug development.
Structural & Physicochemical Profiling
The molecular architecture of 1-Phenanthren-3-ylethanol combines the rigid, lipophilic, and π-stacking capabilities of the phenanthrene core with a reactive 1-hydroxyethyl substituent.
This secondary alcohol serves two primary functions:
-
Chiral Center: It introduces stereocenter potential, making it an invaluable precursor for enantioselective synthesis and stereospecific target binding.
-
Redox-Active Node: It can be strategically oxidized to yield3 (CAS 2039-76-1)[3], a gateway molecule to highly reactive phenanthraquinones used in targeted oncology.
Core Applications in Drug Development
Precursor to Theranostic Phenanthraquinones
The most profound application of the 1-Phenanthren-3-ylethanol lineage lies in the development of 4[4]. By oxidizing the secondary alcohol to an acetyl group, and subsequently subjecting the core to deep oxidation, researchers generate phenanthrenequinone-3-carboxylic acid[4]. This dione species is a potent generator of reactive oxygen species (ROS) via futile redox cycling with cellular NADPH and oxygen[4].
When this quinone warhead is conjugated to targeting ligands—such as folate for receptor-mediated endocytosis[4] or5[5]—it creates a highly selective theranostic prodrug. The causality here is elegant: the initial ethanol group dictates the regiochemistry of the final carboxylic acid tether, ensuring the targeting ligand does not sterically hinder the redox-active 9,10-dione core.
Chiral Building Block for Helicenes and Antimalarials
Beyond oxidation, the chiral nature of 1-Phenanthren-3-ylethanol is exploited in the 6[6]. These extended π-systems are investigated as DNA intercalators and molecular probes. Additionally, the phenanthrene scaffold itself is a well-documented pharmacophore for antimalarial agents, where the spatial orientation of the hydroxyl group is critical for binding to the Plasmodium target[1].
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the transformation of 1-Phenanthren-3-ylethanol into a targeted theranostic agent must follow a strict, self-validating protocol.
Step 1: Controlled Oxidation to 3-Acetylphenanthrene
-
Causality: Direct oxidation of the phenanthrene core to a quinone is harsh and can lead to over-cleavage. By first oxidizing the secondary alcohol of 1-Phenanthren-3-ylethanol to a ketone (3-acetylphenanthrene), we protect the side chain and establish an electron-withdrawing group that stabilizes the ring for subsequent deep oxidation.
-
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The reaction is complete when the lower Rf alcohol spot is fully consumed. Validate the isolated product via FT-IR, confirming the appearance of a sharp C=O stretch at ~1680 cm⁻¹ and the complete loss of the broad O-H stretch at ~3300 cm⁻¹.
Step 2: Deep Oxidation to Phenanthrenequinone-3-carboxylic acid
-
Causality: The 3-acetylphenanthrene is subjected to aggressive oxidation using Chromium(VI) oxide (CrO₃) in warm acetic acid (60°C)[4]. This dual-action step oxidizes the acetyl group to a carboxylic acid (providing a conjugation handle) and oxidizes the electron-rich 9,10-positions of the phenanthrene core to a 9,10-dione (the redox-active warhead)[4].
-
Self-Validation Checkpoint: The reaction is visually self-indicating; the solution transitions from clear to a dense yellow precipitate upon aqueous dilution[4]. Filter and analyze via LC-MS. The target mass must confirm m/z 251 [M-H]⁻[5]. Furthermore, ¹H NMR (DMSO-d₆) must show the disappearance of the acetyl methyl protons (~2.6 ppm) and the appearance of a broad carboxylic acid proton (~13.6 ppm)[4].
Step 3: Conjugation to Targeting Ligands (Folate/Tetrazine)
-
Causality: The newly formed carboxylic acid is coupled to a targeting moiety, such as a folate-linker[4] or a bioorthogonal tetrazine (Tz)[5], using standard EDC/NHS amide coupling. This transforms the non-specific cytotoxic quinone into a tumor-targeted theranostic prodrug, ensuring ROS generation is localized to the tumor microenvironment[5].
-
Self-Validation Checkpoint: Purify the crude mixture via preparative HPLC. Confirm the final conjugate mass via High-Resolution Mass Spectrometry (HRMS)[4] and verify purity (>95%) via analytical HPLC before in vitro biological evaluation.
Quantitative Data
Table 1: Physicochemical Profile of 1-Phenanthren-3-ylethanol & Derivatives
| Compound | CAS Number | Molecular Weight | Key Functional Group | Primary Medicinal Utility |
| 1-Phenanthren-3-ylethanol | 7494-58-8 | 222.28 g/mol | Secondary Alcohol | Chiral scaffold, precursor |
| 3-Acetylphenanthrene | 2039-76-1 | 220.27 g/mol | Ketone | Intermediate, environmental tracer |
| Phenanthrenequinone-3-carboxylic acid | N/A | 252.22 g/mol | Quinone + Carboxyl | ROS generator, conjugation node |
Table 2: Comparative Pharmacological Metrics (Phenanthrene Derivatives)
| Derivative Class | Target / Mechanism | Primary Indication | Key Structural Requirement |
| Phenanthrene-methanols | Plasmodium falciparum | Malaria | Hydroxyl group for H-bonding |
| Phenanthraquinones | NADPH / O₂ (Redox cycling) | Oncology (Solid Tumors) | 9,10-dione core for ROS |
| Azahelicenes | DNA Intercalation | Oncology / Probes | Extended chiral π-system |
Visualizations
Synthetic workflow from 1-Phenanthren-3-ylethanol to targeted theranostic agents.
Mechanism of action for folate-targeted phenanthraquinone oxidative chemotherapy.
References
- Title: Phenanthrene: a versatile molecule; a review. Source: SciSpace.
- Title: 7494-58-8, 1-phenanthren-3-ylethanol Formula. Source: ECHEMI.
- Title: Cas 2039-76-1, 3-ACETYLPHENANTHRENE. Source: LookChem.
- Title: Novel Bioorthogonal Theranostic Scaffold Enables on-Target Drug Release and Real Time Monitoring In Vivo. Source: Journal of Medicinal Chemistry - ACS Publications.
- Title: Efficient Phenanthrene, Helicene, and Azahelicene Syntheses. Source: ResearchGate.
- Title: Synthesis and Evaluation of Folate-Conjugated Phenanthraquinones for Tumor-Targeted Oxidative Chemotherapy. Source: Scientific Research Publishing.
Sources
Synthesis and Pharmacological Profiling of 1-Phenanthren-3-ylethanol Derivatives: A Technical Guide
Executive Summary
The phenanthrene nucleus is a highly versatile polycyclic aromatic hydrocarbon (PAH) scaffold that forms the structural foundation for numerous bioactive molecules, ranging from natural alkaloids like morphine to synthetic antimalarial agents[1]. Within this chemical space, 1-phenanthren-3-ylethanol (CAS: 7494-58-8) and its functionalized derivatives—specifically phenanthrene amino alcohols—represent a critical class of pharmacophores[2]. This technical whitepaper outlines the mechanistic rationale, step-by-step synthetic methodologies, and biological applications of 3-substituted phenanthrene derivatives, providing a robust framework for researchers in medicinal chemistry and drug development.
Chemical Profile & Structural Rationale
The parent compound, 1-(phenanthren-3-yl)ethanol, is characterized by a secondary alcohol situated on an ethyl chain attached to the C3 position of the phenanthrene ring system.
The selection of the C3 position is not arbitrary. The electronic distribution across the fused benzene rings dictates that substitutions at the C3 and C9 positions offer optimal steric accessibility and electron density for target binding[3][4]. In the context of antimalarial drug design, the planar hydrophobic phenanthrene core facilitates
Mechanistic Synthesis Pathways
The synthesis of 1-phenanthren-3-ylethanol and its advanced amino alcohol derivatives universally begins with 3-acetylphenanthrene (CAS: 2039-76-1) [5][6]. This ketone serves as a versatile electrophilic hub.
Synthesis workflow of 1-phenanthren-3-ylethanol and its amino alcohol derivatives.
Experimental Protocols (Self-Validating Systems)
As an Application Scientist, it is critical to understand why a reaction works, not just how to perform it. The following protocols are designed with built-in causality and self-validating purification steps.
Protocol A: Direct Synthesis of 1-Phenanthren-3-ylethanol
Objective: Chemoselective reduction of the ketone moiety without saturating the phenanthrene aromatic system. Causality: Sodium borohydride (NaBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is overly aggressive and requires strictly anhydrous ethereal solvents, risking partial reduction of the PAH core. NaBH₄ is mild, highly selective for ketones, and functions efficiently in absolute ethanol, which thermodynamically stabilizes the intermediate alkoxyborohydride species through hydrogen bonding.
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 mmol of 3-acetylphenanthrene in 50 mL of absolute ethanol in a 250 mL round-bottom flask.
-
Thermal Control: Chill the solution to 0°C using an ice-water bath. Rationale: Controlling the exotherm prevents the formation of pinacol coupling byproducts.
-
Reduction: Slowly add 15.0 mmol of NaBH₄ (1.5 eq) in small portions over 15 minutes to manage hydrogen gas evolution.
-
Propagation: Remove the ice bath and stir at room temperature for 3 hours. Validate reaction completion via TLC (Hexane:Ethyl Acetate 8:2); the disappearance of the UV-active ketone spot confirms full conversion.
-
Quenching & Isolation: Carefully add 10 mL of saturated NH₄Cl to decompose the unreacted hydride and boron complexes. Evaporate the ethanol under reduced pressure. Extract with dichloromethane (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure 1-phenanthren-3-ylethanol.
Protocol B: Synthesis of Phenanthrene Amino Alcohol Derivatives
Objective: Introduce an amine pharmacophore to the ethyl chain to synthesize antimalarial analogs.
Causality: This requires a two-step functionalization:
Step-by-Step Methodology:
- -Bromination: Dissolve 3-acetylphenanthrene in glacial acetic acid. Add 1.05 eq of Br₂ dropwise at room temperature. Stir for 4 hours. Precipitate the 3-(bromoacetyl)phenanthrene by pouring the mixture into ice water, filter, and dry.
-
Amine Substitution: Dissolve the bromo-intermediate in anhydrous ethanol. Add 2.5 eq of a secondary amine (e.g., dibutylamine). Rationale: The excess amine acts as both the nucleophile and an acid scavenger to neutralize the generated HBr, preventing the protonation and deactivation of the nucleophile. Reflux for 6 hours.
-
Reduction: Cool the mixture to 0°C and add NaBH₄ (1.5 eq) directly to the pot to reduce the amino ketone to the corresponding amino alcohol.
-
Self-Validating Purification (Acid-Base Extraction): Acidify the mixture with 1M HCl. The target amino alcohol protonates and partitions into the aqueous layer, while unreacted neutral ketone and non-basic impurities remain in the organic phase. Separate the layers, basify the aqueous layer with NaOH to pH 10 to regenerate the free base, and extract with ethyl acetate. This guarantees high purity of the final basic pharmacophore.
Biological Application: Antimalarial Mechanism of Action
Phenanthrene amino alcohols exert their potent antimalarial effects by interfering with the Plasmodium parasite's heme detoxification pathway[4]. During the intraerythrocytic stage, the parasite degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite biocrystallizes this heme into non-toxic hemozoin. Phenanthrene derivatives complex with the free heme, capping the growing polymer and triggering parasite death via oxidative membrane damage[4].
Mechanism of action of phenanthrene amino alcohols in Plasmodium falciparum.
Quantitative Data Analysis
The structural modifications at the phenanthrene core and the amino side chain directly impact the half-maximal inhibitory concentration (IC₅₀) against chloroquine-resistant strains of Plasmodium falciparum. The table below summarizes the structure-activity relationship (SAR) of various phenanthrene and phenanthroline derivatives[4][8].
| Compound Class | Substitution / Modification | Target Strain | IC₅₀ (μM) |
| Phenanthrene Amino Alcohol | 3-CH(OH)CH₂N(Bu)₂ | P. falciparum (Chloroquine-Resistant) | 0.15 - 0.30 |
| Phenanthrene Amino Alcohol | 9-CH(OH)CH₂N(Bu)₂ | P. falciparum (Chloroquine-Resistant) | 0.10 - 0.25 |
| 1,10-Phenanthroline Derivative | N-ethyl-9-phenyl | P. falciparum (FCR3 Strain) | 0.13 ± 0.02 |
| 1,10-Phenanthroline Derivative | N-methyl-9-phenyl | P. falciparum (FCR3 Strain) | 0.25 ± 0.01 |
| 1,10-Phenanthroline Core | 2-phenyl-1,10-phenanthroline | P. falciparum (FCR3 Strain) | 2.45 ± 0.09 |
Note: The data demonstrates that extending the alkyl chain on the amine (e.g., N-ethyl vs N-methyl) or utilizing specific stereocenters on the ethanolamine side chain significantly enhances binding affinity and lowers the IC₅₀[4][8].
References
-
Synthesis and Antimalarial Activity of 2-Phenyl-1,10-Phenanthroline Derivative Compounds Source: ResearchGate URL:[Link]
-
Phenanthrene: a versatile molecule; a review Source: SciSpace URL:[Link]
-
New Potential Antimalarial Agents. Synthesis and Biological Activities of Original Diaza-analogs of Phenanthrene Source: ResearchGate URL:[Link]
-
An Efficient Synthesis of Substituted 4-Aryl-3-Cyano-2-Amino Thiophenes by a Stepwise Gewald Reaction Source: Tubitak URL:[Link]
-
Cas 2039-76-1, 3-ACETYLPHENANTHRENE Source: LookChem URL:[Link]
-
Syntheses of phenanthrene amino alcohols as antimalarials Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Antimalarial phenanthrene amino alcohols. 3. Halogen-containing 9-phenanthrenemethanols Source: PubMed (National Institutes of Health) URL:[Link]
-
PART III. SOME DERIVATIVES OF FLUORENE AND PHENANTHRENE Source: Canadian Science Publishing URL:[Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimalarial phenanthrene amino alcohols. 3. Halogen-containing 9-phenanthrenemethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
Technical Guide: Chemical Profiling, Synthesis, and Analytical Workflows for 1-Phenanthren-3-ylethanol
Executive Summary
1-Phenanthren-3-ylethanol (also known as 1-(3-phenanthryl)ethanol) is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a phenanthrene backbone coupled with a secondary alcohol moiety. In drug development and environmental toxicology, oxidized PAHs are highly scrutinized because they often represent intermediate metabolites formed via cytochrome P450 enzymatic activity. This whitepaper provides an authoritative breakdown of the compound’s core identifiers, structural properties, and field-proven methodologies for both its synthesis and analytical characterization.
Core Chemical Identifiers and Structural Data
Accurate identification is the cornerstone of reproducible research. The following table consolidates the quantitative and structural identifiers for 1-Phenanthren-3-ylethanol, verified against authoritative databases including and .
| Property | Value |
| Compound Name | 1-Phenanthren-3-ylethanol |
| Common Synonyms | 1-(3-phenanthryl)ethanol; alpha-methyl-3-phenanthrenemethanol |
| CAS Registry Number | 7494-58-8 |
| PubChem CID | 345097 |
| Molecular Formula | C16H14O |
| Molecular Weight | 222.289 g/mol |
| Monoisotopic Mass | 222.10446 Da |
| InChIKey | ZRWXPMQVCVDLPA-UHFFFAOYSA-N |
| SMILES String | CC(C1=CC2=C(C=CC3=CC=CC=C32)C=C1)O |
Structural Causality: The extended
Synthetic Methodology: Reduction of 3-Acetylphenanthrene
When commercial sourcing of 1-Phenanthren-3-ylethanol is limited, it can be synthesized via the reduction of its ketone precursor, 3-Acetylphenanthrene (CAS: 2039-76-1) .
Causality of Reagent Selection: Sodium borohydride (
Self-Validating Protocol: Chemoselective Reduction
Validation Checkpoint: This protocol incorporates Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before quenching, creating a closed-loop validation system.
-
Reaction Setup: Dissolve 1.0 equivalent (e.g., 220 mg, 1.0 mmol) of 3-Acetylphenanthrene in 10 mL of anhydrous methanol in a round-bottom flask. Cool the mixture to 0°C using an ice bath to control the exothermic hydride transfer.
-
Reagent Addition: Slowly add 1.5 equivalents (57 mg, 1.5 mmol) of
in small portions over 10 minutes to prevent excessive hydrogen gas evolution. -
In-Process Monitoring (Validation): Stir the reaction at room temperature for 2 hours. Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 80:20 Hexanes/Ethyl Acetate). The reaction is validated as complete when the UV-active spot corresponding to the ketone (
) disappears, replaced by the more polar alcohol product ( ). -
Quenching & Extraction: Quench the reaction by adding 5 mL of saturated aqueous
to neutralize excess hydride. Extract the aqueous layer with Ethyl Acetate ( mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace impurities remain.
Synthetic reduction pathway from 3-Acetylphenanthrene to 1-Phenanthren-3-ylethanol.
Analytical Characterization Workflow (LC-ESI-MS)
To definitively characterize 1-Phenanthren-3-ylethanol in complex mixtures (e.g., environmental samples or metabolic assays), Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the gold standard.
Causality of Analytical Parameters:
-
Chromatography: A C18 reverse-phase column is selected due to the hydrophobic nature of the phenanthrene rings. An acidic mobile phase (0.1% Formic Acid) is used to suppress the ionization of residual silanols on the column, ensuring sharp peak shapes.
-
Ionization: While PAHs typically require Atmospheric Pressure Chemical Ionization (APCI), the presence of the hydroxyl group in 1-Phenanthren-3-ylethanol makes it amenable to ESI in positive mode. The molecule readily forms a protonated adduct
at m/z 223.11, and often exhibits an in-source water loss peak at m/z 205.10 .
Self-Validating Protocol: LC-MS/MS Analysis
Validation Checkpoint: The protocol utilizes an isotopically labeled internal standard (IS) and blank subtraction to rule out matrix effects and false positives.
-
Sample Preparation (Validation): Spike the sample matrix with a known concentration of an internal standard (e.g., Phenanthrene-d10). Perform a liquid-liquid extraction using dichloromethane. Evaporate the solvent and reconstitute the residue in 1 mL of initial mobile phase (95% Water / 5% Acetonitrile).
-
Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Run a linear gradient from 5% Acetonitrile (with 0.1% Formic Acid) to 95% Acetonitrile over 10 minutes at a flow rate of 0.3 mL/min.
-
Mass Spectrometry Detection: Operate the mass spectrometer in ESI positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Monitor the primary transition of m/z 223.11
205.10 (corresponding to the loss of the hydroxyl group as water). -
Data Validation: Subtract signals from a solvent blank run immediately prior to the sample. Confirm the identity of 1-Phenanthren-3-ylethanol by matching the retention time and the isotopic distribution pattern to a certified reference standard.
Step-by-step analytical LC-MS workflow for 1-Phenanthren-3-ylethanol characterization.
References
-
PubChem Database. "1-Phenanthren-3-ylethanol (CID 345097)." National Center for Biotechnology Information. URL:[Link]
-
PubChemLite. "7494-58-8 (C16H14O) Structural and Mass Spectrometry Profiling." Université du Luxembourg. URL: [Link]
-
LookChem. "3-ACETYLPHENANTHRENE (CAS 2039-76-1) Properties and Precursor Data." LookChem Chemical Database. URL: [Link]
Thermal Profiling of Phenanthrene Derivatives: A Technical Guide to Phase Transition Causality
Executive Summary
Phenanthrene and its derivatives form the structural backbone of numerous critical compounds in both materials science (e.g., organic semiconductors) and drug development (e.g., morphinan alkaloids like morphine and antimalarials like halofantrine)[1]. As a Senior Application Scientist, I approach the physical properties of these polycyclic aromatic hydrocarbons (PAHs)—specifically their melting points (MP) and boiling points (BP)—not merely as static data points, but as dynamic indicators of molecular architecture.
This whitepaper provides an in-depth analysis of how specific substituents dictate the intermolecular forces and crystal lattice energies of phenanthrene derivatives. Furthermore, it establishes a self-validating experimental protocol for the precise thermal characterization of these compounds, ensuring absolute trustworthiness in your analytical workflows.
Mechanistic Determinants: The Causality of Phase Transitions
To predict the behavior of a phenanthrene derivative during formulation or synthesis, one must understand the causality behind its physical properties. The unsubstituted phenanthrene core is a rigid, planar tricyclic system that allows for highly efficient
When a substituent is introduced, it fundamentally alters the thermodynamic landscape through two competing mechanisms:
-
Steric Disruption (Lattice Energy Depression): Introducing a bulky alkyl group, such as in , breaks the planar symmetry of the core. This steric hindrance prevents adjacent molecules from achieving optimal
overlap, increasing the free volume within the crystal lattice. Consequently, less thermal energy is required to break the intermolecular bonds, depressing the melting point significantly to 57–59 °C[3]. -
Dipole-Dipole & Hydrogen Bonding (Lattice Energy Enhancement): If a substituent introduces strong electrostatic interactions, it can counteract the steric disruption. For example, features a highly polar formyl group that acts as a strong hydrogen-bond acceptor and dipole. These strong intermolecular forces restore the solid-state stability, resulting in a melting point of 100–103 °C[4].
In the liquid phase, boiling points are governed by molecular weight and London dispersion forces. Halogenation, such as in , introduces a massive, highly polarizable bromine atom. This dramatically increases the dispersion forces, driving the boiling point up to 180–190 °C even under a high vacuum of 2 mmHg[5].
Logic diagram illustrating how substituents alter the melting and boiling points of phenanthrene.
Comparative Data Analysis
The table below synthesizes the physical properties of key phenanthrene derivatives, highlighting the direct correlation between substituent type and phase transition temperatures.
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Dominant Intermolecular Forces |
| Phenanthrene | C₁₄H₁₀ | 99 – 101[2] | 338 – 340[6] | |
| 2-Methylphenanthrene | C₁₅H₁₂ | 57 – 59[3] | ~155 – 160 (at 3 mmHg)[7] | Weak dipole, Steric lattice disruption |
| 9-Bromophenanthrene | C₁₄H₉Br | 60 – 64[5] | 180 – 190 (at 2 mmHg)[8] | Dipole-dipole, Heavy atom dispersion |
| Phenanthrene-9-carboxaldehyde | C₁₅H₁₀O | 100 – 103[9] | > 350 (Decomposes) | Strong dipole-dipole, H-bond acceptor |
Self-Validating Experimental Protocols for Thermal Analysis
In rigorous scientific environments, visual capillary melting point determination is insufficient. To establish a highly trustworthy, self-validating system, we utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This protocol ensures that instrumental drift or sample impurities do not compromise the data.
Step-by-Step Methodology
Step 1: Sample Purification (The Prerequisite for Accuracy) Impurities cause melting point depression via cryoscopic effects. Recrystallize the phenanthrene derivative from an appropriate solvent system (e.g., ethanol/ethyl acetate) and dry under a nitrogen atmosphere at 40 °C for 24 hours to achieve >99.9% molar purity.
Step 2: Instrument Calibration (The Self-Validation Step) Before analyzing the PAH, calibrate the DSC using a high-purity Indium standard. Indium has a universally accepted melting point of 156.6 °C and a known enthalpy of fusion. If the instrument deviates by >0.1 °C, recalibrate the thermocouple.
Step 3: Melting Point Determination via DSC
-
Encapsulate 2–5 mg of the purified derivative in a standard aluminum hermetic pan.
-
Purge the DSC furnace with dry nitrogen at a flow rate of 50 cm³/min to prevent oxidative degradation.
-
Apply a heating rate of 1 °C/min across the expected transition range.
-
Data Synthesis: The absolute melting point is defined not by the peak maximum, but by the extrapolated onset temperature of the endothermic melting peak.
Step 4: Boiling Point Determination via Reduced-Pressure TGA Because high-molecular-weight PAHs often undergo thermal decomposition before reaching their atmospheric boiling points, BP must be determined under vacuum.
-
Place the sample in a TGA platinum pan under a controlled vacuum (e.g., 2 mmHg).
-
Heat at 5 °C/min. The onset of rapid, zero-order mass loss indicates the boiling point at that specific pressure.
-
Use the Clausius-Clapeyron equation to extrapolate the atmospheric boiling point if necessary.
Self-validating experimental workflow for determining physical properties of phenanthrene derivatives.
Implications for Drug Development and Materials Science
Understanding these physical properties is not strictly an academic exercise; it has profound downstream impacts. In drug development, the phenanthrene core is the foundational scaffold for morphinan alkaloids[1]. The melting point of a derivative directly correlates with its solid-state lattice energy, which inversely dictates its aqueous solubility and dissolution rate—critical parameters for the bioavailability of an Active Pharmaceutical Ingredient (API). A derivative with a severely depressed melting point (like 2-methylphenanthrene) will exhibit higher solubility but may pose challenges for stable tableting due to its proximity to ambient temperatures[3].
In materials science, the boiling and sublimation points of halogenated derivatives (like 9-bromophenanthrene) dictate the parameters for physical vapor deposition (PVD) when manufacturing thin-film organic light-emitting diodes (OLEDs).
References
-
PubChem (National Institutes of Health) . "Phenanthrene | C14H10 | CID 995." National Center for Biotechnology Information. Available at: [Link]
-
PubChem (National Institutes of Health) . "2-Methylphenanthrene | C15H12 | CID 17321." National Center for Biotechnology Information. Available at: [Link]
-
PubChem (National Institutes of Health) . "9-Bromophenanthrene | C14H9Br | CID 11309." National Center for Biotechnology Information. Available at: [Link]
-
Thermo Scientific Chemicals / Fisher Scientific . "Phenanthrene-9-carboxaldehyde, 97% | CAS 4707-71-5." Fisher Scientific Catalog. Available at: [Link]
-
Wikipedia . "Phenanthrene." Wikimedia Foundation. Available at: [Link]
Sources
- 1. Phenanthrene - Wikipedia [en.wikipedia.org]
- 2. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylphenanthrene | C15H12 | CID 17321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenanthrene-9-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. CAS RN 573-17-1 | Fisher Scientific [fishersci.com]
- 6. nmppdb.com.ng [nmppdb.com.ng]
- 7. 2-Methylphenanthrene | C15H12 | CID 17321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. CAS RN 4707-71-5 | Fisher Scientific [fishersci.com]
Methodological & Application
Application Note: Analytical Methodologies for the Quantification of 1-Phenanthren-3-ylethanol
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Document Revision: 1.0
Introduction & Chemical Context
1-Phenanthren-3-ylethanol (CAS: 7494-58-8), also known as 1-(3-phenanthryl)ethanol, is a secondary alcohol derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. In drug development and asymmetric catalysis, this compound frequently serves as a critical intermediate or a model substrate for enantioselective reduction processes[1].
Because it possesses both a highly conjugated aromatic system and a chiral center at the C1 position of the ethanol moiety, its quantification requires a multi-faceted analytical approach. This application note details three orthogonal, self-validating methodologies: Reversed-Phase HPLC with Fluorescence Detection (RP-HPLC-FLD) for trace quantification, Chiral HPLC for enantiomeric excess (ee) determination, and Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization for structural confirmation.
Methodological Rationale (The "Why")
To ensure scientific integrity and robust assay development, the selection of analytical techniques must be driven by the molecule's intrinsic physicochemical properties:
-
RP-HPLC-FLD (Trace Quantification): Phenanthrene derivatives exhibit strong natural fluorescence[2]. Relying solely on UV-Vis detection (e.g., at 254 nm) is sufficient for bulk purity, but Fluorescence Detection (FLD) provides a 10- to 100-fold increase in sensitivity and selectivity, effectively eliminating matrix interference in complex biological or environmental samples[3].
-
Chiral HPLC (Enantiomeric Purity): The pharmacological efficacy of chiral secondary alcohols is often heavily dependent on their stereochemistry. Normal-phase chiral chromatography using amylose or cellulose-based stationary phases (e.g., CHIRALCEL OD or OJ) relies on hydrogen bonding, dipole-dipole interactions, and steric fit to resolve the (R)- and (S)-enantiomers of 1-phenanthren-3-ylethanol[1].
-
GC-MS with BSTFA Derivatization (Structural ID): Direct GC-MS analysis of secondary alcohols often results in peak tailing and thermal degradation due to hydrogen bonding of the free hydroxyl (-OH) group. Derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS converts the alcohol into a volatile, thermally stable trimethylsilyl (TMS) ether, enabling sharp peak shapes and distinct fragmentation patterns for Selected Ion Monitoring (SIM)[4].
Quantitative Data Summaries
The following tables summarize the critical parameters and expected performance metrics for the three analytical workflows.
Table 1: Comparison of Analytical Modalities for 1-Phenanthren-3-ylethanol
| Analytical Method | Primary Application | Detector / Mode | Limit of Detection (LOD) | Key Advantage |
| RP-HPLC-FLD | Trace quantification, purity | FLD (Ex: 254 nm, Em: 360 nm) | < 1 ng/mL | High sensitivity, matrix exclusion |
| Chiral HPLC | Enantiomeric excess (ee) | UV/Vis (254 nm) | ~ 50 ng/mL | Baseline chiral resolution |
| GC-MS (Deriv.) | Structural confirmation | EI-MS (SIM Mode) | < 5 ng/mL | Unambiguous mass ID |
Table 2: RP-HPLC Gradient Program (Water/Acetonitrile)
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 1.0 | 50 | 50 |
| 5.0 | 1.0 | 40 | 60 |
| 15.0 | 1.0 | 0 | 100 |
| 20.0 | 1.0 | 0 | 100 |
| 21.0 | 1.0 | 50 | 50 |
Experimental Protocols
Trace Quantification via RP-HPLC-FLD
Objective: To quantify total 1-Phenanthren-3-ylethanol concentration in standard or extracted samples.
-
Column Selection: Equip the HPLC with a PAH-optimized C18 column (e.g., Vydac 201TP54, 250 mm × 4.6 mm, 5 µm) to ensure high shape selectivity for polycyclic structures[2].
-
Mobile Phase Preparation: Degas HPLC-grade Water (A) and Acetonitrile (B).
-
Detector Settings: Set the fluorescence detector to an excitation wavelength of 254 nm and an emission wavelength of 360 nm. These wavelengths are optimized for the phenanthrene fluorophore[3].
-
Execution: Inject 10 µL of the sample. Run the gradient specified in Table 2. The analyte will typically elute between 10-14 minutes depending on the exact dead volume of the system.
-
Calibration: Construct a calibration curve using standard concentrations ranging from 1 ng/mL to 1000 ng/mL.
Enantiomeric Separation via Chiral HPLC
Objective: To determine the ratio of (R)- and (S)-enantiomers.
-
Column Selection: Utilize a Daicel CHIRALCEL OD or OJ column (250 mm × 4.6 mm, 10 µm)[1].
-
Mobile Phase: Prepare an isocratic mixture of Hexane / 2-Propanol (90:10, v/v). Ensure both solvents are strictly anhydrous to maintain the integrity of the chiral stationary phase.
-
Detector Settings: Set the UV detector to 254 nm.
-
Execution: Operate at a flow rate of 0.8 mL/min at an ambient column temperature (25°C). Inject 5 µL of the sample (dissolved in the mobile phase).
-
Analysis: Calculate the enantiomeric excess (ee) using the peak area integration of the separated enantiomers.
Structural Confirmation via GC-MS with BSTFA Derivatization
Objective: To confirm the molecular identity and quantify trace amounts in complex matrices using mass spectrometry.
-
Sample Drying: Transfer 100 µL of the sample extract to a glass autosampler vial and evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen.
-
Derivatization: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA containing 1% TMCS to the dried residue[4].
-
Incubation: Seal the vial tightly and incubate in a heating block at 60°C for 45 minutes to ensure complete conversion of the secondary alcohol to its TMS ether.
-
GC-MS Conditions:
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.
-
MS Mode: Electron Ionization (EI) at 70 eV. Set to Selected Ion Monitoring (SIM) targeting the molecular ion and major fragments of the TMS derivative (e.g., m/z 294 [M]⁺, m/z 279[M-CH₃]⁺).
-
Workflow Visualizations
The following diagrams map the logical progression of the analytical workflows and the chemical mechanism of the derivatization step.
Fig 1. Decision matrix and workflow for the analytical quantification of 1-Phenanthren-3-ylethanol.
Fig 2. Chemical derivatization pathway of the secondary alcohol using BSTFA for GC-MS.
References
- Process for preparing optically active alcohols (EP1300381B1)
-
HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons Source: Ingenieria Analitica URL:[Link]
-
Metabolomics Characterization of Two Apocynaceae Plants Using GC-MS and LC-MS Methods in Combination Source: ResearchGate / PMC URL:[Link]
Sources
Advanced HPLC Analysis of Phenanthrene Compounds: Environmental and Pharmaceutical Applications
Executive Summary
Phenanthrene, a rigid tricyclic aromatic hydrocarbon, presents unique analytical challenges due to its structural isomerism and widespread presence across diverse matrices. In environmental science, it is a priority polycyclic aromatic hydrocarbon (PAH) pollutant requiring ultra-trace quantification[1]. Conversely, in pharmaceutical and natural product research, phenanthrene derivatives (e.g., dihydrodiols, quinones, and plant-derived bioactive scaffolds) are critical targets for stereospecific pharmacokinetic and toxicological profiling[2][3][4].
This application note provides a comprehensive, self-validating guide to the High-Performance Liquid Chromatography (HPLC) analysis of phenanthrenes. It details mechanistically grounded protocols for both reversed-phase environmental analysis and normal-phase chiral separations.
Mechanistic Rationale & System Architecture
Why Standard Methods Fail
The planar
The Analytical Solution
-
Stationary Phase Selection: Polymeric C18 or specialized core-shell PAH columns provide high-density ligand coverage, enabling shape-selective discrimination of planar molecules[5]. For chiral pharmaceutical metabolites, Pirkle-type stationary phases exploit
interactions and hydrogen bonding to resolve enantiomers[2]. -
Mobile Phase Dynamics: Acetonitrile is the preferred organic modifier over methanol. Its aprotic nature minimizes secondary interactions with residual silanols, yielding sharper peaks, while its lower viscosity reduces system backpressure during complex gradient elutions[1][6].
-
Orthogonal Detection Modalities: Phenanthrenes exhibit strong UV absorbance (
~254–261 nm)[3][6]. However, for ultra-trace environmental analysis, Fluorescence (FLR) detection ( 252 nm, 365 nm) is mandatory. FLR provides 10- to 1000-fold greater sensitivity by exploiting the molecule's native fluorescence while ignoring non-fluorescent matrix noise[1][4].
Logical workflow for the extraction, separation, and validation of phenanthrene compounds.
Experimental Protocols
Protocol A: Trace-Level Environmental Phenanthrene (Adapted from EPA Method 8310)
Objective: Quantify phenanthrene in aqueous matrices using reversed-phase HPLC[1]. Self-Validating Principle: The protocol utilizes a rigorous System Suitability Test (SST) to ensure column integrity and resolving power before any unknown sample is injected.
Step-by-Step Methodology:
-
Sample Extraction: Extract 1.0 L of the aqueous sample using 3 x 60 mL of methylene chloride via liquid-liquid extraction (LLE).
-
Causality: LLE isolates hydrophobic PAHs from polar matrix interferences, protecting the analytical column from rapid degradation.
-
-
Solvent Exchange: Dry the extract over anhydrous sodium sulfate, concentrate to 1.0 mL under a gentle nitrogen stream, and exchange the solvent to acetonitrile.
-
Causality: Injecting methylene chloride into a reversed-phase system causes severe peak distortion due to solvent mismatch. Matching the sample diluent to the mobile phase is critical for peak symmetry.
-
-
Filtration: Pass the extract through a 0.45 µm PTFE syringe filter into an amber HPLC vial (phenanthrenes can be photolabile).
-
Chromatographic Conditions:
-
Detection: Monitor UV at 254 nm. Concurrently, program the FLR detector to
250 nm and 370 nm for maximum sensitivity. -
Self-Validation (SST): Inject a 10 µg/L calibration standard. Proceed with the sequence only if the phenanthrene peak exhibits a tailing factor (
) and theoretical plates ( ) .
Protocol B: Chiral Separation of Phenanthrene Dihydrodiol Enantiomers
Objective: Resolve (1R,2S) and (1S,2R) enantiomers of phenanthrene metabolites for drug metabolism and toxicological profiling[2].
Self-Validating Principle: Baseline resolution (
Step-by-Step Methodology:
-
Sample Preparation: Extract biological samples (e.g., HepG2 cell media or plasma) using ethyl acetate[4]. Evaporate to dryness under nitrogen and reconstitute in HPLC-grade hexane/isopropanol (90:10)[2].
-
Chromatographic Conditions:
-
Column: Pirkle-type chiral stationary phase (e.g., (R,R)-Whelk-O 1, 250 x 4.6 mm)[2].
-
Mobile Phase: Normal-phase isocratic elution using Hexane / Isopropanol (90:10, v/v).
-
Causality: Normal-phase conditions are strictly required because polar protic solvents (like water in reversed-phase) disrupt the delicate hydrogen bonds necessary for transient diastereomeric complex formation.
-
Flow Rate: 1.0 mL/min.
-
-
Detection: UV at 254 nm or Photodiode Array (PDA) for spectral purity confirmation across the peak.
Mechanistic logic of transient diastereomeric complex formation in chiral HPLC.
Quantitative Data & Method Validation
A robust HPLC method must be statistically validated to ensure trustworthiness. Table 1 summarizes typical validation parameters across different phenanthrene applications, demonstrating the necessity of selecting the correct detection modality based on the target Limit of Detection (LOD).
Table 1: Method Validation Metrics for Phenanthrene Analysis
| Analyte / Matrix | Detection Mode | Linear Range | LOD | LOQ | Precision (%RSD) | Source |
| Phenanthrene (Water) | UV (254 nm) | 2.0 - 100 µg/L | 0.64 µg/L | 2.0 µg/L | < 2.0% | EPA 8310[1] |
| Phenanthrene (Water) | FLR ( | 0.03 - 10 µg/L | 0.01 µg/L | 0.03 µg/L | < 1.5% | EPA 8310[1] |
| Bioactive Phenanthrenes | UV (261 nm) | 2.5 - 20 µg/mL | 0.78 µg/mL | 2.38 µg/mL | 0.25 - 7.58% | PMC[3] |
| Phenanthrene Dihydrodiols | UV (254 nm) | 0.3 - 50 µg/mL | 0.1 µg/mL | 0.3 µg/mL | < 2.0% | Benchchem[2] |
| Phenanthrene in Tablets | UV (254 nm) | 6.0 - 120 µg/mL | 0.06 µg/mL | 0.18 µg/mL | 1.2% | IJARMPS[6] |
Troubleshooting & Quality Control
-
Loss of Resolution (
): Often caused by stationary phase fouling from matrix lipids or humic acids.-
Corrective Action: Flush the column with 100% acetonitrile, followed by methylene chloride, then re-equilibrate. If analyzing biological samples, ensure Solid-Phase Extraction (SPE) cleanup is thorough to prevent lipid accumulation.
-
-
Peak Broadening / Tailing: Indicates secondary interactions with active silanols or extra-column volume.
-
Fluorescence Quenching: If the FLR signal drops unexpectedly while UV remains stable, check for dissolved oxygen or co-eluting quenching agents in the matrix.
-
Corrective Action: Thoroughly degas mobile phases using continuous inline vacuum degassing.
-
References
-
BenchChem. "HPLC method for separation of phenanthrene dihydrodiol enantiomers." BenchChem Application Notes. 2
-
US Environmental Protection Agency (EPA). "Method 8310: Polynuclear Aromatic Hydrocarbons." EPA Test Methods for Evaluating Solid Waste. 1
-
Phenomenex. "EPA 8310 PAH Analysis on Kinetex 3.5 µm PAH Column." Phenomenex Technical Notes. 5
-
National Institutes of Health (NIH/PMC). "Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus." 3
-
International Journal of Advanced Research in Medical and Pharmaceutical Sciences (IJARMPS). "New Validated RP - HPLC Method For the Estimation of Phenanthrene in tablet Formulation." 6
-
ResearchGate. "HPLC detection of phenanthrene-9,10-quinone metabolites in HepG2 cells." 4
Sources
- 1. epa.gov [epa.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EPA 8310 PAH Analysis on Kinetex 3.5 µm PAH Column | Phenomenex [phenomenex.com]
- 6. ijarmps.org [ijarmps.org]
Gas chromatography-mass spectrometry (GC-MS) for phenanthrene detection
Application Note: High-Fidelity Detection and Quantification of Phenanthrene via Gas Chromatography-Mass Spectrometry (GC-MS)
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the trace-level quantification of phenanthrene in environmental and biological matrices using GC-MS.
Mechanistic Principles of Phenanthrene Analysis
Phenanthrene (C₁₄H₁₀) is a tricyclic polycyclic aromatic hydrocarbon (PAH) heavily monitored in environmental toxicology and pharmacological baseline studies. The gold standard for its quantification is Gas Chromatography-Mass Spectrometry (GC-MS), commonly executed under the frameworks of EPA Method 8270E for semi-volatile organic compounds (SVOCs)[1].
Why GC-MS? Phenanthrene is semi-volatile, non-polar, and thermally stable, making it an ideal candidate for capillary gas chromatography. The core analytical strategy relies on Electron Ionization (EI) at 70 eV . Because of phenanthrene's extensive aromatic resonance stabilization, the molecule resists heavy fragmentation. Consequently, the intact molecular ion ([M]⁺) at m/z 178 dominates the mass spectrum as the base peak[2]. This high ion abundance at a single m/z value allows for exceptional signal-to-noise ratios when the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode[3].
The Self-Validating Isotope Dilution Strategy: To ensure trustworthiness, this protocol utilizes Isotope Dilution Mass Spectrometry (IDMS). By spiking the sample with Phenanthrene-d₁₀ (m/z 188) prior to extraction, the protocol becomes self-validating[1]. The deuterated surrogate co-elutes nearly identically to native phenanthrene and experiences the exact same matrix suppression and extraction losses, allowing the final calculation to automatically correct for systemic variances.
Self-Validating Experimental Protocol
The following workflow details the extraction and instrumental analysis required for robust PAH detection.
Figure 1: Self-validating GC-MS workflow for phenanthrene extraction and quantification.
Step 1: Sample Preparation & Extraction
-
Surrogate Spiking: Spike the raw sample (e.g., 1 L of aqueous matrix) with a known concentration of a surrogate standard (e.g., Terphenyl-d₁₄) to monitor baseline extraction efficiency[1].
-
Extraction: Perform Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM) .
-
Causality: DCM is selected because its polarity index optimally solvates highly hydrophobic PAHs while remaining volatile enough for rapid downstream evaporation[4].
-
-
Glassware Rinsing (Critical): Rinse the original sample bottle with 10 mL of DCM and add the rinsate to the extraction funnel/cartridge.
-
Causality: Phenanthrene tends to adsorb strongly to the silica walls of glass containers; omitting this step severely degrades recovery rates[4].
-
-
Concentration: Dry the extract over anhydrous Na₂SO₄ and concentrate it to exactly 1.0 mL using a gentle nitrogen blowdown system[5].
-
Internal Standard Spiking: Add Phenanthrene-d₁₀ to the 1.0 mL extract immediately prior to GC vial crimping[1].
Step 2: GC-MS Analysis
-
Injection: Inject 1.0 µL of the extract into the GC inlet operating in Splitless mode at 280 °C.
-
Causality: Splitless injection ensures the entire sample vapor cloud is transferred to the column, maximizing detection limits for trace-level analysis[3].
-
-
Chromatographic Separation: Utilize a 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS or TG-PAH).
Quantitative Data & Parameters
To ensure reproducibility, the instrument must be configured to the precise parameters outlined in the tables below.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Specification | Scientific Rationale |
|---|---|---|
| Analytical Column | 30 m × 0.25 mm ID × 0.25 µm film (5% Phenyl) | Optimal stationary phase for resolving isomeric PAHs[1]. |
| Carrier Gas | Helium (99.999%), Constant Flow 1.0 - 1.6 mL/min | Provides optimal van Deemter efficiency for capillary GC[3]. |
| Injection Mode | 1.0 µL, Splitless (Purge valve open at 1.0 min) | Maximizes analyte transfer; purge removes residual solvent tailing. |
| Injector Temp | 280 °C | Ensures rapid, flash vaporization of high-boiling PAHs. |
| Oven Program | 80 °C (2 min) → 20 °C/min to 140 °C → 5 °C/min to 315 °C | Cold trapping at 80 °C focuses the analyte band; the slow ramp resolves complex matrices[3]. |
Table 2: Mass Spectrometry (MS) Parameters (SIM Mode)
| Parameter | Specification | Scientific Rationale |
|---|---|---|
| Ionization Mode | Electron Ionization (EI), 70 eV | Standardized hard ionization for reproducible library matching[2]. |
| Temperatures | Ion Source: 230 °C, Transfer Line: 280 °C | Prevents cold spots and condensation of heavy target analytes[3]. |
| Phenanthrene Ions | Quantifier: m/z 178 Qualifiers: m/z 176, 152 | m/z 178 is the stable molecular ion [M]⁺. m/z 152 represents the loss of acetylene (C₂H₂)[2]. |
| Phenanthrene-d₁₀ Ions | Quantifier: m/z 188 Qualifier: m/z 184 | Deuterated internal standard used for matrix correction[1]. |
Quality Control & Self-Validation
For the protocol to be considered authoritative and self-validating, the following Quality Assurance (QA) criteria must be met:
-
Instrument Tuning: Prior to calibration, the MS must be tuned using Decafluorotriphenylphosphine (DFTPP) to verify that the quadrupole mass filter meets the specific ion abundance criteria mandated by EPA Method 8270E[1].
-
Calibration Linearity: A 5- to 8-point calibration curve (e.g., 10 to 500 ng/mL) must be generated. The determination coefficient (R²) must be ≥ 0.990[3].
-
Ion Ratio Confirmation: For positive identification of phenanthrene, the chromatographic peak must elute within ±0.05 minutes of the internal standard, and the ratio of the qualifier ions (m/z 176, 152) to the quantifier ion (m/z 178) must match the calibration standard ratios within ±20%[3].
References
1.[5] Organomation. "Comprehensive Overview of EPA 8081, 8082, and 8270: Optimizing Sample Preparation and Detection." URL: 2.[4] United Chemical Technologies. "EPA Method 8270: Determination of Semi-volatile Organic Compounds in Water using Solid Phase Extraction and GC/MS." URL: 3.[2] National Institute of Standards and Technology (NIST). "Phenanthrene - the NIST WebBook." URL: 4.[1] LabRulez / Thermo Fisher Scientific. "Analysis of multiple matrices with a single calibration curve for polycyclic aromatic hydrocarbons (PAHs) with the ISQ 7610 GC-MS system following EPA Method 8270E." URL: 5.[3] National Institutes of Health (PMC). "Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread." URL:
Sources
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. Phenanthrene [webbook.nist.gov]
- 3. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unitedchem.com [unitedchem.com]
- 5. organomation.com [organomation.com]
Application Note: 1-Phenanthren-3-ylethanol as a Versatile Building Block in Organic and Asymmetric Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols
Executive Summary
1-Phenanthren-3-ylethanol (CAS: 7494-58-8) is a highly valuable polycyclic aromatic secondary alcohol. Characterized by its extended π-conjugated system and a functionalizable chiral center, it serves as a critical intermediate in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs), helicenes, and stereospecific pharmaceutical ligands.
This application note provides a comprehensive, self-validating guide to the upstream synthesis, enantioselective resolution, and handling of 1-phenanthren-3-ylethanol. By moving beyond basic procedures, this guide details the mechanistic causality behind solvent selection, biocatalyst utilization, and reaction thermodynamics to ensure high-yield, reproducible results in your laboratory.
Upstream Synthesis: Thermodynamic Control and Chemoselective Reduction
The synthesis of racemic 1-phenanthren-3-ylethanol (rac-3 ) typically begins with the Friedel-Crafts acylation of phenanthrene (1 ) to yield 3-acetylphenanthrene (2 ), followed by a chemoselective ketone reduction [1].
Causality in Regioselective Acylation
Phenanthrene possesses multiple reactive sites (positions 1, 2, 3, 4, and 9). Standard Friedel-Crafts conditions often yield a complex mixture of isomers. However, the regioselectivity can be strictly directed by manipulating the reaction thermodynamics [2]. By utilizing nitrobenzene as the solvent at lower temperatures (0–5 °C), the reaction suppresses the formation of the kinetically favored 9-isomer. Nitrobenzene stabilizes the intermediate arenium ion, facilitating equilibration to the thermodynamically more stable 3-position, yielding up to 65% of 3-acetylphenanthrene [2].
Causality in Chemoselective Reduction
Following isolation, the ketone is reduced to the secondary alcohol. Sodium borohydride (NaBH₄) in ethanol is the reagent of choice. Unlike catalytic hydrogenation (e.g., PtO₂/H₂), which risks partial saturation of the electron-rich phenanthrene rings, NaBH₄ provides strict chemoselectivity. The protic solvent (ethanol) accelerates the reduction by forming an active alkoxyborohydride intermediate, rapidly converting the carbonyl group without degrading the aromatic framework [1].
Caption: Workflow for the upstream synthesis of rac-1-phenanthren-3-ylethanol from phenanthrene.
Asymmetric Synthesis: Enzymatic Kinetic Resolution
For applications requiring chiral purity—such as asymmetric catalysis or stereospecific drug design—the racemic alcohol must be resolved. Traditional chemical resolution via diastereomeric salt formation is often tedious and low-yielding. Instead, enzymatic kinetic resolution utilizing a lipase from Pseudomonas aeruginosa (LIP) offers a highly enantioselective, scalable, and mild alternative [3].
Mechanistic Rationale for Biocatalysis
The P. aeruginosa lipase possesses a highly specific hydrophobic binding pocket that perfectly accommodates the bulky phenanthrene ring, precisely orienting the (1R)-hydroxyl group for nucleophilic attack on the acyl-enzyme intermediate.
Why Vinyl Acetate? Vinyl acetate is specifically chosen as the acyl donor because its leaving group, vinyl alcohol, spontaneously tautomerizes to acetaldehyde. This irreversible tautomerization prevents the reverse reaction (hydrolysis of the newly formed acetate), driving the kinetic resolution to a perfect 50% conversion. This yields the (1R)-acetate and the unreacted (1S)-alcohol with exceptional enantiomeric excess (ee) [3].
Caption: Enzymatic kinetic resolution of rac-1-phenanthren-3-ylethanol using P. aeruginosa lipase.
Quantitative Data Summaries
Table 1: Physicochemical Profile of 1-Phenanthren-3-ylethanol[4]
| Property / Parameter | Value / Description |
| CAS Registry Number | 7494-58-8 |
| Molecular Formula | C₁₆H₁₄O |
| Molecular Weight | 222.28 g/mol |
| LogP (Octanol/Water) | ~3.6 - 4.3 (Highly lipophilic) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 1 |
Table 2: Enzymatic Kinetic Resolution Performance [3]
| Parameter | Optimized Condition / Result |
| Biocatalyst | Pseudomonas aeruginosa Lipase (LIP) |
| Acyl Donor / Solvent | Vinyl Acetate (acts as both) or Diisopropyl ether (DIPE) |
| Reaction Time & Temp | 24–48 hours at 30 °C |
| Target Conversion | ~50% (Kinetic endpoint) |
| Enantiomeric Excess (Alcohol) | > 98% for (1S)-1-Phenanthren-3-ylethanol |
| Enantiomeric Excess (Acetate) | > 98% for (1R)-1-Phenanthren-3-ylethyl acetate |
Validated Experimental Protocols
Protocol A: Chemoselective Reduction of 3-Acetylphenanthrene
This protocol is designed to prevent over-reduction while ensuring complete conversion of the ketone.
-
Preparation : In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetylphenanthrene (10.0 mmol) in absolute ethanol (50 mL).
-
Cooling : Cool the solution to 0 °C using an ice-water bath to control the initial exothermic reaction.
-
Reagent Addition : Slowly add sodium borohydride (NaBH₄, 15.0 mmol, 1.5 equiv.) in small portions over 15 minutes.
-
Causality: Gradual addition prevents rapid hydrogen gas evolution and localized heating, which can lead to side reactions.
-
-
Reaction Execution : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Self-Validation (In-Process) : Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The starting ketone (higher
) should completely disappear, replaced by a single, more polar spot (the alcohol). -
Quenching & Workup : Carefully quench the reaction by adding saturated aqueous NH₄Cl (20 mL).
-
Causality: NH₄Cl safely neutralizes the basic borate complexes without risking acid-catalyzed dehydration of the newly formed secondary alcohol.
-
-
Extraction : Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield rac-1-phenanthren-3-ylethanol as a solid.
Protocol B: Enzymatic Kinetic Resolution of rac-1-Phenanthren-3-ylethanol
This protocol isolates the (1S)-alcohol and (1R)-acetate with high optical purity.
-
Reaction Setup : In a 100 mL Erlenmeyer flask, dissolve rac-1-phenanthren-3-ylethanol (5.0 mmol) in anhydrous diisopropyl ether (DIPE, 40 mL).
-
Acyl Donor Addition : Add vinyl acetate (15.0 mmol, 3.0 equiv.).
-
Biocatalyst Addition : Add Pseudomonas aeruginosa lipase (LIP) powder (typically 50–100 mg/mmol of substrate, depending on specific activity).
-
Incubation : Place the flask in an orbital shaker at 30 °C and 200 rpm.
-
Self-Validation (Monitoring) : While TLC can confirm the formation of the less polar acetate, it cannot determine enantiomeric excess. Extract 50 µL aliquots at 12, 24, and 36 hours. Filter through a syringe filter, evaporate, redissolve in HPLC-grade hexane/isopropanol, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to monitor the 50% conversion mark and ee values.
-
Termination & Separation : Once 50% conversion is reached, filter the mixture through a Celite pad to remove the immobilized enzyme. Wash the pad with DIPE.
-
Purification : Concentrate the filtrate and separate the (1S)-alcohol and (1R)-acetate via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient). The acetate elutes first, followed by the unreacted alcohol.
References
- Studies in the Phenanthrene Series. V. 9-Acetylphenanthrene. Reduction Products of 2-, 3- and 9-Acetylphenanthrenes.Journal of the American Chemical Society.
- Technical Support Center: Improving Regioselectivity of Phenanthrene Acyl
- Optical Resolution of 1-Arylethanols with a Condensed Aromatic Ring by Lipase from Pseudomonas aeruginosa.Bioscience, Biotechnology, and Biochemistry.
- 2-dimethylamino-1-[3]phenanthryl-ethanol - Chemical Properties & Deriv
Protocols for the Purification of 1-Phenanthren-3-ylethanol: From Crude Synthesis to Enantiopure Compound
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenanthren-3-ylethanol is a chiral aryl alcohol and a valuable synthetic intermediate in the development of novel therapeutics and advanced materials. Its rigid, polycyclic aromatic (PAH) phenanthrene core combined with a chiral hydroxyl group makes it a key building block for creating complex molecular architectures with specific biological activities or material properties. The synthesis of this compound, often proceeding through multi-step pathways, can introduce a variety of impurities, including starting materials, reagents, and structurally related byproducts such as phenanthrene and its derivatives[1][2].
For applications in drug development and materials science, achieving exceptionally high purity is not merely a goal but a prerequisite. Impurities can confound biological assays, lead to inconsistent material performance, and pose regulatory hurdles. Furthermore, as 1-Phenanthren-3-ylethanol possesses a stereocenter, controlling and confirming its enantiomeric purity is often critical, as different enantiomers can exhibit vastly different pharmacological effects[3][4].
This application note provides a comprehensive guide to the purification of 1-Phenanthren-3-ylethanol. It moves beyond simple step-by-step instructions to explain the underlying principles and rationale for each methodological choice. We will cover primary purification of the crude racemic mixture using flash column chromatography, bulk purification via recrystallization, and finally, the high-resolution separation of its enantiomers using Chiral High-Performance Liquid Chromatography (HPLC).
Initial Assessment of Crude Product & Impurity Profile
Before commencing any purification protocol, a thorough analysis of the crude product is essential. This initial assessment identifies the nature and quantity of impurities, which informs the selection of the most effective purification strategy.
Common Impurities:
-
Unreacted Starting Materials: Such as 3-acetylphenanthrene or other phenanthrene precursors.
-
Reducing Agent Residues: And their byproducts.
-
Structurally Related Byproducts: Over-reduction products, elimination products, or isomers formed during synthesis. Phenanthrene itself and its oxidized forms like phenanthrenequinone can also be present[].
-
Solvents: Residual solvents from the reaction or initial workup.
Recommended Analytical Techniques:
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique for visualizing the number of components in the crude mixture and for developing a solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities[6][7]. A reversed-phase C18 column is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any structurally related impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of unknown impurities.
Protocol I: Achiral Purification via Flash Column Chromatography
Flash column chromatography is the workhorse technique for the primary purification of organic compounds, separating components based on their differential adsorption to a stationary phase while a mobile phase flows through[8]. For 1-Phenanthren-3-ylethanol, a moderately polar alcohol, this method is highly effective at removing both non-polar and highly polar impurities.
Principle of Separation: The stationary phase, typically silica gel, is highly polar. The mobile phase, a mixture of organic solvents, competes with the compounds in the mixture for binding sites on the silica. Non-polar compounds have a low affinity for the polar silica and are eluted quickly by a non-polar mobile phase. Polar compounds, like our target alcohol, interact more strongly with the silica and require a more polar mobile phase to be eluted[9].
Step-by-Step Protocol for Flash Chromatography
-
Column Preparation (Wet Packing):
-
Secure a glass column vertically and add a small plug of cotton or glass wool to the bottom[9][10]. Add a thin layer (~1 cm) of sand.
-
In a separate beaker, prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane)[10][11]. The amount of silica should be 30-50 times the weight of the crude sample[9].
-
Pour the slurry into the column. Gently tap the column to pack the silica bed uniformly and drain the excess solvent until it is just level with the top of the silica[10][11].
-
Add another thin layer of sand on top to prevent disruption of the silica bed during sample loading[8].
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude 1-Phenanthren-3-ylethanol in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (~1-2 times the sample weight) to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane).
-
Gradually increase the polarity of the mobile phase (gradient elution). This allows for the initial removal of non-polar impurities, followed by the elution of the target compound.
-
Collect fractions sequentially in test tubes. Monitor the elution process using TLC by spotting small aliquots from each fraction.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1-Phenanthren-3-ylethanol.
-
Data Presentation: Typical Chromatography Parameters
| Parameter | Recommended Value/Type | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area and polarity are ideal for separating aryl alcohols from non-polar byproducts[8][9]. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Allows for tunable polarity to effectively separate a range of impurities[10]. |
| Elution Gradient | Start: 5% EtOAc -> End: 30% EtOAc | Starts non-polar to elute hydrocarbon impurities, then increases polarity to elute the target alcohol. |
| Loading Method | Dry Loading | Provides better resolution and avoids band broadening compared to wet loading, especially for moderately soluble compounds[11]. |
| Monitoring | TLC with UV visualization (254 nm) | Phenanthrene ring is UV active, allowing for easy visualization of spots. |
Visualization: Flash Chromatography Workflow
Caption: Workflow for the purification of 1-Phenanthren-3-ylethanol by flash chromatography.
Protocol II: Purification by Recrystallization
Recrystallization is an excellent technique for further purifying crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving the impurities behind in the solution[12][13].
Causality of Solvent Choice: The selection of an appropriate solvent is the most critical step. An ideal solvent should:
-
Completely dissolve the target compound at its boiling point.
-
Dissolve the target compound poorly at low temperatures (e.g., 0-4 °C).
-
Either completely dissolve impurities at all temperatures or not dissolve them at all.
-
Be chemically inert towards the compound.
-
Be volatile enough for easy removal from the purified crystals.
For phenanthrene derivatives, mixed solvent systems like Ethanol/Water or single solvents like Heptane can be effective[12][13].
Step-by-Step Protocol for Recrystallization
-
Solvent Selection: Test small batches of the compound in various solvents (e.g., Ethanol, Isopropanol, Toluene, Heptane, Ethyl Acetate/Hexane mixture) to find the optimal one.
-
Dissolution: Place the chromatographed product in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Visualization: Recrystallization Process
Caption: The logical steps of purification by recrystallization.
Protocol III: Enantiomeric Separation by Chiral HPLC
Since 1-Phenanthren-3-ylethanol is chiral, its racemic form must often be separated into individual enantiomers for biological testing. Chiral HPLC is the most powerful technique for both analytical quantification of enantiomeric excess (ee) and preparative separation of enantiomers[3].
Principle of Chiral Separation: Chiral separation is achieved using a chiral stationary phase (CSP). The enantiomers of the analyte interact with the CSP to form transient, diastereomeric complexes. These complexes have different energies of formation and stability, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation[4][14]. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly versatile and have demonstrated broad applicability for separating a wide range of chiral compounds, including aryl alcohols[4][15].
Step-by-Step Protocol for Chiral HPLC
-
Column and Mobile Phase Screening:
-
The first step is to screen a set of chiral columns (e.g., CHIRALPAK® IA, IB, IC) with standard mobile phases (e.g., Hexane/Isopropanol, Hexane/Ethanol)[15].
-
Inject a small amount of the racemic mixture and monitor the separation at a suitable UV wavelength (e.g., 254 nm).
-
The goal is to find a column/solvent combination that provides baseline resolution (Rs > 1.5).
-
-
Method Optimization:
-
Once a suitable system is identified, optimize the separation by adjusting the mobile phase composition. Decreasing the percentage of the alcohol modifier (Isopropanol or Ethanol) generally increases retention time and resolution.
-
Adjusting the flow rate can also impact resolution and analysis time.
-
Small amounts of additives like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can improve peak shape, though they are typically not required for neutral alcohols.
-
-
Preparative Separation (Scaling Up):
-
Once an analytical method is established, it can be scaled up to a preparative scale by using a larger diameter column with the same stationary phase.
-
The flow rate is increased proportionally to the column's cross-sectional area.
-
Larger sample volumes are injected, and the separated enantiomer fractions are collected as they elute from the detector.
-
-
Post-Run Processing:
-
The collected fractions for each enantiomer are combined.
-
The solvent is removed under reduced pressure to yield the isolated, enantiopure 1-Phenanthren-3-ylethanol.
-
The enantiomeric purity of each isolated fraction should be confirmed using the analytical chiral HPLC method.
-
Data Presentation: Example Chiral HPLC Conditions
| Parameter | Example Condition | Rationale |
| Column | CHIRALPAK® IA (Amylose derivative) | Polysaccharide-based CSPs are highly effective for resolving enantiomers of aryl alcohols[4]. |
| Mobile Phase | 90:10 Hexane : Isopropanol | A common mobile phase for normal-phase chiral separations, offering good selectivity[15]. |
| Flow Rate | 1.0 mL/min (Analytical) | Standard flow rate for a 4.6 mm ID column to ensure good efficiency. |
| Detection | UV at 254 nm | The phenanthrene chromophore exhibits strong absorbance at this wavelength. |
| Column Temp. | 25 °C | Room temperature is a good starting point; temperature can be varied to optimize selectivity. |
Visualization: Chiral Method Development Strategy
Caption: A logical flowchart for developing a chiral HPLC separation method.
Final Purity and Identity Confirmation
After any purification protocol, the final product's purity and identity must be rigorously confirmed.
-
Purity: Assessed by HPLC or GC, aiming for >99% purity.
-
Enantiomeric Purity: For chiral separations, enantiomeric excess (ee%) is determined by chiral HPLC.
-
Structural Integrity: Confirmed by ¹H and ¹³C NMR spectroscopy.
-
Identity: Confirmed by High-Resolution Mass Spectrometry (HRMS) to verify the exact mass.
By employing this multi-step, validated approach combining chromatographic and crystallization techniques, researchers can confidently obtain 1-Phenanthren-3-ylethanol of the high purity required for demanding applications in research and development.
References
-
MDPI. (2024). Host–Guest Cocrystallization of Phenanthrene[12]arene Macrocycles Facilitating Structure Determination of Liquid Organic Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Phenanthrene Purification: Comparison of Zone Melting and Co-Crystallization. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Available at: [Link]
-
ResearchGate. (2019). A Simple Synthesis of Phenanthrene. Available at: [Link]
- Unknown Source. How to run column chromatography.
-
University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Available at: [Link]
-
Vaia. (2022). Column Chromatography: Procedure, Technique & Examples. Available at: [Link]
-
Phenomenex. (2025). Column Chromatography Guide. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link]
- Unknown Source. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (This source describes the methodology but lacks specific publisher details).
-
Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Available at: [Link]
-
Royal Society of Chemistry. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. Available at: [Link]
- Unknown Source. Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors.
-
Organic Syntheses. (n.d.). 9,10-dihydrophenanthrene. Available at: [Link]
-
PMC. (n.d.). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. Available at: [Link]
-
Organic Syntheses. (n.d.). Phenanthrene, 9-bromo-. Available at: [Link]
- Unknown Source. III Analytical Methods. (This source provides analytical methods but lacks specific publisher details).
- Unknown Source. Phenanthrene synthesis. (This source describes synthesis methods but lacks a specific publisher).
-
NCBI Bookshelf. (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons - ANALYTICAL METHODS. Available at: [Link]
-
Organic Syntheses. (2003). PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. Available at: [Link]
-
PubChem - NIH. (n.d.). Phenanthren-3-ylmethanol. Available at: [Link]
-
U.S. Food & Drug Administration (FDA). (2017). Screening and Determination of Polycyclic Aromatic Hydrocarbons in Seafoods Using QuEChERS-Based Extraction and High-Performance Liquid Chromatography with Fluorescence Detection. Available at: [Link]
Sources
- 1. Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenanthrene synthesis [quimicaorganica.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. asianpubs.org [asianpubs.org]
- 6. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 15. ymc.co.jp [ymc.co.jp]
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and quantitative analysis of biocatalytic resolution.
Executive Summary
Enantiopure secondary alcohols, such as (R)- and (S)-1-phenylethanol, are critical chiral building blocks in the pharmaceutical and fine chemical industries. While traditional asymmetric synthesis often requires toxic transition metals and extreme conditions, Enzymatic Kinetic Resolution (EKR) offers a highly selective, environmentally benign alternative.
This application note details the robust protocol for the kinetic resolution of racemic 1-phenylethanol via transesterification. Utilizing the immobilized Candida antarctica Lipase B (CALB, commercially available as Novozym 435), this method leverages the enzyme's exquisite stereospecificity to yield (R)-1-phenylethyl acetate and unreacted (S)-1-phenylethanol with exceptional enantiomeric excess (>99% ee)[1][2].
Scientific Principles & Mechanistic Insights
As a process scientist, understanding the causality behind the reaction parameters is essential for successful scale-up and troubleshooting.
The Catalytic Triad and Ping-Pong Bi-Bi Mechanism
CALB is a serine hydrolase. Its active site features a classic Ser105-His224-Asp187 catalytic triad [3]. The reaction proceeds via a Ping-Pong Bi-Bi mechanism:
-
Acylation: The acyl donor (e.g., vinyl acetate) binds to the active site. The hydroxyl group of Ser105 performs a nucleophilic attack on the carbonyl carbon, forming a covalent acyl-enzyme intermediate[3].
-
Irreversible Cleavage: The leaving group, vinyl alcohol, rapidly tautomerizes into acetaldehyde. This tautomerization is thermodynamically highly favorable and evaporates/removes itself from the equilibrium, rendering the transesterification irreversible —a critical choice over reversible donors like ethyl acetate[1][2].
-
Deacylation (Resolution): The racemic alcohol enters the active site. Due to the architecture of CALB's stereospecificity pocket, the (R)-enantiomer fits perfectly, positioning its hydroxyl group for nucleophilic attack on the acyl-enzyme intermediate. The (S)-enantiomer faces severe steric hindrance and is rejected[3][4].
Ping-Pong Bi-Bi mechanism of CALB-catalyzed transesterification.
Experimental Design Rationale
-
Solvent Selection (Hexane/Toluene): Lipases require a micro-aqueous layer to maintain their active three-dimensional conformation. Non-polar solvents like hexane or toluene preserve this hydration shell, whereas highly polar solvents (e.g., THF, DMF) strip the water away, leading to enzyme denaturation and plummeting yields[2][5].
-
Temperature (60 °C): Kinetic studies indicate that 60 °C provides the optimal balance between thermodynamic reaction rate (activation energy) and thermal stability of the immobilized enzyme. Exceeding 70 °C accelerates enzyme deactivation[2].
-
Immobilization (Novozym 435): Using CALB immobilized on a macroporous acrylic resin prevents enzyme aggregation, drastically improves mass transfer, and allows for simple recovery via filtration, enabling multiple catalytic cycles[2][6].
Experimental Protocol: Kinetic Resolution Workflow
This self-validating protocol utilizes gas chromatography (GC) to independently verify both conversion rates and enantiomeric excess, ensuring structural integrity of the generated data.
Materials and Reagents
-
rac-1-Phenylethanol (Substrate, >99% purity)
-
Vinyl acetate (Acyl donor, >99% purity)
-
n-Decane (Internal standard for GC quantification)
Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
-
In a 50 mL round-bottom flask or sealed glass bioreactor, dissolve 1.22 g (10.0 mmol) of rac-1-phenylethanol in 20 mL of anhydrous n-hexane.
-
Add 1.29 g (15.0 mmol, 1.5 equivalents) of vinyl acetate. Causality: A slight molar excess of the acyl donor ensures pseudo-first-order kinetics with respect to the alcohol, driving the reaction to the theoretical 50% maximum conversion.
-
Add 142 mg (1.0 mmol) of n-decane as an internal standard.
Step 2: Initiation and Incubation
-
Pre-incubate the mixture at 60 °C in an orbital shaker or using a magnetic stirrer with a heating block.
-
Initiate the reaction by adding 200 mg of Novozym 435 (approx. 20 mg/mL loading)[2].
-
Stir the suspension at 400 rpm. Causality: Sufficient agitation is required to overcome external mass transfer limitations around the porous resin beads, but excessive stirring (>800 rpm) can cause mechanical shearing and resin breakdown.
Step 3: Sampling and Work-up
-
At specific time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot using a micropipette[1][5].
-
Immediately dilute the aliquot with 900 µL of ethyl acetate in a microcentrifuge tube.
-
Centrifuge at 10,000 rpm for 2 minutes or filter through a 0.22 µm PTFE syringe filter to remove the biocatalyst and abruptly quench the reaction.
Step 4: Chiral GC Analysis
-
Inject 1 µL of the filtered sample into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and a chiral capillary column (e.g., Chirasil-Dex CB β-cyclodextrin, 25 m × 0.25 mm)[1][7].
-
Carrier Gas: H₂ or He.
-
Temperature Program: Isothermal at 110 °C for 12 min, then ramp to 200 °C at 20 °C/min[7].
Experimental workflow for the kinetic resolution of 1-phenylethanol.
Data Presentation & Mathematical Validation
To validate the efficiency of the resolution, calculate the enantiomeric excess of the substrate (
The Enantiomeric Ratio (E-value) determines the selectivity of the enzyme. An E-value > 200 indicates excellent kinetic resolution suitable for practical applications.
Table 1: Typical Quantitative Data for CALB-Catalyzed Resolution[1][2][5]
| Time (h) | Solvent | Temp (°C) | Conversion (%) | E-value | ||
| 1.0 | Hexane | 60 | 28.5 | 39.8 | >99.9 | >500 |
| 4.0 | Hexane | 60 | 45.2 | 82.4 | 99.8 | >500 |
| 24.0 | Hexane | 60 | 50.0 | >99.9 | 99.5 | >500 |
| 24.0 | THF | 60 | 13.8 | 16.0 | 98.1 | 120 |
| 24.0 | Solvent-free | 60 | 48.5 | 94.1 | 99.1 | >300 |
Note: The use of polar solvents like THF drastically reduces both conversion and enantioselectivity due to the disruption of the enzyme's hydration layer.
Advanced Application: Dynamic Kinetic Resolution (DKR)
A fundamental limitation of standard kinetic resolution is the maximum theoretical yield of 50% for the desired enantiomer. To circumvent this, the protocol can be upgraded to a Dynamic Kinetic Resolution (DKR) by introducing an in situ racemization catalyst[1][7].
By adding a transition metal catalyst (e.g., Shvo's Ruthenium complex) or a Lewis acid (e.g., Niobium phosphate) to the reaction mixture, the unreacted (S)-1-phenylethanol is continuously racemized back to rac-1-phenylethanol[1][5]. Because the enzymatic acylation of the (R)-enantiomer is significantly faster than the racemization process, the entire racemic mixture is dynamically funneled into the (R)-1-phenylethyl acetate product, allowing yields to approach 100%[7].
Critical Consideration for DKR: The racemization catalyst and the biocatalyst must be mutually compatible. Often, transition metal catalysts require activation by bases (e.g.,
References
1.[1] SciELO. Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Available at: 2.[2] Scientific Research Publishing (SCIRP). Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. Available at: 3.[7] Beilstein Journal of Organic Chemistry. Large scale ruthenium- and enzyme-catalyzed dynamic kinetic resolution of (rac)-1-phenylethanol. Available at: 4.[5] MDPI. Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Available at: 5.[4] DiVA Portal. Rational redesign of Candida antarctica lipase B. Available at: 6.[3] PubMed Central (PMC). Validating computer simulations of enantioselective catalysis; Reproducing the large steric and entropic contributions in Candida Antarctica lipase B. Available at: 7.[6] MDPI. Tailoring the Spacer Arm for Covalent Immobilization of Candida antarctica Lipase B. Available at:
Sources
- 1. scielo.br [scielo.br]
- 2. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]
- 3. Validating computer simulations of enantioselective catalysis; Reproducing the large steric and entropic contributions in Candida Antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. beilstein-journals.org [beilstein-journals.org]
Application Note: Advanced Preparative Column Chromatography for Organic Compound Purification
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistic understanding and self-validating protocols for the efficient purification of organic compounds using modern flash column chromatography.
Mechanistic Principles & Stationary Phase Causality
Preparative column chromatography separates compounds based on their differential affinities between a stationary solid phase and a mobile liquid phase[1]. Historically, gravity-driven columns suffered from severe band broadening due to longitudinal diffusion over long elution times. In 1978, W. Clark Still revolutionized the field by introducing "flash chromatography," which applies positive gas pressure to increase the linear velocity of the mobile phase[2]. By forcing the solvent through a tightly packed bed of 40–63 µm (230–400 mesh) silica gel at approximately 2 inches per minute, this technique minimizes diffusion time and drastically improves resolution[3].
The choice of stationary phase dictates the fundamental separation mechanism:
-
Normal-Phase (NP) Chromatography: Utilizes polar unmodified silica (SiO₂). Separation is driven by adsorption ; compounds compete with the mobile phase for polar silanol sites. Non-polar compounds elute first, while polar compounds are strongly retained[4].
-
Reversed-Phase (RP) Chromatography: Utilizes non-polar functionalized silica (e.g., C18-bonded). Separation is driven by partitioning (similar to liquid-liquid extraction). Polar compounds elute first, while lipophilic compounds are retained[4].
Figure 1: Decision matrix for selecting the appropriate stationary and mobile phases.
Mobile Phase Optimization & Translation
A successful column begins with precise Thin Layer Chromatography (TLC) method development. The retention factor (
Table 1: Common Solvent Systems for Silica Gel Chromatography[5],[6]
| Solvent System (Non-polar / Polar) | Typical Ratio | Target Compound Profile | Mechanistic Notes |
| Hexane / Ethyl Acetate | 95:5 to 50:50 | Standard organic molecules, esters, ethers, aromatics. | Industry standard. Hexane provides the weak bulk flow; EtOAc acts as the strong desorbing modifier. |
| Dichloromethane (DCM) / Methanol | 99:1 to 90:10 | Highly polar compounds, amides, basic heterocycles. | Methanol is a very strong hydrogen-bond donor/acceptor. Caution: >10% MeOH can dissolve silica gel. |
| Hexane / Diethyl Ether | 90:10 to 50:50 | Moderately polar compounds requiring gentle gradients. | Ether is less polar than EtOAc. A compound with |
| DCM / MeOH / NH₄OH | 90:9:1 | Stubborn primary/secondary amines. | The basic modifier (NH₄OH or Triethylamine) neutralizes acidic silanol groups, preventing amine tailing/streaking. |
Sample Loading Strategies: The Causality of Band Broadening
The physical state of the sample as it enters the stationary phase is the most critical failure point in chromatography. If a sample is dissolved in a strong, highly polar solvent (e.g., DMSO, DMF, or pure DCM) and liquid-loaded onto a column equilibrated in a weak solvent (e.g., Hexane), the strong solvent will drag the compound down the column before it has a chance to adsorb. This solvent mismatch destroys the theoretical plates of the column, resulting in massive band broadening and co-elution[5].
To circumvent this, scientists must choose between Liquid Loading and Dry Loading :
Figure 2: Workflow for determining the optimal sample loading strategy to prevent band broadening.
Standardized Experimental Protocols
Every protocol must function as a self-validating system. The following methodologies ensure reproducibility and high recovery rates (>95%)[6].
Protocol A: Traditional Wet-Packing & Manual Flash Chromatography[9]
Best for: Routine purifications of 100 mg to 5 g of material using standard glassware.
Step 1: Slurry Preparation
-
Weigh the appropriate amount of 40–63 µm silica gel (typically 30–50 times the mass of the crude sample)[7].
-
In an Erlenmeyer flask, suspend the silica gel in the starting mobile phase (e.g., 10% EtOAc/Hexane). Swirl vigorously to remove trapped air bubbles, which cause channeling and ruin resolution[8].
Step 2: Column Packing
-
Place a plug of cotton or glass wool at the bottom of a glass column equipped with a Teflon stopcock[9]. Add a 1 cm layer of clean sand to provide a flat base.
-
Pour the silica slurry into the column in a single, continuous motion.
-
Apply 2–3 psi of compressed air or nitrogen to pack the bed tightly. Never allow the solvent level to drop below the top of the silica bed, as this will introduce air channels[10].
-
Add a 1 cm protective layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
Step 3: Sample Application (Liquid Load)
-
Dissolve the crude mixture in the minimum volume of the starting mobile phase (ideally <2% of the total column volume).
-
Drain the column until the solvent is exactly flush with the top sand layer.
-
Using a long glass pipette, carefully apply the sample evenly in a circular motion down the inner walls of the column[11].
-
Drain the solvent flush with the sand. Rinse the walls with 1 mL of mobile phase and drain again to push the sample into the silica bed.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Apply gas pressure to achieve a flow rate that drops the solvent level by ~2 inches per minute[3].
-
Collect fractions in uniform test tubes. Validate the presence of the target compound by spotting fractions onto a TLC plate and developing them[4].
Protocol B: Automated Flash Chromatography with Dry Loading[14]
Best for: Poorly soluble compounds, complex mixtures, and high-throughput automated systems (e.g., Biotage, Teledyne ISCO).
Step 1: Dry Load Preparation
-
Dissolve the crude sample in a highly volatile, strong solvent (e.g., DCM, Acetone, or Methanol) in a round-bottom flask.
-
Add a dry sorbent (Silica gel for NP; Celite 545 for RP) at a 1:3 to 1:4 (sample:sorbent) mass ratio[12].
-
Evaporate the solvent completely using a rotary evaporator until a free-flowing, dry powder is obtained. Causality note: Complete solvent removal ensures no strong solvent remains to disrupt the initial partitioning equilibrium.
Step 2: Cartridge Loading & Elution
-
Transfer the dry powder into an empty solid-load cartridge. Insert the top frit and compress lightly to remove void volumes[12].
-
Attach the solid-load cartridge to the automated flash system in series with a pre-equilibrated analytical column.
-
Program a gradient elution method (e.g., 0% to 50% EtOAc over 10 CVs). The system's UV-Vis detector will automatically trigger fraction collection based on absorbance thresholds[3].
Troubleshooting & Best Practices
Table 2: Troubleshooting Matrix for Column Chromatography
| Observation / Issue | Mechanistic Cause | Self-Validating Solution |
| Cracked or channeled silica bed | Column ran dry, or excessive heat generated during initial solvent binding (exothermic wetting). | Never let the solvent drop below the sand layer[10]. Pre-wet silica in a beaker before pouring. |
| Target compound elutes across 15+ fractions (Band Broadening) | Sample was loaded in a solvent stronger than the mobile phase, or sample volume was too large. | Switch to a dry-loading technique[12]. Keep liquid injection volumes <2% of the column volume. |
| Basic compounds streak down the column | Uncapped acidic silanol groups on the silica gel are hydrogen-bonding with the amine. | Add 1–3% Triethylamine (TEA) or NH₄OH to the mobile phase to neutralize the silica[13]. |
| Co-elution of spots that separated well on TLC | TLC plate was overloaded, or the column flow rate is too fast/slow, altering equilibrium. | Ensure TLC spots are small and compact. Maintain a consistent pressure to achieve a 2 inch/min flow rate[3]. |
References
-
W. Clark Still, Michael Kahn, Abhijit Mitra. "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 1978, 43 (14), 2923-2925. URL: [Link]
-
Benjamin D. Senzer, Cholapat Varongchayakul, Rick L. Danheiser, Brian Daniels, Vy M. Dong. "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses, 2025, 102, 276-302. URL: [Link]
-
"Successful Flash Chromatography." Biotage Whitepaper. URL: [Link]
-
"RediSep Gold C18 Flash Column Loading Techniques." Teledyne ISCO Application Note. URL: [Link]
-
"Solvent Systems for Flash Column Chromatography." University of Rochester, Department of Chemistry. URL: [Link]
-
"Methods of Purification of Organic Compounds." CK-12 Foundation. URL: [Link]
-
"Column Chromatography: Principle, Separation of Compounds from a Mixture." JoVE. URL: [Link]
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. W. Clark Still - Wikipedia [en.wikipedia.org]
- 3. moodle2.units.it [moodle2.units.it]
- 4. biotage.com [biotage.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. orgsyn.org [orgsyn.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. orgsyn.org [orgsyn.org]
- 9. brainkart.com [brainkart.com]
- 10. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 11. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 12. teledyneisco.com [teledyneisco.com]
- 13. Chromatography [chem.rochester.edu]
Application Note: Advanced Extraction Techniques for Phenanthrene from Solid and Liquid Matrices
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic principles, quantitative comparisons, and self-validating extraction protocols for polycyclic aromatic hydrocarbons (PAHs).
Introduction & Mechanistic Principles
Phenanthrene (
Due to its high hydrophobicity (
-
Solid Matrices (Soil, Sediment, Tissue): Prolonged aging of PAHs in solid matrices promotes severe sequestration into the micropores of organic matter[1]. Traditional techniques like Soxhlet extraction are time-consuming (up to 16 hours) and solvent-intensive (e.g., 250 mL of dichloromethane)[2]. To overcome these kinetic limitations, Microwave-Assisted Extraction (MAE) is deployed. MAE utilizes microwave energy to induce localized superheating of residual moisture within the matrix. This superheating causes gas bubble formation and pore expansion, drastically enhancing solvent penetration and accelerating the desorption of phenanthrene[1].
-
Liquid Matrices (Water, Biological Fluids): In aqueous environments, phenanthrene's hydrophobicity causes it to rapidly adsorb to the walls of sample containers, leading to false-negative quantifications[3]. Solid-Phase Extraction (SPE) mitigates this by utilizing a highly hydrophobic stationary phase (e.g., C18). A critical mechanistic requirement for SPE is the addition of an organic modifier (such as 10% methanol) to the liquid sample prior to extraction. This modifier prevents container-wall adsorption and maintains the analyte in a chemical state optimized for partitioning into the C18 alkyl chains[3][4].
Quantitative Comparison of Extraction Techniques
The following table summarizes the performance metrics of traditional versus advanced extraction methodologies.
| Matrix | Extraction Technique | Typical Solvent Volume | Extraction Time | Average Recovery (%) | Key Mechanistic Advantage |
| Solid | Soxhlet Extraction | 250 mL | 16–24 h | 70–90% | Continuous exhaustive reflux; benchmark method[2]. |
| Solid | Microwave-Assisted Extraction (MAE) | 30 mL | 10–30 min | 80–100% | Localized superheating and matrix pore expansion[1][5]. |
| Liquid | Liquid-Liquid Extraction (LLE) | 100–500 mL | 1–2 h | 70–85% | Simple phase partitioning; requires no specialized sorbents. |
| Liquid | Solid-Phase Extraction (SPE) | 10–20 mL | 30–60 min | 81–135% | High enrichment factor (81-135x); minimal solvent usage[3][4]. |
Extraction Workflow Architecture
Workflow for phenanthrene extraction from solid and liquid matrices prior to quantification.
Experimental Protocols
Protocol A: Microwave-Assisted Extraction (MAE) of Phenanthrene from Solid Samples
Self-Validating System: This protocol mandates the pre-extraction spiking of a deuterated surrogate (
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2.0 g of homogenized, lyophilized solid sample (e.g., soil) into a specialized microwave extraction vessel[5]. Spike the matrix with a known concentration of the
surrogate. -
Solvent Addition: Add 30 mL of an Acetone:Hexane (1:1, v/v) mixture.
-
Causality: Acetone acts as a polar swelling agent that penetrates water layers and disrupts the matrix, while hexane acts as the non-polar thermodynamic sink to solubilize the desorbed phenanthrene[1].
-
-
Microwave Irradiation: Seal the vessel and place it in the microwave unit. Ramp the temperature to 100°C over 5 minutes and hold for 10 minutes at a power of 1000 W[5].
-
Cooling & Recovery: Allow the vessel to cool below 30°C before opening to prevent the volatilization of low-molecular-weight fractions[5]. Decant the supernatant.
-
Clean-up: Pass the extract through a column of anhydrous sodium sulfate to remove residual moisture, followed by a silica gel clean-up cartridge to strip away polar co-extractives (e.g., humic acids) that cause matrix suppression during mass spectrometry[5].
-
Concentration: Concentrate the final eluate to exactly 1.0 mL using a gentle stream of high-purity nitrogen gas prior to GC-MS analysis.
Protocol B: Solid-Phase Extraction (SPE) of Phenanthrene from Aqueous Samples
Self-Validating System: The structural integrity of the C18 sorbent is entirely dependent on its solvation state. This protocol incorporates strict visual and flow-rate checkpoints to ensure the cartridge frit never goes dry during conditioning; drying causes the C18 alkyl chains to collapse, drastically reducing the active surface area and invalidating the extraction.
Step-by-Step Methodology:
-
Sample Pre-treatment: To a 100 mL aqueous sample, add 10% (v/v) methanol[3][4].
-
Causality: This organic modifier prevents the highly hydrophobic phenanthrene from adsorbing to the glass walls of the sample container and keeps it dissolved for optimal sorbent interaction[3]. Spike with
.
-
-
Cartridge Conditioning: Mount a C18 SPE cartridge (e.g., 500 mg/6 mL) on a vacuum manifold. Sequentially pass 5 mL of dichloromethane, 5 mL of methanol, and 5 mL of 40% methanol in water[3][4].
-
Critical Checkpoint: Leave a thin layer of solvent (approx. 1 cm) above the frit at all times to prevent sorbent drying[6].
-
-
Sample Loading: Load the 100 mL modified aqueous sample through the cartridge. Adjust the vacuum to maintain a controlled, dropwise flow rate of approximately 5 mL/min to ensure adequate residence time for hydrophobic partitioning[6].
-
Washing & Drying: Wash the cartridge with 5 mL of deionized water to elute highly polar interferences. Following the wash, dry the cartridge under full vacuum for 10 minutes to remove all residual water, which would otherwise form a biphasic emulsion during the elution step[6].
-
Elution: Elute the retained phenanthrene using 3 mL of an Acetone:Tetrahydrofuran (THF) (1:1, v/v) mixture[3][4], or sequentially with acetone followed by dichloromethane[6]. Allow the solvent to soak into the sorbent bed for 1 minute before drawing it through to maximize desorption kinetics[6].
-
Reconstitution: Evaporate the eluate to 1.0 mL under nitrogen for subsequent analysis via HPLC-FLD or GC-MS.
Quality Control (QC) & Data Integrity
To ensure the trustworthiness of the generated data, every extraction batch must include the following QC parameters:
-
Surrogate Recovery Limits: Acceptable recovery for the
surrogate must fall strictly between 70% and 130%. Values outside this range require re-extraction. -
Method Blanks: A solvent blank must be processed alongside the samples to verify the absence of PAH carryover from reagents, glassware, or the SPE manifold.
-
Matrix Spikes: A duplicate sample spiked with a known concentration of native phenanthrene must be evaluated to calculate the exact extraction efficiency and identify potential matrix-induced signal suppression or enhancement.
References
1.[5] (PDF) Microwave-assisted process (MAP™) for the extraction of contaminants from soil - ResearchGate -[Link] 2.[3] Development and application of solid phase extraction method for polycyclic aromatic hydrocarbons in water samples in Johannesburg - Sabinet African Journals -[Link] 3.[1] Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC -[Link] 4.[6] EPA Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water - Obrnuta faza -[Link] 5.[4] (PDF) Development and application of solid phase extraction (SPE) method for polycyclic aromatic hydrocarbons (PAHs) in water samples in Johannesburg area, South Africa - ResearchGate - [Link] 6.[2] Comparison of extraction and clean-up techniques for the determination of polycyclic aromatic hydrocarbons in contaminated soil - Academic Journals -[Link]
Sources
Application Note: Palladium-Catalyzed Synthesis of Phenanthrene Derivatives
Executive Summary & Strategic Context
As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical organometallic chemistry and bench-level execution. Phenanthrenes are privileged polycyclic aromatic hydrocarbon (PAH) scaffolds crucial for the development of organic light-emitting diodes (OLEDs), organic semiconductors, and bioactive pharmaceuticals.
Historically, the synthesis of phenanthrenes relied on the Mallory photocyclization of stilbenes, a method severely limited by poor functional group tolerance, over-oxidation, and the requirement for specialized UV equipment. The advent of palladium catalysis has revolutionized this space. This application note details two state-of-the-art, self-validating methodologies for phenanthrene synthesis: the Catellani-type Pd/Norbornene cooperative catalysis and the Pd-catalyzed decarboxylative [4+2] annulation .
Mechanistic Frameworks & Causality
To successfully execute and troubleshoot these syntheses, one must understand the causality behind the reagent choices.
The Catellani-Type Cooperative Catalysis
Developed by [1], this method synthesizes 1,5-disubstituted-9,10-diarylphenanthrenes from ortho-substituted aryl iodides and alkynes.
-
The Causality of the Ortho-Substituent: The steric bulk of the ortho-substituent on the aryl iodide is not merely decorative; it is a mechanistic requirement. It sterically hinders the direct Heck-type insertion of the alkyne, forcing the more strained norbornene (NBE) to insert first[2].
-
The Role of Norbornene: NBE acts as a transient, recyclable scaffold. Its insertion generates a rigid intermediate that forces the palladium center into close proximity with the adjacent ortho-C-H bond, triggering C-H activation to form a palladacycle[3]. Following alkyne insertion, NBE is extruded via a retro-carbopalladation step (retro-Diels-Alder-like extrusion)[1][4].
Fig 1. Catalytic cycle of the Pd/NBE-mediated phenanthrene synthesis.
Decarboxylative [4+2] Annulation
Pioneered by [5], this protocol utilizes 2-phenylbenzoic acids and alkynes.
-
The Causality of Acridine: The addition of 0.5 equivalents of acridine is the critical success factor here. Standard amine bases often poison the Pd catalyst at the high temperatures required for decarboxylation. Acridine, an electron-deficient N-heterocycle, transiently coordinates to the Pd center, stabilizing the high-valent intermediates during the demanding C-C bond cleavage (decarboxylation) without permanently saturating the coordination sphere[5][6].
Fig 2. Workflow for Pd-catalyzed decarboxylative [4+2] annulation.
Quantitative Data & Parameter Comparison
To assist in selecting the appropriate methodology for your specific synthetic target, the operational parameters and quantitative outputs of both methods are summarized below.
| Parameter | Catellani-Type Synthesis[1] | Decarboxylative Annulation[5] |
| Primary Substrates | Ortho-substituted aryl iodides + alkynes | 2-Phenylbenzoic acids + alkynes |
| Catalyst Loading | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ (10 mol%) |
| Key Additives | Norbornene (2.0 equiv) | Acridine (0.5 equiv) |
| Base / Oxidant | K₂CO₃ (2.0 equiv) | Ag₂CO₃ (2.0 equiv) |
| Solvent & Temp | DMF, 105 °C | DMF, 140 °C |
| Reaction Time | 24 hours | 14 hours |
| Yield Range | 60% – 85% | 45% – 81% |
| Best Suited For | 1,5-disubstituted phenanthrenes | Unsubstituted or diverse PAHs |
Self-Validating Experimental Protocols
The following protocols are engineered to be self-validating. Checkpoints are included to ensure that deviations in catalytic turnover or reagent integrity are caught immediately.
Protocol A: Catellani Synthesis of 9,10-Diphenylphenanthrenes
Materials:
-
2-Methyliodobenzene (1.0 mmol, 218 mg)
-
Diphenylacetylene (1.2 mmol, 214 mg)
-
Pd(OAc)₂ (0.05 mmol, 11.2 mg)
-
Norbornene (2.0 mmol, 188 mg)
-
K₂CO₃ (2.0 mmol, 276 mg, oven-dried)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a 15 mL Schlenk tube equipped with a magnetic stir bar with Pd(OAc)₂, K₂CO₃, and norbornene.
-
Causality Check: K₂CO₃ must be strictly anhydrous. Moisture will hydrolyze the aryl iodide at elevated temperatures, leading to phenol byproducts.
-
-
Substrate Addition: Add 2-methyliodobenzene and diphenylacetylene, followed by 5.0 mL of anhydrous DMF.
-
Degassing: Seal the tube, remove it from the glovebox, and subject the mixture to three freeze-pump-thaw cycles.
-
Validation Checkpoint 1: The solution should appear pale yellow/orange. If it immediately turns black upon warming to room temperature, oxygen has infiltrated the system, causing premature Pd(0) aggregation (palladium black).
-
-
Reaction: Stir the mixture at 105 °C for 24 hours.
-
Work-up: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium residues and inorganic salts. Wash the organic layer with brine (3 × 15 mL) to remove DMF.
-
Validation Checkpoint 2 (TLC): Elute a TLC plate with 95:5 Hexanes/EtOAc. The disappearance of the aryl iodide (UV active) and the appearance of a highly fluorescent blue/purple spot under 365 nm UV light confirms the formation of the phenanthrene core.
-
-
Purification: Concentrate the organic layer and purify via silica gel flash chromatography.
Protocol B: Glorius Decarboxylative Annulation
Materials:
-
2-Phenylbenzoic acid (1.0 mmol, 198 mg)
-
Diphenylacetylene (1.2 mmol, 214 mg)
-
Pd(OAc)₂ (0.1 mmol, 22.4 mg)
-
Acridine (0.5 mmol, 89.6 mg)
-
Ag₂CO₃ (2.0 mmol, 551 mg)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Methodology:
-
Preparation: In a well-ventilated fume hood, add 2-phenylbenzoic acid, diphenylacetylene, Pd(OAc)₂, acridine, and Ag₂CO₃ to an oven-dried 20 mL pressure tube.
-
Solvent Addition: Add 5.0 mL of anhydrous DMF. Purge the headspace heavily with Argon for 5 minutes.
-
Causality Check: Ag₂CO₃ acts as both the base for initial deprotonation and the mediator for the decarboxylation step. It is light and moisture-sensitive; use a freshly opened or desiccated batch[6].
-
-
Reaction: Seal the tube with a Teflon screw cap. Heat the reaction mixture in an oil bath at 140 °C for 14 hours.
-
Safety & Causality Note: Decarboxylation generates CO₂ gas. The 20 mL tube provides sufficient headspace for 1.0 mmol of CO₂ (approx. 24 mL at STP, generating ~1.5 atm of pressure at 140 °C). Do not scale up without venting or using a larger pressure vessel.
-
-
Work-up: Cool the vessel completely to room temperature before carefully unsealing (listen for the hiss of escaping CO₂, which validates successful decarboxylation).
-
Extraction: Dilute with CH₂Cl₂ (30 mL) and filter through Celite. Wash the filtrate with 1M HCl (2 × 15 mL) to protonate and remove the acridine additive.
-
Validation Checkpoint: Analyze the crude mixture via GC-MS. The presence of the molecular ion peak (m/z = 330 for 9,10-diphenylphenanthrene) and the absence of m/z = 198 (starting material) validates the completion of the [4+2] annulation[5].
-
-
Purification: Dry over MgSO₄, concentrate, and purify via column chromatography (Hexanes/CH₂Cl₂ gradient).
References
-
Marta Catellani, Elena Motti, Simone Baratta. "A Novel Palladium-Catalyzed Synthesis of Phenanthrenes from ortho-Substituted Aryl Iodides and Diphenyl- or Alkylphenylacetylenes." Organic Letters, 2001, 3(23), 3611-3614.[Link]
-
Congyang Wang, Soumya Rakshit, Frank Glorius. "Palladium-Catalyzed Intermolecular Decarboxylative Coupling of 2-Phenylbenzoic Acids with Alkynes via C–H and C–C Bond Activation." Journal of the American Chemical Society, 2010, 132(40), 14006-14008.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenanthren-3-ylethanol
Welcome to the Technical Support Center for the synthesis of 1-Phenanthren-3-ylethanol. This guide is engineered for researchers, scientists, and drug development professionals who require high-fidelity, reproducible synthetic workflows.
The synthesis of 1-Phenanthren-3-ylethanol is a two-step process defined by a critical regioselectivity challenge. It requires the Friedel-Crafts acylation of phenanthrene to isolate the 3-acetylphenanthrene intermediate, followed by the controlled reduction of the ketone to a secondary alcohol. This guide deconstructs the causality behind solvent effects, thermodynamic control, and hydride transfer to ensure your protocols are self-validating and robust.
Synthetic Overview & Mechanistic Pathway
The primary bottleneck in this synthesis is the first step: phenanthrene possesses multiple reactive sites (1, 2, 3, 4, and 9 positions), leading to complex isomeric mixtures[1]. Overcoming this requires manipulating the reversible nature of the Friedel-Crafts reaction to favor thermodynamic stability over kinetic speed.
Caption: Two-step synthetic workflow for 1-Phenanthren-3-ylethanol via thermodynamic control.
Troubleshooting Guide: Step 1 - Friedel-Crafts Acylation
Issue 2.1: Poor Regioselectivity (High 9-isomer, Low 3-isomer)
Symptom: GC-MS or NMR analysis of the crude mixture shows a predominance of 9-acetylphenanthrene rather than the desired 3-acetylphenanthrene. Causality: The 9-position of phenanthrene has high double-bond character and is the most electron-rich, making 9-acetylphenanthrene the kinetically controlled product[2]. However, it is sterically hindered. If the reaction is stopped too early or run in a solvent that precipitates the kinetic product, the 9-isomer dominates. Solution: Exploit the reversibility of the Friedel-Crafts reaction[2]. By using a highly polar solvent like nitrobenzene and extending the reaction time (6-7 hours), the kinetically formed 9-isomer undergoes deacylation and rearranges to the thermodynamically stable 3-isomer[2][3].
Table 1: Influence of Solvent on Isomer Distribution in Phenanthrene Acetylation[4]
| Solvent System | 1-isomer (%) | 2-isomer (%) | 3-isomer (%) | 4-isomer (%) | 9-isomer (%) |
| Nitrobenzene | - | 15 | 65 | - | - |
| Ethylene Dichloride | 2 | 4 | - | - | 54 |
| Chloroform | - | - | Comparable | - | Comparable |
Issue 2.2: Intractable Emulsions During Workup
Symptom: A thick, unresolvable emulsion forms when quenching the acylation reaction.
Causality: Aluminum chloride forms robust coordination complexes with the ketone product and the nitrobenzene solvent. Quenching with plain water creates insoluble aluminum hydroxide gels.
Solution: Always quench the reaction by pouring it into an excess of crushed ice containing concentrated hydrochloric acid[1][3]. The strong acid keeps the aluminum ions soluble as
Caption: Logical troubleshooting tree for resolving regioselectivity issues in phenanthrene acylation.
Troubleshooting Guide: Step 2 - Ketone Reduction
Issue 3.1: Incomplete Reduction of 3-Acetylphenanthrene
Symptom: TLC analysis shows a persistent, UV-active non-polar spot (ketone) alongside the polar product spot.
Causality: Sodium borohydride (
Issue 3.2: Poor Mass Recovery Post-Reduction
Symptom: Low isolated yield of 1-phenanthren-3-ylethanol despite complete consumption of the starting material on TLC.
Causality: The reduction process forms a stable tetraalkoxyborate intermediate. If the reaction is not properly hydrolyzed, the product remains trapped in the aqueous phase as a boron complex.
Solution: Quench the reaction with 1M HCl until the pH reaches ~2. Acid hydrolysis breaks the stable B-O bonds, liberating the free secondary alcohol and destroying unreacted
Standardized Experimental Protocols (Self-Validating)
Protocol A: Regioselective Synthesis of 3-Acetylphenanthrene
This protocol utilizes thermodynamic control to maximize the 3-isomer yield[2][3].
-
Complex Formation: Slowly add 132 g of anhydrous
to 600 g of anhydrous nitrobenzene[3].-
Causality: Pre-forming the
-nitrobenzene complex moderates the Lewis acid's reactivity, preventing polymerization of the phenanthrene.
-
-
Substrate Addition: Add this solution to a mixture of 80 g of phenanthrene dissolved in 240 g of nitrobenzene[3]. Cool the entire system in an ice bath to 0-5 °C[1].
-
Acylation: Add 48 g of freshly distilled acetyl chloride in one portion[3].
-
Thermodynamic Equilibration: Keep the mixture in the ice bath for 30 minutes, then remove the bath and allow it to stand at room temperature for 6-7 hours[3].
-
Validation Check: The extended time is non-negotiable; it allows the kinetically favored 9-isomer to rearrange to the 3-isomer[2].
-
-
Quench & Distillation: Pour the mixture into excess crushed ice containing 80 mL of concentrated HCl[3]. Steam-distill the organic layer to remove the nitrobenzene solvent[3].
-
Isolation & Self-Validation: Distill the residue under reduced pressure (collecting the 180-214 °C / 4 mm fraction) and recrystallize from methanol[3].
Protocol B: Reduction to 1-Phenanthren-3-ylethanol
-
Preparation: Dissolve the purified 3-acetylphenanthrene in absolute ethanol (0.2 M concentration) under a nitrogen atmosphere. Cool to 0 °C.
-
Hydride Transfer: Add
(1.5 eq) portion-wise over 15 minutes.-
Validation Check: Gentle effervescence (
gas) is expected. Vigorous boiling indicates the temperature is too high, risking hydride loss.
-
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the ketone spot (
) is entirely replaced by the alcohol spot ( ). -
Quench: Cool to 0 °C and carefully add 1M HCl dropwise until gas evolution ceases.
-
Causality: This breaks the borate complex and neutralizes the system.
-
-
Extraction: Evaporate the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate to yield 1-phenanthren-3-ylethanol.
Frequently Asked Questions (FAQs)
Q: Can I use dichloromethane (DCM) instead of nitrobenzene for the acylation? A: It is highly discouraged if your target is the 3-isomer. Halogenated solvents like DCM or ethylene dichloride heavily favor the kinetically controlled 9-acetylphenanthrene (up to 54% yield)[1][4]. Nitrobenzene is required to complex with the catalyst and drive the thermodynamic formation of the 3-isomer[4].
Q: Why do I see a significant amount of 2-acetylphenanthrene in my crude mixture? A: The 2-isomer is the secondary thermodynamic product[2]. While nitrobenzene favors the 3-isomer (65%), the 2-isomer will form in roughly 15% yield[3][4]. They must be separated by exploiting their differential solubility; the 3-isomer readily recrystallizes from methanol, leaving the 2-isomer in the mother liquor[3].
Q: Is the Friedel-Crafts acylation of phenanthrene truly reversible? A: Yes. Studies utilizing polyphosphoric acid (PPA) and computational PM3 calculations have definitively proven that acetylphenanthrenes undergo deacylation and mutual rearrangements (e.g., 9-isomer converting to the 2- and 3-isomers) under acidic conditions[2][5].
References
-
Preparation of 3-acetylphenanthrene - PrepChem. Available at:[Link]
-
Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes - Bentham Science Publishers. Available at: [Link]
-
Reversible friedel-crafts acylations of phenanthrene: Rearrangements of acetylphenanthrenes - The Hebrew University of Jerusalem. Available at: [Link]
Sources
Technical Support Center: Synthesis of 1-(Phenanthren-3-yl)ethanol
Welcome to the technical support center for the synthesis of 1-(phenanthren-3-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental issues, and ultimately improve reaction yields and product purity. We will delve into the mechanistic rationale behind protocol choices, offering field-proven insights to ensure reproducible and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare 1-(phenanthren-3-yl)ethanol, and which is recommended for the highest yield?
There are two principal and reliable methods for synthesizing 1-(phenanthren-3-yl)ethanol:
-
Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable carbonyl compound. There are two viable pathways:
-
Pathway A: Reaction of 3-phenanthrenecarboxaldehyde with methylmagnesium bromide (CH₃MgBr).
-
Pathway B: Reaction of 3-acetylphenanthrene with a hydride source delivered via a Grignard reagent (less common for this specific target) or, more practically, using methylmagnesium bromide with a different ketone. For producing the target molecule, Pathway A is the direct Grignard addition route.
-
-
Reduction of a Ketone: This method involves the direct reduction of 3-acetylphenanthrene using a chemical reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH).
Recommendation: For general laboratory synthesis aiming for high yield and purity, the reduction of 3-acetylphenanthrene is often more straightforward and reproducible than the Grignard reaction. The primary challenge for the reduction route lies in obtaining high-purity 3-acetylphenanthrene, as Friedel-Crafts acetylation of phenanthrene can produce a mixture of isomers.[1] The Grignard reaction, while powerful for C-C bond formation, is highly sensitive to reaction conditions, particularly the presence of moisture.[2]
Q2: I'm attempting the Grignard reaction with 3-phenanthrenecarboxaldehyde and my yields are consistently low (<40%). What are the most likely causes?
Low yields in Grignard reactions are a common issue, typically stemming from three areas: reagent quality, reaction conditions, and competing side reactions.
-
Poor Grignard Reagent Quality: The Grignard reagent (e.g., methylmagnesium bromide) is the heart of the reaction. Its activity can be compromised if not prepared and handled correctly.
-
Moisture: Grignard reagents are potent bases and will be quenched by any protic source, especially water.[3] All glassware must be flame-dried or oven-dried under vacuum, and anhydrous solvents (typically diethyl ether or THF) are mandatory.[3] The humidity in the air can be sufficient to degrade the reagent.[2]
-
Impure Magnesium: The magnesium turnings should be fresh and activated. An old, oxidized (dull gray) batch of magnesium will hinder the reaction. Activating the magnesium with a small crystal of iodine is a standard and effective practice.[3]
-
-
Suboptimal Reaction Conditions:
-
Temperature Control: The initial formation of the Grignard reagent is exothermic and may require gentle warming to initiate, but excessive heat can promote side reactions like Wurtz coupling. During the addition of the aldehyde, maintaining the temperature at 0 °C helps to control the reaction rate and minimize side products.
-
Addition Rate: Adding the aldehyde solution too quickly to the Grignard reagent can lead to localized overheating and side reactions. A slow, dropwise addition with vigorous stirring is crucial.
-
-
Side Reactions:
-
Enolization: While less of a problem with aldehydes compared to ketones, if any ketone impurities are present, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition.[4]
-
Wurtz Coupling: This side reaction can consume the alkyl halide during reagent formation, reducing the effective concentration of your Grignard reagent.
-
To validate your Grignard reagent, its concentration should be determined via titration (e.g., with iodine) before use to ensure accurate stoichiometry with the aldehyde.
Q3: My Grignard reaction mixture turns dark brown or black during the reflux/formation step. Is this normal, and what does it indicate?
A color change to gray or light brown is normal during the formation of a Grignard reagent. However, if the solution turns very dark brown or black, it often indicates decomposition or significant side reactions.[3]
Possible Causes:
-
Impurities: Trace impurities in the magnesium or the alkyl halide can catalyze the decomposition of the Grignard reagent.
-
Wurtz Coupling Products: The formation of finely divided metal byproducts from Wurtz coupling can cause the solution to darken.
-
Overheating: Refluxing the Grignard reagent for too long or at too high a temperature can lead to thermal decomposition. Some experienced chemists note that extended heating periods (e.g., 3 hours) can cause the mixture to become cloudy and black, suggesting a shorter reaction time may be optimal.[3]
A dark color does not always mean the reaction has failed completely, but it is a strong indicator of reduced reagent concentration and likely a lower final product yield.
Q4: I am using the reduction method with NaBH₄ and 3-acetylphenanthrene. What is the optimal solvent and temperature for this reaction?
The reduction of ketones with sodium borohydride (NaBH₄) is a robust and high-yielding reaction.
-
Optimal Solvents: Protic solvents like methanol (MeOH) or ethanol (EtOH) are excellent choices. They are capable of dissolving both the ketone and NaBH₄. Furthermore, the solvent actively participates in the mechanism by protonating the intermediate alkoxide.
-
Temperature: The reaction is typically conducted at room temperature or slightly below (0 °C to 25 °C). The reaction is exothermic, so for larger-scale syntheses, an ice bath is recommended during the addition of NaBH₄ to maintain control.
A typical procedure involves dissolving the 3-acetylphenanthrene in methanol, cooling the solution in an ice bath, and then adding the NaBH₄ portion-wise. The reaction is usually complete within 1-2 hours.
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Safer and easier to handle than LAH; highly effective for ketone reduction. |
| Solvent | Methanol or Ethanol | Excellent solubility for reactants; participates in the workup. |
| Temperature | 0 °C to Room Temperature | Provides good reaction rate control and minimizes potential side reactions. |
| Stoichiometry | 1.1 to 1.5 equivalents of NaBH₄ | A slight excess ensures complete conversion of the starting ketone. |
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield (Grignard) | 1. Wet glassware/solvents. 2. Inactive magnesium. 3. Poor quality alkyl halide. 4. Inaccurate Grignard concentration. | 1. Flame-dry all glassware under vacuum; use anhydrous solvents.[3] 2. Use fresh magnesium turnings; activate with iodine.[3] 3. Purify the alkyl halide by distillation. 4. Titrate the Grignard reagent before use to determine molarity. |
| Low or No Product Yield (Reduction) | 1. Inactive reducing agent. 2. Insufficient amount of reducing agent. | 1. Use a fresh, unopened container of NaBH₄. 2. Use a slight excess (1.1-1.5 eq) to ensure the reaction goes to completion. |
| Formation of Biphenyl Byproduct | Wurtz coupling during Grignard formation. | 1. Add the alkyl halide slowly to the magnesium suspension. 2. Avoid excessive heating during Grignard formation. 3. Use THF as a solvent, which can better stabilize the reagent.[3] |
| Starting Material Recovered After Workup | 1. (Grignard) Reagent was quenched before addition of carbonyl. 2. (Grignard) Enolization of ketone starting material. 3. (Reduction) Insufficient reducing agent. | 1. Ensure a strictly anhydrous setup.[3] 2. This is less likely with an aldehyde but possible with ketone impurities. Use a less sterically hindered Grignard if applicable. 3. Increase the equivalents of NaBH₄. |
| Product is an Oily Impure Substance | 1. Incomplete reaction. 2. Presence of side products. 3. Ineffective purification. | 1. Monitor reaction by TLC; increase reaction time if necessary. 2. Optimize reaction conditions (temperature, addition rate). 3. Purify via column chromatography on silica gel. A petroleum ether/ethyl acetate gradient is often effective.[5] |
Experimental Protocols & Workflows
Method 1: Grignard Synthesis Workflow
This workflow outlines the critical stages for synthesizing 1-(phenanthren-3-yl)ethanol from 3-phenanthrenecarboxaldehyde.
Caption: Workflow for the Grignard synthesis of 1-(phenanthren-3-yl)ethanol.
Detailed Protocol (Grignard Synthesis):
-
Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive pressure of dry nitrogen.
-
Grignard Formation: Place magnesium turnings (1.2 eq) and a crystal of iodine in the flask. Add a small portion of a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether via the dropping funnel. Gentle warming may be needed to initiate the reaction, evidenced by the disappearance of the iodine color and bubbling. Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes.
-
Reaction: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Dissolve 3-phenanthrenecarboxaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent over 30 minutes.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
Method 2: Reduction Synthesis Workflow
This diagram illustrates the more direct route via ketone reduction.
Caption: Workflow for the reduction of 3-acetylphenanthrene.
Detailed Protocol (Reduction Synthesis):
-
Setup: In a round-bottom flask, dissolve 3-acetylphenanthrene (1.0 eq)[6][7] in methanol.
-
Reaction: Cool the solution to 0 °C in an ice bath. While stirring, add sodium borohydride (NaBH₄, 1.2 eq) in small portions over 15-20 minutes.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.
-
Purification: Add more water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude solid or oil by flash column chromatography or recrystallization.
Troubleshooting Logic Diagram
This decision tree can help diagnose issues post-synthesis.
Caption: A decision tree for troubleshooting synthesis outcomes.
References
-
Reddit. Grignard Formation - Troubleshooting and Perfecting : r/Chempros. Published September 09, 2021. Available from: [Link]
-
Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Available from: [Link]
-
M. Nkamino. Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Lund University; 2021. Available from: [Link]
-
Ashenhurst, J. All About The Reactions of Grignard Reagents. Master Organic Chemistry. Published December 10, 2015. Available from: [Link]
-
Rivera, W. Phenanthrene synthesis. A-Z Chemistry. Available from: [Link]
-
Bachmann, W. E., & Boatner, C. H. Studies in the Phenanthrene Series. V. 9-Acetylphenanthrene. Reduction Products of 2-, 3- and 9-Acetylphenanthrenes. Journal of the American Chemical Society, 1936, 58(10), 2097–2101. Available from: [Link]
-
Pecaut, J., & Fontecave, M. The Grignard Reaction – Unraveling a Chemical Puzzle. ChemPhysChem, 2020, 21(2), 129-134. Available from: [Link]
-
Winthrop University Department of Chemistry. The Grignard Reaction. Available from: [Link]
-
Gilbertson, J. J., et al. A Simple Synthesis of Phenanthrene. Organic Preparations and Procedures International, 1996, 28(2), 236-239. Available from: [Link]
-
Wang, C., et al. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Beilstein Journal of Organic Chemistry, 2019, 15, 238-246. Available from: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available from: [Link]
-
Clark, J. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Chemguide. Available from: [Link]
-
Open Library Publishing Platform. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Available from: [Link]
-
LookChem. Cas 2039-76-1,3-ACETYLPHENANTHRENE. Available from: [Link]
-
Agranat, I., et al. Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes. Journal of the Chemical Society, Perkin Transactions 2, 1998, (2), 353-362. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bohr.winthrop.edu [bohr.winthrop.edu]
- 3. reddit.com [reddit.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. scbt.com [scbt.com]
Side reactions in the Haworth synthesis of phenanthrenes
Welcome to the Technical Support Center for Polycyclic Aromatic Hydrocarbon (PAH) Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks and side reactions encountered during the Haworth synthesis of phenanthrenes.
This guide moves beyond theoretical textbook reactions, focusing on the causality of side reactions, thermodynamic vs. kinetic control, and self-validating bench protocols designed for drug development professionals.
System Overview: The Haworth Synthesis Workflow
The Haworth synthesis of phenanthrene is a classical five-step sequence. It relies heavily on sequential electrophilic aromatic substitutions and reductions[1].
Fig 1: The standard 5-step Haworth synthesis workflow for phenanthrene.
Section 1: Regioselectivity in the Initial Friedel-Crafts Acylation
Q: Why am I getting a complex mixture of 1-naphthoyl and 2-naphthoyl propionic acids instead of the pure 2-isomer required for phenanthrene?
Causality & Expert Insight:
The acylation of naphthalene with succinic anhydride is a classic example of competing kinetic and thermodynamic control[2]. The
Quantitative Data: Solvent Effects on Isomer Distribution
| Solvent | Temperature | Major Isomer | Ratio (1-isomer : 2-isomer) |
| Carbon Disulfide ( | 0 °C | 1-Naphthoyl (Kinetic) | ~ 80 : 20 |
| Tetrachloroethane | 25 °C | 1-Naphthoyl (Kinetic) | ~ 85 : 15 |
| Nitrobenzene | 0 - 25 °C | 2-Naphthoyl (Thermodynamic) | ~ 10 : 90 |
Protocol 1: Regioselective Acylation (Nitrobenzene Method)
Self-Validating System: The reaction mixture will transition from a pale suspension to a deep red/brown homogeneous solution, visually confirming the formation of the active acylium-aluminum complex.
-
Preparation: Charge a dry, argon-purged flask with naphthalene (1.0 eq) and succinic anhydride (1.05 eq) in anhydrous nitrobenzene (10 mL/g of naphthalene).
-
Activation: Cool the mixture to 0 °C. Add anhydrous
(2.2 eq) portion-wise over 30 minutes to manage the exothermic Lewis acid-base complexation. -
Reaction: Stir at 0–5 °C for 2 hours, then allow it to warm to 25 °C for 12 hours to ensure thermodynamic equilibration.
-
Quench & Isolate: Pour the dark mixture into vigorously stirred ice-water containing concentrated HCl.
-
Purification: Remove nitrobenzene via steam distillation. Filter the precipitated
-(2-naphthoyl)propionic acid. -
QC Check: Confirm regioselectivity via
-NMR; the 1-isomer exhibits a distinct downfield shift for the peri-proton (~8.5 ppm) which should be absent in your product.
Section 2: Side Reactions in the Clemmensen Reduction
Q: Why am I observing pinacol coupling products or incomplete reduction of the keto-acid?
Causality & Expert Insight: The Clemmensen reduction does not proceed via a standard hydride transfer. Instead, it relies on a single-electron transfer (SET) from the zinc surface to the carbonyl oxygen, generating a highly reactive ketyl radical intermediate[4]. If the local concentration of these radicals is too high, or if the zinc surface is passivated, the radicals will dimerize to form pinacol (1,2-diol) side products rather than accepting a second electron to form the desired methylene group[4]. Furthermore, the acidic conditions can lead to carbocation formation and subsequent skeletal rearrangements[4].
Protocol 2: Modified Biphasic Clemmensen Reduction
Self-Validating System: Continuous, steady evolution of hydrogen gas indicates active zinc. If gas evolution ceases prematurely, the zinc surface has passivated and requires the addition of fresh HCl.
-
Amalgamation: Treat zinc dust (10 eq) with a 5% aqueous
solution for 10 minutes. Decant the aqueous layer and wash the Zn(Hg) thoroughly with distilled water. -
Biphasic Setup: Suspend the Zn(Hg) in a mixture of concentrated HCl, water, and toluene (1:1:2 ratio). Note: Toluene acts as an organic sink, continuously extracting the reduced product from the active metal surface to prevent over-reduction or dimerization.
-
Reduction: Add the keto-acid (1.0 eq) and reflux vigorously for 24 hours. Add 2 mL of fresh concentrated HCl every 6 hours to maintain the proton source.
-
Isolation: Cool the mixture, separate the toluene layer, wash with brine, dry over
, and concentrate. -
QC Check: Monitor the disappearance of the carbonyl stretch (~1680
) via FT-IR.
Section 3: Intramolecular Ring Closure (Cyclization) Issues
Q: Why is my cyclization yielding anthracene derivatives instead of phenanthrenes?
Causality & Expert Insight:
When cyclizing
Fig 2: Competing pathways during the intramolecular ring closure of naphthylbutyric acid.
Protocol 3: Angular-Selective Ring Closure using PPA
Self-Validating System: The reaction mass will darken to a deep amber. Complete consumption of the starting material must be verified by TLC (UV active, 254 nm) before quenching.
-
Reagent Prep: Heat commercial Polyphosphoric Acid (PPA) (10 g per gram of substrate) to 90 °C to reduce viscosity and allow for adequate stirring.
-
Addition: Add
-(2-naphthyl)butyric acid (1.0 eq) in one portion with robust mechanical stirring. -
Cyclization: Maintain the temperature strictly between 90–100 °C for 2 hours. Warning: Exceeding 100 °C promotes sulfonation-like side reactions and linear closure.
-
Quench: Pour the hot, viscous mixture directly onto crushed ice with vigorous stirring to hydrolyze the polyphosphates.
-
Isolation: Extract the resulting precipitate (tetrahydrophenanthrenone) with ethyl acetate, wash with saturated
to remove unreacted open-chain acid, and purify by recrystallization from ethanol.
Section 4: Dehydrogenation and Aromatization
Q: How do I prevent skeletal rearrangements during the final dehydrogenation step?
Causality & Expert Insight: The final step converts tetrahydrophenanthrene to phenanthrene. Classical methods use elemental Selenium (Se) at temperatures exceeding 300 °C. At these extreme temperatures, carbon-carbon bonds can cleave, leading to skeletal rearrangements or the loss of alkyl substituents. To prevent this, modern drug development workflows utilize Palladium on Carbon (Pd/C) in a high-boiling solvent (like mesitylene or decalin) to cap the temperature at ~160–190 °C, or utilize chemical oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing dioxane for a much milder aromatization pathway.
References
- Source: bkcc.ac.
- Source: askfilo.
- Source: organicchemistrytutor.
- Source: masterorganicchemistry.
Sources
- 1. Explain the Haworth synthesis of Naphthalene, Anthracene, and Phenanthren.. [askfilo.com]
- 2. bkcc.ac.in [bkcc.ac.in]
- 3. bkcc.ac.in [bkcc.ac.in]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Explain the Haworth synthesis of Naphthalene, Anthracene, and Phenanthren.. [askfilo.com]
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling. As a Senior Application Scientist, I frequently see researchers lose weeks optimizing Suzuki, Heck, or Buchwald-Hartwig reactions by blindly screening conditions. This guide is designed to move beyond generic advice. We will diagnose the mechanistic causality behind your low yields, identify where your catalytic cycle is breaking down, and provide self-validating protocols to rescue your synthesis.
Diagnostic Workflow: Identifying the Root Cause
Before changing a single variable, you must identify how the reaction is failing. The visual and analytical data from your crude reaction mixture will dictate your troubleshooting path.
Caption: Logical diagnostic workflow for identifying root causes of low yield in cross-coupling reactions.
Frequently Asked Questions & Mechanistic Troubleshooting
Issue 1: Catalyst Deactivation & Palladium Black Formation
Q1: My reaction mixture turned jet-black within 10 minutes of heating, and LC-MS shows only starting materials. Why did my catalyst die so fast?
A1: The rapid formation of palladium black (elemental Pd(0) agglomeration) indicates catastrophic catalyst deactivation[1].
-
Mechanistic Causality: This is usually caused by oxygen intrusion oxidizing your phosphine ligands, or by using a Pd(II) salt (like Pd(OAc)₂) without a sufficient in situ reduction mechanism[1][2]. Without stabilizing ligands, "naked" Pd(0) rapidly aggregates into insoluble, catalytically dead nanoparticles.
-
Solution: Rigorously degas solvents via freeze-pump-thaw or sparging. Switch from an in situ Pd(II)/ligand mixture to a well-defined pre-catalyst (e.g., Buchwald G3/G4 palladacycles) that cleanly generates the active Pd(0) species[2][3].
Issue 2: Suzuki-Miyaura Protodeboronation
Q2: My Suzuki coupling shows complete consumption of the aryl halide, but the yield is <20%. The major byproduct is the dehalogenated arene (Ar-H). What is happening?
A2: You are observing protodeboronation . The boronic acid is undergoing hydrolysis (Ar-B(OH)₂ → Ar-H), a process severely accelerated by basic aqueous media[4].
-
Mechanistic Causality: When transmetalation is slower than the competitive hydrolysis of the boronic acid, the Pd(II) intermediate is starved of its coupling partner. Furthermore, computational and experimental data reveal that highly bulky phosphine ligands can sometimes inadvertently promote a palladium-catalyzed protodeboronation pathway if the post-transmetalation intermediate is unstable[5].
-
Solution: Switch to a weaker, anhydrous base (e.g., Cs₂CO₃ or KF in dioxane) or utilize "slow-release" boronic acid derivatives like MIDA boronates or potassium trifluoroborates to keep the active boronic acid concentration low[4][6].
Issue 3: Buchwald-Hartwig Catalyst Poisoning
Q3: I am attempting a Buchwald-Hartwig amination on a 2-bromopyridine, but the reaction stalls at 5% conversion. I see no palladium black.
A3: You are experiencing catalyst poisoning . The basic nitrogen of the 2-bromopyridine is coordinating tightly to the electrophilic Pd(II) center[7][8].
-
Mechanistic Causality: Heterocycles with strongly coordinating atoms act as competitive ligands. If your designed phosphine ligand isn't sterically demanding enough, the substrate will displace it, trapping the catalyst in an off-cycle, inactive state.
-
Solution: Employ highly sterically hindered, electron-rich biaryl phosphine ligands (e.g., BrettPhos, tBuXPhos, or TrixiePhos) and use a strong base like t-BuONa or t-BuOLi to ensure rapid oxidative addition and deprotonation before substrate coordination can occur[9].
Caption: The palladium catalytic cycle highlighting primary mechanistic failure points.
Quantitative Data & Selection Matrices
Selecting the right base and solvent is a delicate balance between driving the catalytic cycle and avoiding substrate degradation. Use the tables below to guide your optimization.
Table 1: Base & Solvent Selection Matrix[2]
| Base Type | Approx. pKa | Preferred Solvents | Best Use Case | Mechanistic Limitations |
| Weak Bases (K₂CO₃, Cs₂CO₃) | 10 - 11 | Toluene, Dioxane, DMF | Excellent functional group tolerance; best for sensitive substrates. | Slow reaction rates; may require higher temperatures. |
| Strong Bases (NaOtBu, KOtBu) | 17 - 19 | Toluene, THF | Permits highest reaction rates and lowest catalyst loadings. | Incompatible with electrophilic groups (esters, nitro groups). |
| Amide Bases (LiHMDS) | 26 | THF, Toluene | Utilization of substrates bearing protic functional groups. | Highly air/moisture sensitive; degrades at high temps. |
| Fluorides (CsF, KF) | N/A | Dioxane, THF/H₂O | Suzuki couplings prone to protodeboronation. | Requires trace water to be effective; poor solubility. |
Table 2: Kinetic Impact of pH on Boronic Ester Protodeboronation[4]
| Boronic Species | Conditions | Primary Degradation Pathway | Observed Half-Life (t½) |
| Arylpinacolboronate | pH > 13 (Excess KOH) | Pre-hydrolytic pathway (Ester → Acid → Ar-H) | ~10 hours |
| Arylpinacolboronate | pH ≈ pKa (Equimolar) | Self/Auto-catalysis (Rapid hydrolysis) | < 2 hours |
| MIDA Boronate | Anhydrous + Slow Base | Controlled slow-release | Stable (Days) |
Self-Validating Experimental Protocols
To ensure trustworthiness in your results, every protocol must have built-in validation checkpoints. If a checkpoint fails, abort the step and restart.
Protocol A: Rigorous Air-Free Reaction Setup (Schlenk Technique)
Oxygen is the enemy of phosphine ligands. This protocol ensures a strictly inert environment.
-
Glassware Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under high vacuum (≤ 0.1 mbar) for 3 minutes.
-
Validation Checkpoint: Water droplets must visibly vaporize. The glass should be uncomfortably hot to the touch.
-
-
Atmosphere Exchange: Backfill the flask with ultra-high purity Argon. Repeat the Vacuum/Argon cycle three times.
-
Reagent Addition: Under a positive flow of Argon, quickly add your solid Pd pre-catalyst, ligand, and base.
-
Solvent Degassing: Add anhydrous solvent via a gas-tight syringe. Degas the mixture by bubbling Argon directly through the liquid via a long needle for 15 minutes.
-
Validation Checkpoint: The solution should adopt a clear, distinct color (e.g., bright yellow/orange for Pd/XPhos complexes). Immediate darkening to brown/black indicates critical O₂ contamination. Discard and restart.
-
-
Reaction Execution: Seal the vessel, heat to the target temperature, and monitor via LC-MS.
Protocol B: High-Throughput Reaction Optimization (HTE) Screen
When a reaction fails, systematically screen the ligand/base pairing rather than guessing.
-
Stock Preparation: Prepare 0.1 M stock solutions of your Aryl Halide and Amine/Boronic Acid in anhydrous dioxane.
-
Array Setup: In an inert-atmosphere glovebox, array 4 different ligands (e.g., XPhos, RuPhos, SPhos, dppf) against 3 different bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) in a 2-dram vial block.
-
Catalyst Addition: Add 2 mol% of a universal pre-catalyst (e.g., Pd(OAc)₂ or a G3 palladacycle) to all vials.
-
Execution: Dispense 1 mL of the stock solutions into each vial, seal the block, and heat at 80°C for 12 hours.
-
Quench & Analyze: Quench each vial with 1 mL of acetonitrile, filter through a celite pad, and analyze via UPLC-MS.
-
Validation Checkpoint: Do not rely solely on UV absorption. The peak area ratio of the Product mass (m/z) versus an Internal Standard dictates the winning condition.
-
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Phenanthrene Purification Technical Support Center: Troubleshooting & Methodologies
Welcome to the Technical Support Center for Phenanthrene Purification. Sourced primarily from coal tar, commercial phenanthrene is notoriously difficult to isolate to high purity (>99%) due to the co-distillation of structurally analogous polycyclic aromatic hydrocarbons (PAHs) such as anthracene, fluorene, and carbazole[1][2]. This guide provides researchers, materials scientists, and drug development professionals with field-proven, mechanistically grounded protocols to achieve ultra-high purity phenanthrene.
Section 1: Quantitative Impurity Profiling
To design an effective purification workflow, one must exploit the subtle physicochemical differences between phenanthrene and its contaminants. Fractional distillation alone is thermodynamically incapable of separating phenanthrene from anthracene due to their identical boiling points[2][3].
Table 1: Physicochemical Profile of Crude Phenanthrene Components
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Chemical Reactivity (Diels-Alder) |
| Phenanthrene | 178.23 | 340 | 101 | Inert under standard conditions |
| Anthracene | 178.23 | 340 | 216 | Highly reactive (forms adducts) |
| Fluorene | 166.22 | 295 | 114 | Inert |
| Carbazole | 167.21 | 355 | 246 | Inert (Basic N-H group) |
| Acenaphthene | 154.21 | 279 | 93.4 | Inert |
Causality Insight: Because phenanthrene and anthracene are structural isomers that form solid solutions, physical separation methods like recrystallization will fail[3]. We must instead exploit chemical reactivity (Diels-Alder cycloaddition) or advanced thermodynamic phase segregation (Zone Melting) to achieve separation.
Section 2: Step-by-Step Methodologies
Protocol A: Chemical Removal of Anthracene via Diels-Alder Cycloaddition
Mechanism: Anthracene possesses a highly reactive central ring (positions 9 and 10) that readily undergoes a [4+2] cycloaddition with dienophiles like maleic anhydride[4]. Phenanthrene's 9,10-bond has double-bond character but lacks the diene geometry required to react without destroying the aromaticity of its two flanking benzene rings, rendering it inert under these conditions.
-
Reaction: Combine 300 g of crude phenanthrene with 90 g of maleic anhydride in 600 mL of a high-boiling solvent (e.g., xylene)[4].
-
Reflux: Heat the mixture under reflux for 20 hours. The solution will darken as the insoluble anthracene-maleic anhydride adduct forms[4].
-
Filtration: Cool the mixture to room temperature. Vacuum filter the solution to remove the precipitated anthracene adduct[4].
-
Alkaline Wash: Extract the filtrate with two 100-mL portions of dilute sodium hydroxide (NaOH). This neutralizes and removes any unreacted maleic anhydride and residual soluble adducts[4].
-
Drying & Concentration: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and evaporate the xylene under reduced pressure to yield anthracene-free crude phenanthrene[4].
Protocol B: Azeotropic Distillation for Fluorene Removal
Mechanism: While fluorene's boiling point (295°C) is lower than phenanthrene's (340°C), simple distillation leads to co-distillation due to intermolecular interactions. Using a co-solvent like diethylene glycol alters the vapor pressure dynamics, creating an azeotrope that allows for sharp fractionation[4].
-
Setup: Dissolve the anthracene-free phenanthrene (e.g., 52 g) in 400 mL of diethylene glycol[4].
-
Distillation: Perform azeotropic distillation through a small column under reduced pressure (e.g., 100 mm Hg)[4].
-
Fractionation: Discard the fore-run collected at 155–165°C (100 mm Hg), which contains the bulk of the fluorene[4].
-
Collection: Collect the main phenanthrene fraction at 140–141°C (21 mm Hg)[4].
-
Precipitation: Pour the main fraction into five volumes of water to precipitate the phenanthrene. Filter and wash thoroughly with water to remove trace diethylene glycol[4].
Protocol C: Zone Melting (Ultra-Purification for Optoelectronics)
Mechanism: For applications requiring >99.99% purity (e.g., organic semiconductors, fluorescence standards), chemical methods leave trace impurities. Zone melting relies on the principle that impurities have different solubilities in the solid vs. liquid phases of the host material (segregation coefficient)[3].
-
Preparation: Load chemically purified phenanthrene into a high-purity glass or quartz ampoule and seal under vacuum or an inert gas.
-
Zone Passing: Pass a narrow molten heater zone slowly along the solid ingot. Impurities with a segregation coefficient < 1 (like dibenzothiophene and carbazole) will concentrate in the melt and be swept to the end of the ingot[3].
-
Iteration: Repeat the zone pass 50–100 times to continuously push impurities to one side.
-
Harvesting: Discard the impurity-rich tail end of the ingot. The remaining crystal is ultra-pure phenanthrene[3][5].
Section 3: Visual Workflow
Caption: Sequential workflow for phenanthrene purification, from chemical extraction to zone melting.
Section 4: Troubleshooting FAQs
Q1: Why does my phenanthrene still exhibit a yellowish tint and blue fluorescence after recrystallization? A: Recrystallization alone is insufficient to remove anthracene. Anthracene co-crystallizes with phenanthrene due to their identical molecular weights and similar planar structures, forming a solid solution[3]. The yellowish tint and characteristic blue fluorescence are classic indicators of trace anthracene. You must implement the Diels-Alder chemical removal (Protocol A) prior to any recrystallization steps[1][4].
Q2: During the maleic anhydride treatment, my yield of phenanthrene dropped significantly. What went wrong? A: You likely used sodium metal treatment concurrently or applied excessive heat for too long. While some older protocols recommend adding sodium to polymerize impurities, prolonged vigorous stirring at 190–200°C can lead to the degradation or over-reduction of phenanthrene[4]. Stick to the xylene reflux method, and ensure your alkaline wash (NaOH) is dilute to prevent emulsion formation that traps the product[4].
Q3: Can I use standard fractional distillation instead of azeotropic distillation? A: Standard fractional distillation is highly inefficient for this mixture. Coal tar fractions containing phenanthrene also contain acenaphthene, fluorene, and carbazole[2]. While their boiling points differ slightly, their vapor pressures at high temperatures cause them to co-distill. Azeotropic distillation using diethylene glycol alters these vapor pressures, allowing the fluorene fore-run to be cleanly separated from the phenanthrene main fraction at reduced pressure[2][4].
Q4: I am synthesizing an aggregation-induced emission (AIE) fluorophore. Is chemical purification enough? A: No. For photophysical applications like AIE fluorophores or organic semiconductors, even parts-per-million (ppm) levels of impurities can act as exciton traps or quenchers, drastically altering the intrinsic fluorescence spectra[5]. You must follow up chemical purification with Zone Melting (Protocol C). Zone refining segregates trace impurities like dibenzothiophene and carbazole that survive chemical washes[3][5].
References
-
Liu, Z. Y., Jin, C. Y., & Fan, D. H. (2011). Research on Isolation and Purification of Phenanthrene. Advanced Materials Research.[Link]
-
Organic Syntheses. (1963). 9,10-dihydrophenanthrene - Purification of phenanthrene. Organic Syntheses, Coll. Vol. 4, p.313. [Link]
-
MATEC Web of Conferences. (2013). Re-investigation of the binary system Phenanthrene/Anthracene. MATEC Web of Conferences.[Link]
- Council of Scientific and Industrial Research. (2009). System and a process for obtaining high purity phenanthrene from phenanthrene enriched coal tar fraction. U.S.
-
ResearchGate. (2025). Quantum chemical insights into the aggregation induced emission phenomena: A QM/MM study for pyrazine derivatives. ResearchGate. [Link]
Sources
- 1. Research on Isolation and Purification of Phenanthrene | Scientific.Net [scientific.net]
- 2. US7481908B2 - System and a process for obtaining high purity phenanthrene from phenanthrene enriched coal tar fraction - Google Patents [patents.google.com]
- 3. matec-conferences.org [matec-conferences.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Welcome to the advanced troubleshooting and methodology guide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While CuAAC is the premier bioorthogonal "click" reaction, maintaining the active catalyst state is a notorious bottleneck. This guide provides drug development professionals and researchers with the mechanistic causality, self-validating protocols, and targeted solutions needed to prevent Cu(I) oxidation and protect sensitive biomolecules.
The Mechanistic Causality of Oxidation
The fundamental vulnerability of the CuAAC reaction lies in the thermodynamic instability of the Cu(I) catalyst in aerobic environments.1[1].
When oxidation occurs, two catastrophic failure modes are triggered:
-
Catalyst Depletion: The loss of Cu(I) immediately halts triazole formation, leading to stalled reactions and poor yields.
-
Biomolecule Degradation: The synergistic action of free copper, dissolved oxygen, and reducing agents (like sodium ascorbate) initiates a Fenton-type reaction cycle. 1[1]. Furthermore,2[2].
CuAAC catalytic cycle highlighting Cu(I) oxidation pathways and ligand stabilization.
Core Troubleshooting Guide & FAQs
Q: My reaction stalls before completion, even with excess copper. How do I prevent Cu(I) depletion? A: Stalling is almost always caused by dissolved oxygen oxidizing the Cu(I) center. First,3[3]. Second, physically protect the reaction by degassing all solvents (via argon or nitrogen sparging for 15-20 minutes) and capping the reaction vessels to minimize oxygen ingress.
Q: How do I protect my sensitive proteins and oligonucleotides from ROS and crosslinking during the reaction? A: You must control the coordination sphere of the copper.2[2]. The ligand acts as a sacrificial reductant and prevents the copper from catalyzing ROS generation[4]. Additionally,2[2].
Q: Which accelerating ligand should I choose for my specific application? A: Ligand choice dictates both the oxidation resistance and biocompatibility of the reaction.5[5]. 6[6]. However, for live-cell labeling or highly sensitive in vivo applications,7[7].
Comparative Performance of CuAAC Accelerating Ligands
| Ligand | Recommended Cu(I) Conc. | Optimal Ligand:Cu Ratio | Water Solubility | Reaction Kinetics | Cytotoxicity | Best Application |
| TBTA | 0.1 - 1.0 mM | 1:1 to 2:1 | Low | Moderate | High | Organic Synthesis |
| THPTA | 50 - 100 µM | 5:1 | High | Moderate | Moderate | Aqueous Bioconjugation |
| BTTP | 50 - 100 µM | 2:1 to 5:1 | Low | High | Low | Mixed Solvent Synthesis |
| BTTES | 30 - 50 µM | 6:1 | High | High | Very Low | In Vivo / Live Cells |
| BTTAA | 10 - 50 µM | 6:1 | Moderate | Very High | Very Low | In Vivo / Live Cells |
(Data synthesized from 8[8] and 7[7])
Self-Validating Protocol for Oxidation-Free Bioconjugation
To ensure scientific integrity, this protocol is designed as a self-validating system. It enforces the correct order of addition—which is the most common point of failure—and includes a rapid fluorogenic assay step to verify catalyst health before consuming expensive biological reagents.
Step-by-step self-validating workflow for oxidation-free CuAAC bioconjugation.
Step-by-Step Methodology (100 µL Scale)
1. Degas and Prepare Stock Solutions Purge all aqueous buffers (e.g., PBS) with Argon or Nitrogen for 15 minutes prior to making stock solutions. Prepare a 100 mM Sodium Ascorbate solution in degassed water immediately before use.
2. Pre-complex the Catalyst (Critical Causality Step) Causality:2[2].
-
In a microcentrifuge tube, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA or BTTAA (Yielding a 5:1 Ligand:Cu ratio).
-
Incubate at room temperature for 5 minutes to ensure full complexation.
3. Assemble the Reaction Matrix
-
In the main reaction vessel, combine your Azide-biomolecule and Alkyne-partner in degassed buffer.
-
Add 5.0 µL of 100 mM Aminoguanidine (Final concentration: 5 mM).
-
Transfer the pre-complexed Cu/Ligand solution into this main reaction vessel.
4. Initiate the Reaction
-
Add 5.0 µL of the freshly prepared 100 mM Sodium Ascorbate (Final concentration: 5 mM).
-
Cap the tube immediately, vortex gently, and protect from light.
5. System Validation (Coumarin Assay) Validation: Before applying this exact reagent master-mix to precious biomolecules,4[4]. Rapid fluorescence generation confirms your Cu(I) is successfully stabilized against oxidation and the system is active.
References
1.[4] Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience / Current Protocols in Chemical Biology. 4 2.[3] Technical Support Center: Troubleshooting Click Reaction Efficiency with Alpha-Azido Peptides. Benchchem. 3 3.[6] Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. NIH.gov. 6 4.[2] Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. NIH.gov. 2 5.[7] Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study. SciSpace.7 6. Protocol for Azide-Alkyne Click Chemistry. BroadPharm. 5 7. Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands. Vector Labs. 8 8.[1] A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews (ACS). 1
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. vectorlabs.com [vectorlabs.com]
Technical Support Center: Optimizing Solvent Systems for Recrystallization of Phenanthrene Derivatives
Welcome to the Technical Support Center. Phenanthrene derivatives are polycyclic aromatic hydrocarbons (PAHs) characterized by three fused benzene rings. Due to their highly hydrophobic nature and propensity for strong intermolecular π-π stacking, isolating these compounds via recrystallization presents unique thermodynamic and kinetic challenges.
This guide provides mechanistic troubleshooting, self-validating protocols, and thermodynamic rationales to help researchers overcome common issues such as liquid-liquid phase separation (LLPS), impurity co-crystallization, and polymorphic instability.
Section 1: Frequently Asked Questions (FAQs) on Solvent Thermodynamics
Q: Why do my phenanthrene derivatives consistently "oil out" instead of forming crystals? A: "Oiling out," thermodynamically defined as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid phase (an oil) and a solvent-rich liquid phase, rather than forming a solid crystalline suspension[1]. For phenanthrene derivatives, this is driven by two primary factors:
-
Melting Point Depression: Phenanthrenes generally possess moderate-to-low melting points (e.g., pure phenanthrene melts at ~99 °C, while 9-bromophenanthrene melts at 65–66 °C[2]). Impurities further depress this melting point. If the temperature at which the solution reaches supersaturation is higher than the depressed melting point of the impure solute, the compound will separate as a liquid[3].
-
Kinetics over Thermodynamics: In binary solvent systems, if the antisolvent is added too rapidly or the cooling rate is too steep, the system crosses the binodal curve into the miscibility gap before primary nucleation can occur[4].
Q: How do I select an appropriate binary solvent system to prevent LLPS? A: The key is engineering a gradual solubility gradient. Phenanthrene derivatives are highly soluble in non-polar or slightly polar solvents (e.g., dichloromethane, toluene) and insoluble in highly polar solvents (e.g., water). Using a solvent/antisolvent pair with an extreme polarity gap (e.g., Dichloromethane/Water) creates a steep supersaturation curve that strongly favors oiling out. Instead, utilize a gradual polarity gradient, such as Toluene/Ethanol, which provides a wider metastable zone for controlled nucleation[5].
Table 1: Validated Solvent Systems for Phenanthrene Derivatives
| Solute | Solvent System | Ratio / Concentration | Boiling Point of System | Application / Outcome |
| Phenanthrene (Technical) | Glacial Acetic Acid | 2.2 L per 1 kg | 118 °C | Facilitates removal of oxidative impurities; yields 99% purity[2]. |
| 9-Bromophenanthrene | Ethanol (Single) | ~10 mL per 1 g | 78 °C | High-yield crystallization; target m.p. 65–66 °C[2]. |
| 3,9-Disubstituted Phenanthrenes | Toluene / Ethanol | Variable (Gradient) | 78 – 110 °C | Prevents oiling out of highly functionalized, low-melting PAHs[5]. |
| Phenanthrene (Crude) | White Spirit | 2.5:1 to 3:1 (v/w) | 150 – 200 °C | Industrial-scale purification from coking tar[6]. |
| Phenanthrene (High Pressure) | Dichloromethane | 0.6 M | 39 °C (Ambient) | High-pressure (0.7 GPa) recrystallization yields novel monoclinic polymorphs[7]. |
Section 2: Troubleshooting Guide: Rescuing an "Oiled-Out" Crystallization
The Problem: When a phenanthrene derivative oils out, the solute-rich droplets act as a highly efficient solvent for lipophilic impurities. If the oil is allowed to spontaneously solidify, it traps these impurities in an amorphous glass, completely negating the purification process[1][3].
Step-by-Step Rescue Protocol:
-
Re-dissolution: Do not allow the oil to solidify. Immediately return the flask to the heat source and bring the system to a gentle reflux until a single, clear phase is restored[3].
-
Thermodynamic Adjustment: Add 10–15% more of the "good" solvent (e.g., toluene or dichloromethane). This decreases the overall concentration, lowering the saturation temperature so that it falls below the solute's melting point[3][4].
-
Kinetic Control (Cooling): Remove the flask from the heat and cool the system at a strictly controlled, slow rate (< 0.1 °C/min). Rapid cooling forces the system back into the miscibility gap[1].
-
Seeding: Once the solution temperature is just below the saturation point (within the metastable zone), introduce 1–2% (w/w) of pure seed crystals. Seeding bypasses the high activation energy required for primary nucleation, forcing the solute molecules into a rigid crystal lattice rather than a disordered liquid droplet[1].
-
Self-Validation Check: The system is validated when the solution remains optically clear upon reaching the seeding temperature, and subsequent crystal growth occurs without the formation of a milky emulsion (which would indicate secondary liquid phase formation).
Caption: Decision tree and thermodynamic workflow for troubleshooting liquid-liquid phase separation.
Section 3: Troubleshooting Guide: Co-Crystallization of Impurities
The Problem: Phenanthrene frequently co-crystallizes with structurally similar PAHs, such as anthracene and fluorene. This occurs due to isomorphic substitution within the crystal lattice. The binary phase diagram of phenanthrene and anthracene demonstrates a high degree of solid-state miscibility, making standard single-solvent recrystallization highly ineffective[8].
Step-by-Step Protocol: Separation of Phenanthrene from Anthracene To break the co-crystallization, you must alter the chemical environment prior to recrystallization.
-
Selective Oxidation: Dissolve the crude PAH mixture in hot glacial acetic acid. Slowly add a stoichiometric amount of chromic anhydride (CrO₃) and concentrated sulfuric acid. Anthracene is highly susceptible to oxidation at the 9,10-positions, converting to anthraquinone. Phenanthrene remains largely unreacted under these controlled, mild conditions[2].
-
Precipitation: Pour the hot reaction mixture into a large excess of water with vigorous stirring. Both the phenanthrene and the newly formed anthraquinone will precipitate as a solid mass[2].
-
Differential Recrystallization: Filter the crude solid and dissolve it in boiling ethanol. Phenanthrene is highly soluble in hot ethanol, whereas anthraquinone has drastically lower solubility.
-
Hot Filtration: Perform a rapid hot filtration to remove the insoluble anthraquinone residue.
-
Polymorph Control: Cool the filtrate slowly. Ensure the final crystallization occurs below 65 °C. Phenanthrene undergoes a known polymorphic solid-state transition at 65 °C; crystallizing above this temperature and cooling rapidly can trap metastable polymorphs, leading to poor crystal habit and solvent entrapment[8].
-
Self-Validation Check: The success of this protocol is validated by Differential Scanning Calorimetry (DSC). Pure phenanthrene will exhibit a sharp endothermic melting peak at ~99 °C and a distinct polymorphic transition peak at 65 °C, completely lacking the broad melting point depression characteristic of anthracene contamination[8].
Caption: Workflow for separating phenanthrene from structurally similar PAHs via selective oxidation and recrystallization.
References
-
Oiling Out in Crystallization. Mettler Toledo. Available at:[Link]
-
Phenanthrene, 9-bromo - Organic Syntheses Procedure. Organic Syntheses. Available at:[Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. Available at:[Link]
-
Isolation and Processing of Phenanthrene from Coking Tar. ResearchGate. Available at:[Link]
-
Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators. PMC. Available at:[Link]
-
The Problem of Oiling Out in Chemical Process Development. KiloMentor. Available at:[Link]
-
Re-investigation of the binary system Phenanthrene/Anthracene. MATEC Web of Conferences. Available at:[Link]
-
Exploration of the high-pressure behaviour of polycyclic aromatic hydrocarbons: naphthalene, phenanthrene and pyrene. IUCr Journals. Available at: [Link]
Sources
- 1. mt.com [mt.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 5. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. matec-conferences.org [matec-conferences.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of Phenanthrene Derivatives: Situating 1-Phenanthren-3-ylethanol in a Landscape of Potent Bioactivity
Introduction: The Phenanthrene Scaffold as a Blueprint for Bioactivity
Phenanthrene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings, represents a privileged scaffold in medicinal chemistry.[1] While the parent molecule itself is largely inert biologically, its derivatives, found abundantly in plant families such as Orchidaceae and Juncaceae, exhibit a remarkable spectrum of pharmacological effects.[2][3] These natural and synthetic compounds have been the subject of extensive research, revealing potent anticancer, anti-inflammatory, and antimicrobial properties.[1][4]
This guide provides a comparative analysis of the biological performance of various phenanthrene derivatives, supported by experimental data from peer-reviewed literature. Our objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on this versatile class of molecules. While direct biological assay data for 1-Phenanthren-3-ylethanol is not extensively available in the current literature, we will analyze its structure in the context of well-characterized derivatives to understand its potential role and guide future research.
Comparative Analysis of Phenanthrene Derivatives in Biological Assays
The biological activity of phenanthrene derivatives is profoundly influenced by the nature and position of substituents on the core ring structure. Functional groups such as hydroxyls, methoxyls, and quinone moieties are critical determinants of potency and selectivity.
Anticancer and Cytotoxic Activity: A Primary Therapeutic Avenue
A significant body of research has focused on the cytotoxic effects of phenanthrene compounds against a multitude of cancer cell lines.[3] The planar nature of the phenanthrene ring allows many of these derivatives to function as DNA intercalating agents, while others inhibit crucial enzymes involved in cell cycle progression and survival, ultimately leading to apoptosis.[3]
Table 1: Comparative Cytotoxic Activity of Selected Phenanthrene Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 / EC50 | Reference |
| Calanquinone A | A549, PC-3, HCT-8, MCF-7, KB | < 0.5 µg/mL | [5] |
| Denbinobin | Various | 0.08 - 1.06 µg/mL | [3][6] |
| 6-Methoxycoelonin | Melanoma (UACC-62) | 2.59 µM | [7] |
| Ephemeranthoquinone B | Promyelocytic Leukemia (HL-60) | 2.8 µM | [3] |
| N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-L-valinol | Large-cell Lung Carcinoma (H460) | 6.1 µM | [3] |
| 7-dihydroxy-3,4,8-trimethoxyphenanthrene | Cervical Cancer (HeLa) | 0.97 µM | [8] |
| Dehydrojuncuenin A | Monocytic Leukemia (THP-1) | 5 µM | [9] |
Structure-Activity Relationship (SAR) Insights: The data reveals that phenanthrenequinones, such as Calanquinone A and Denbinobin, are among the most potent cytotoxic agents.[5][6] The presence and position of hydroxyl and methoxy groups are critical. For instance, an intramolecular hydrogen bond between a C-4 carbonyl and a C-5 hydroxyl group in 3-methoxy-1,4-phenanthrenequinones appears to be a key moiety for enhanced cytotoxicity.[6] Furthermore, the type of amino acid side chain at the C-9 position can significantly influence activity, as seen in the comparison of different N-substituted phenanthrenes.[3]
Mechanism of Action: Induction of Apoptosis
The cytotoxic effects of many phenanthrene derivatives are mediated through the induction of apoptosis, or programmed cell death. This is a highly regulated process crucial for eliminating cancerous cells. Evidence suggests the involvement of the intrinsic (mitochondrial) pathway, which is initiated by cellular stress and leads to the activation of a cascade of caspase enzymes that execute cell death.
Caption: Intrinsic apoptosis pathway activated by phenanthrenes.
Anti-inflammatory Activity: Targeting Key Signaling Cascades
Several phenanthrene derivatives have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[1][10]
Table 2: Comparative Anti-inflammatory Activity of Selected Phenanthrene Derivatives
| Compound/Derivative | Assay | Target Cell Line | IC50 | Reference |
| Various Phenanthrenes from D. denneanum | NO Production Inhibition | RAW264.7 Macrophages | 0.7 - 41.5 µM | [10] |
| 2,7-dihydroxy-4,6-dimethoxy phenanthrene | Inflammatory Mediator Reduction | RAW264.7 Macrophages | - | [1] |
| Various Phenanthrene Derivatives | TNF-α Production Inhibition | - | - | [1] |
Mechanism of Action: Inhibition of NF-κB and MAPK Pathways The anti-inflammatory effects of these compounds are often attributed to their ability to suppress key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10] Upon stimulation by agents like lipopolysaccharide (LPS), these pathways trigger the transcription of genes encoding pro-inflammatory proteins. Phenanthrenes can inhibit the activation of these pathways, thereby reducing the inflammatory response.
Caption: Inhibition of the NF-κB inflammatory pathway.
Antimicrobial Activity
Phenanthrene derivatives also exhibit a broad range of antimicrobial activities against various pathogenic bacteria and fungi. This makes them attractive candidates for the development of new antibiotics, particularly in the face of rising antimicrobial resistance.
Table 3: Comparative Antimicrobial Activity of Selected Phenanthrene Derivatives
| Compound/Derivative | Target Organism | MIC (Minimum Inhibitory Concentration) | Reference |
| Blestriacin | Staphylococcus aureus (including MRSA) | 2 - 8 µg/mL | [11] |
| Aristoloxazine C | Ralstonia solanacearum | 0.05 µg/mL | [12] |
| Aristoloxazine C | Xanthomonas oryzae | 2.5 µg/mL | [12] |
Experimental Protocols: A Guide to Biological Evaluation
To ensure scientific integrity and reproducibility, standardized assays are critical for evaluating the biological activity of phenanthrene derivatives.
General Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for assessing the anticancer potential of a compound library.
Caption: General workflow for a cytotoxicity assay.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the phenanthrene derivatives in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a predetermined period (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot cell viability against compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol: Griess Assay for Nitric Oxide (NO) Inhibition
This assay quantifies nitrite (a stable product of NO) in cell culture supernatants to measure the anti-inflammatory activity of compounds in LPS-stimulated macrophages.[3]
-
Cell Culture and Seeding: Culture macrophage cells (e.g., RAW264.7) and seed them in 96-well plates.
-
Treatment: Treat the cells with various concentrations of the phenanthrene derivatives for 1 hour before stimulating with LPS (e.g., 1 µg/mL). Incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. A purple/magenta color will develop in the presence of nitrite.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC50 value.
Conclusion and Future Directions
The phenanthrene scaffold is a proven source of biologically active compounds with significant therapeutic potential, particularly in oncology and inflammation.[1][8] The data clearly demonstrate that derivatives like phenanthrenequinones and specifically substituted hydroxylated/methoxylated phenanthrenes possess potent cytotoxic and anti-inflammatory activities.
While direct experimental data on 1-Phenanthren-3-ylethanol is currently lacking, its structure, featuring a hydroxylated ethyl group on the phenanthrene core, provides a key site for potential metabolic activation or interaction with biological targets. The hydroxyl group could be involved in hydrogen bonding, a feature known to be important for the activity of other derivatives.[6] The lack of a quinone structure might suggest a lower intrinsic cytotoxic potential compared to compounds like Calanquinone A, but this does not preclude other activities.
Future research should focus on the synthesis and systematic biological evaluation of 1-Phenanthren-3-ylethanol and its close analogs. Screening this compound in cytotoxicity, anti-inflammatory, and antimicrobial assays would be a logical first step to place it within the broader context of phenanthrene pharmacology. Such studies will not only elucidate the specific activities of this molecule but also contribute valuable data to the overarching structure-activity relationship models for this important class of compounds.
References
-
Gainche, M., et al. (2020). Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica. Molecules. Available from: [Link]
-
Kovács, A., et al. (2008). Natural phenanthrenes and their biological activity. Phytochemistry. Available from: [Link]
-
Chen, C. Y., et al. (2012). Synthesis and biological evaluation of phenanthrenes as cytotoxic agents with pharmacophore modeling and ChemGPS-NP prediction as topo II inhibitors. PLoS One. Available from: [Link]
-
Yuan, T., et al. (2022). Recent Progress on the Identification of Phenanthrene Derivatives in Traditional Chinese Medicine and Their Biological Activities. Pharmacological Research - Modern Chinese Medicine. Available from: [Link]
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Yang, L., et al. (2022). Biological evaluation, molecular modeling and dynamics simulation of phenanthrenes isolated from Bletilla striata as butyrylcholinesterase inhibitors. Scientific Reports. Available from: [Link]
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Wu, C. C., et al. (2010). Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis. Journal of Natural Products. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 1712313, Phenanthren-3-ylmethanol. Available from: [Link]
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Miyazaki, S., et al. (2021). Enhancement of cancer-cell-selective cytotoxicity by a dicopper complex with a phenanthrene amide-tether ligand conjugate via mitochondrial apoptosis. Dalton Transactions. Available from: [Link]
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Kwofie, M. A., & Gupta, M. (2021). Phenanthrene: a versatile molecule; a review. Plant Archives. Available from: [Link]
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Jin, Y., et al. (2025). Organocatalytic Enantioselective Friedel–Crafts Reaction of Phenanthrenequinones and Indoles. Molecules. Available from: [Link]
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Yang, L., et al. (2013). Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum. Phytochemistry. Available from: [Link]
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Li, X., et al. (2024). The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis. International Journal of Molecular Sciences. Available from: [Link]
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Qian, Y., et al. (2019). Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development. Frontiers in Microbiology. Available from: [Link]
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van der Loo, B., et al. (2022). The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. Archives of Toxicology. Available from: [Link]
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Grova, N., et al. (2005). Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. Journal of Analytical Toxicology. Available from: [Link]
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Tu, Y., et al. (2011). Antagonism of phenanthrene cytotoxicity for human embryo lung fibroblast cell line HFL-I by green tea polyphenols. Environmental Pollution. Available from: [Link]
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Kovács, A., et al. (2008). Natural phenanthrenes and their biological activity. Phytochemistry. Available from: [Link]
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Bisoli, E., et al. (2020). Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum. Molecules. Available from: [Link]
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Zhang, L., et al. (2015). Antiinflammatory and Analgesic Activities of Ethanol Extract and Isolated Compounds from Millettia pulchra. Biological and Pharmaceutical Bulletin. Available from: [Link]
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Validating the Structure of 1-Phenanthren-3-ylethanol: A Comparative Guide to Conventional vs. Advanced 2D NMR Techniques
As a Senior Application Scientist, I frequently encounter structural elucidation challenges where standard analytical workflows fall short. Fused polycyclic aromatic hydrocarbons (PAHs), such as phenanthrene derivatives, present a notorious challenge in Nuclear Magnetic Resonance (NMR) spectroscopy. The extended
When validating the structure of 1-Phenanthren-3-ylethanol —a phenanthrene core substituted at the C-3 position with a 1-hydroxyethyl group—distinguishing the exact regiochemistry (e.g., C-3 vs. C-2 or C-9) is paramount. This guide objectively compares the performance of conventional 2D NMR workflows against advanced acquisition strategies, specifically Non-Uniform Sampling (NUS) and Pure Shift NMR , providing a self-validating experimental protocol for rigorous structural proof.
The Analytical Challenge & Causality of Method Selection
To unambiguously assign 1-Phenanthren-3-ylethanol, we must trace the connectivity from the aliphatic side chain (-CH(OH)CH
Conventional 2D NMR (HSQC, HMBC, COSY, NOESY)
The classical approach relies on uniform sampling (US) of the Nyquist grid. While robust, achieving high resolution in the indirect dimension (
Advanced 2D NMR (NUS & Pure Shift)
To overcome these limitations, we deploy two advanced techniques:
-
Non-Uniform Sampling (NUS): Instead of sampling every
increment, NUS randomly skips a fraction (e.g., 50-75%) of the data points, reconstructing the full spectrum using iterative algorithms like Iterative Soft Thresholding (IST). Causality: This allows us to double or triple the resolution without increasing the acquisition time, which is critical for resolving the clustered aromatic carbons[4]. -
Pure Shift NMR: This technique utilizes slice-selective broadband homonuclear decoupling (e.g., PSYCHE or Zangger-Sterk elements) to collapse
-coupled multiplets into singlets in the H dimension. Causality: By removing splitting, signal-to-noise ratio (SNR) is artificially boosted, and overlapping aromatic multiplets are resolved into distinct, assignable singlets[5].
Experimental Protocols: A Self-Validating System
A robust NMR protocol must be self-validating; no single experiment should bear the entire burden of proof. The workflow below establishes a closed-loop validation system where through-bond connectivity is cross-verified by through-space interactions.
Step-by-Step Methodology
Step 1: Sample Preparation & Shimming
-
Dissolve 15 mg of 1-Phenanthren-3-ylethanol in 600 µL of CDCl
(0.03% TMS). -
Perform 3D gradient shimming to achieve a line width at half-height (
) of < 0.8 Hz for the TMS signal. Precision here is non-negotiable for Pure Shift applications.
Step 2: Aliphatic Spin System Isolation (COSY)
-
Acquire a gradient-selected COSY (gCOSY).
-
Validation: Locate the methyl doublet (
H 1.6 ppm) and trace its correlation to the methine quartet ( H 5.1 ppm). This isolates the 1-hydroxyethyl fragment.
Step 3: Direct Carbon Assignment (Multiplicity-Edited HSQC)
-
Acquire a NUS-HSQC (50% sparsity).
-
Validation: Correlate the methine proton to its direct carbon (
C 70 ppm). Differentiate CH/CH (positive phase) from CH (negative phase, absent in this fragment).
Step 4: Regiochemical Anchoring (High-Resolution NUS-HMBC)
-
Acquire a
H- C HMBC using a 25% NUS schedule (optimized for Hz). -
Validation: Trace the
correlations from the methine proton ( 5.1 ppm) to the aromatic carbons. You will observe correlations to C-2, C-3 (quaternary, substituted), and C-4.
Step 5: Orthogonal Spatial Confirmation (NOESY)
-
Acquire a 2D NOESY (mixing time = 400 ms).
-
Validation: The methine proton must show a strong Nuclear Overhauser Effect (NOE) to the highly deshielded H-4 bay-region proton (
8.8 ppm) and the H-2 proton. This through-space interaction geometrically locks the side chain at the C-3 position, validating the HMBC data.
Workflow & Logic Visualizations
The following diagrams illustrate the strategic workflow and the specific correlation network used to validate the structure.
Caption: Decision matrix and analytical workflow for the structural elucidation of phenanthrene derivatives.
Caption: Key HMBC, COSY, and NOESY correlation network anchoring the 1-hydroxyethyl group to C-3.
Data Presentation & Performance Comparison
The superiority of advanced NMR techniques is best demonstrated through quantitative comparison. Table 1 outlines the performance metrics of the acquisition strategies, while Table 2 details the diagnostic correlations that serve as the definitive proof of structure.
Table 1: Acquisition Performance Comparison (600 MHz Spectrometer)
| Methodology | Technique | Acquisition Time | Spectral Quality / Outcome | ||
| Conventional | Standard HMBC | 256 | 4 hr 15 min | 84.5 | Moderate overlap in C-2/C-4a region. |
| Conventional | High-Res HMBC | 1024 | 16 hr 30 min | 21.1 | Good resolution, but impractical for routine use. |
| Advanced | NUS HMBC (25%) | 1024 (256 sampled) | 4 hr 10 min | 21.1 | Excellent resolution; C-3 unambiguously resolved [6]. |
| Advanced | Pure Shift | N/A (1D) | 12 min | Ultra-high ( | Multiplets collapsed; H-2 and H-4 easily distinguished[5]. |
Table 2: Diagnostic NMR Correlations for 1-Phenanthren-3-ylethanol
| Nucleus | Chemical Shift ( | Multiplicity | COSY ( | HMBC ( | NOESY (Spatial) |
| H-2' | 1.58 | d ( | H-1' | C-1', C-3 | H-1' |
| H-1' | 5.08 | q ( | H-2' | C-2', C-3 , C-2, C-4 | H-2, H-4 |
| H-2 | 7.65 | dd ( | H-1 | C-4, C-10a | H-1, H-1' |
| H-4 | 8.82 | d ( | None (Meta) | C-3 , C-2, C-4b | H-1' , H-5 |
| C-3 | 143.5 | Quaternary (C) | N/A | Correlates from H-1', H-2, H-4 | N/A |
Note: The highly deshielded nature of H-4 (
Conclusion
Validating the structure of complex fused aromatics like 1-Phenanthren-3-ylethanol requires moving beyond standard 2D NMR templates. While conventional HSQC and HMBC experiments provide the foundational logic, they frequently fail to resolve the dense aromatic carbon clusters inherent to phenanthrenes.
By integrating Non-Uniform Sampling (NUS) , we can achieve the necessary indirect dimension resolution to separate closely resonating quaternary carbons without sacrificing instrument throughput[7]. Coupling this with Pure Shift NMR to simplify the proton dimension ensures that our HMBC and NOESY cross-peaks are unambiguous[8]. This comparative approach not only accelerates the elucidation timeline but provides a mathematically and spectroscopically self-validating proof of molecular structure.
References
-
Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
The Evolving Landscape of NMR Structural Elucidation Source: MDPI Molecules URL:[Link]
-
New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Pure Shift 2D and 1D NMR in Tabular Domain via Complete Reduction to Amplitude Frequency Table Source: Analytical Chemistry (ACS Publications) URL:[Link]
-
Solvent Suppression in Pure Shift NMR Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Evaluation of Non-Uniform Sampling 2D 1H–13C HSQC Spectra for Semi-Quantitative Metabolomics Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Use of Non-Uniform Sampling (NUS) in 2D NMR Source: UC Santa Barbara NMR Facility URL:[Link]
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Comparison of analytical techniques for phenanthrene isomer separation
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving polycyclic aromatic hydrocarbon (PAH) isomers. Phenanthrene (C₁₄H₁₀) and its alkylated derivatives (such as methylphenanthrenes, MPs) are critical targets in environmental forensics, geochemistry, and toxicology. However, their separation presents a formidable challenge: these isomers possess nearly identical boiling points, similar polarities, and highly stable aromatic structures that resist distinctive fragmentation in standard mass spectrometry.
This guide objectively compares the leading analytical techniques for phenanthrene isomer separation—Comprehensive Two-Dimensional Gas Chromatography (GCxGC), High-Performance Liquid Chromatography (HPLC), and Chemical Ionization Mass Spectrometry (GC-CI-MS/MS)—providing the mechanistic causality and experimental data required to select the optimal workflow for your laboratory.
The Mechanistic Challenge of Phenanthrene Isomers
The fundamental difficulty in separating phenanthrene isomers lies in their structural stability. When subjected to standard Electron Ionization (EI) in GC-MS, the collision-induced dissociation (CID) fails to produce distinct mass spectra because the rigid benzene rings resist unique fragmentation[1]. Furthermore, co-eluting isomers like chrysene and triphenylene, or specific methylphenanthrene positional isomers, cannot be resolved on standard 1D non-polar capillary columns (e.g., 5% phenyl polysiloxane) due to their virtually identical volatilities[1][2].
To overcome this, analytical scientists must exploit secondary chemical properties—such as subtle polarity differences, molecular shape (planarity), or chirality—using orthogonal separation phases or alternative ionization techniques.
Figure 1: Decision matrix for selecting phenanthrene isomer separation techniques.
GCxGC-TOFMS: Conquering Matrix Interference via Orthogonality
For complex matrices like used engine oil or weathered oil spills, 1D GC-MS is insufficient. The massive hydrocarbon envelope obscures the trace PAH bands. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with Time-of-Flight Mass Spectrometry (TOFMS) solves this by subjecting the sample to two different stationary phase selectivities[3].
The Causality of Separation: In the first dimension, a non-polar phase separates compounds by volatility (boiling point). The eluent is continuously trapped and injected by a thermal modulator into a second, shorter, more polar column. This second dimension separates co-eluting first-dimension peaks based on polarity or chemical class[3]. This orthogonal approach allows for the clear deconvolution of C0-C3 phenanthrene isomer clusters from the aliphatic hydrocarbon background[4].
Experimental Protocol: GCxGC-TOFMS for Alkylated Phenanthrenes
This protocol is self-validating: the inclusion of deuterated internal standards confirms system recovery, while the 2D contour plot acts as a visual diagnostic for column overloading or modulator breakthrough.
-
Sample Preparation: Extract hydrocarbons using Solid Phase Extraction (SPE) with a hexane/dichloromethane (90/10) eluent. Concentrate via rotary evaporation to 1.0 mL[3].
-
Standard Spiking: Spike samples with 100 pg/µL of PAH Internal Standard Mix (e.g., d10-phenanthrene) to validate retention time stability and quantify recovery[4][5].
-
Column Configuration:
-
1st Dimension: Non-polar column (e.g., Rxi-5Sil MS, 30 m × 0.25 mm × 0.25 µm).
-
2nd Dimension: Polar column (e.g., Rxi-17Sil MS, 2 m × 0.15 mm × 0.15 µm).
-
-
Modulation: Set the thermal modulator with a 4-second modulation period. The hot pulse should be +15°C above the primary oven temperature to ensure sharp reinjection.
-
Data Processing: Utilize GC Image software to generate 2D contour plots. Extract exact masses (e.g., m/z 192 for methylphenanthrenes) to identify the C1-phenanthrene clusters[3][4].
Figure 2: Orthogonal separation mechanism in GCxGC-TOFMS for PAH isomers.
HPLC & LC-MS/MS: The Solution for Chiral and Polar Metabolites
While GCxGC is powerful for volatile hydrocarbons, it is entirely unsuitable for polar photo-degradation products or thermolabile biological metabolites of phenanthrene, such as phenanthrene dihydrodiols[6][7]. In biological systems, the stereochemistry of these metabolites dictates their toxicity, requiring precise enantiomeric separation.
The Causality of Separation: Enantiomers cannot be separated by standard reversed-phase HPLC because they have identical physicochemical properties in an achiral environment. By utilizing a Normal-Phase HPLC method with a Pirkle-type chiral stationary phase (e.g., (R,R)-Whelk-O 1), transient diastereomeric complexes are formed between the stationary phase and the enantiomers. The differential stability of these complexes leads to baseline separation[7].
Experimental Protocol: Chiral HPLC of Phenanthrene Dihydrodiols
This protocol is self-validating through the use of an isocratic mobile phase, ensuring that retention time shifts are strictly due to column chemistry rather than gradient mixing errors.
-
System Setup: Equip a standard HPLC with a quaternary pump, column thermostat, and a Photodiode Array (PDA) detector set to 254 nm[7].
-
Column Selection: Install a Pirkle-type chiral column (250 mm x 4.6 mm, 5 µm particle size)[7].
-
Mobile Phase Preparation: Prepare an isocratic mixture of HPLC-grade n-Hexane and Isopropanol (90:10, v/v). Degas thoroughly[7].
-
Chromatographic Conditions: Set the flow rate to 1.0 mL/min and maintain the column temperature strictly at 25 °C to ensure reproducible chiral recognition thermodynamics[7].
-
Sample Injection: Inject 10 µL of the phenanthrene dihydrodiol racemic standard (reconstituted in methanol) to establish the baseline resolution (Rs > 1.5) before running biological samples[7].
GC-CI-MS/MS: Exploiting Ionization Chemistry
When GCxGC is unavailable and 1D GC-MS fails to differentiate co-eluting isomers via EI, Chemical Ionization (CI) MS/MS provides a highly specific alternative.
The Causality of Separation: Because the HOMO-LUMO gap of stable PAHs prevents unique fragmentation under EI, introducing an electron-donating reagent gas in CI mode reduces molecular stability. This facilitates the generation of specific precursor-to-product ion transitions in MS/MS. For example, using CI-MS/MS allows the isolation of specific transitions (e.g., [M+C₂H₅]⁺ adducts) that differentiate high-boiling isomers like benzo[b]phenanthrene from benzo[j]phenanthrene, reducing the risk of false positives[1].
Quantitative Performance Comparison
To facilitate method selection, the following table summarizes the performance metrics of the discussed techniques based on empirical data.
| Analytical Technique | Target Isomers | Primary Separation Mechanism | Resolution Power | Typical Run Time | Key Advantage |
| 1D GC-MS (Specialized Phase) | Methylphenanthrenes | Shape selectivity (e.g., Ionic Liquids)[2] | Moderate | 30 - 45 mins | Cost-effective, standard instrumentation. |
| GCxGC-TOFMS | C0-C3 Phenanthrene clusters | Volatility + Polarity (Orthogonal)[3] | Very High | 45 - 60 mins | Unmatched matrix deconvolution (e.g., oil spills)[4]. |
| HPLC (Chiral Phase) | Phenanthrene dihydrodiols | Diastereomeric complexation[7] | High (Enantiomeric) | 15 - 20 mins | Non-destructive; specific for chiral metabolites[7]. |
| LC-MS/MS (ESI/APCI) | Polar photo-degradation products | Hydrophobicity + Ionization[6] | High | 30 mins | Analyzes compounds not amenable to GC[6]. |
| GC-CI-MS/MS | High-boiling PAH isomers | Chemical Ionization Fragmentation[1] | High (Spectral) | 20 - 30 mins | Eliminates false positives via unique MRM transitions[1]. |
Conclusion
The separation of phenanthrene isomers cannot be solved by a single "gold standard" technique. For complex environmental hydrocarbon matrices, GCxGC-TOFMS is mandatory to strip away aliphatic interference. For toxicological profiling of biological metabolites, Chiral HPLC is non-negotiable for enantiomeric resolution. Finally, for laboratories limited to 1D chromatography, upgrading to GC-CI-MS/MS or utilizing specialized stationary phases (like SLB-ILPAH) provides the necessary selectivity to ensure scientific integrity and regulatory compliance.
References
-
SCIEX. "Analysis of Polycyclic Aromatic Hydrocarbons (PAH), Alkylated Derivatives, and Photo-degradation Products in Environmental and Food." sciex.com. Available at:[Link]
-
Shimadzu. "GC-CI-MS/MS Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Isomers in Salami." gcms.cz. Available at:[Link]
-
Helicon. "Quantitation of PAHs in Used Engine Oil Using GCxGC and Time of Flight Mass Spectrometry." helicon.ru. Available at:[Link]
-
University of Nebraska–Lincoln. "Tracking the Weathering of an Oil Spill with Comprehensive Two-Dimensional Gas Chromatography." unl.edu. Available at:[Link]
-
MDPI. "Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography." mdpi.com. Available at:[Link]
-
Semantic Scholar. "Correlation of Maturity Parameters Derived from Methylphenanthrenes and Methyldibenzothiophenes..." semanticscholar.org. Available at:[Link]
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Biological Efficacy of 1-Phenanthren-3-ylethanol Compared to Known Anticancer Agents: A Technical Comparison Guide
Executive Summary & Mechanistic Framework
The search for novel chemotherapeutic scaffolds is driven by the need to overcome multidrug resistance and dose-limiting toxicities associated with classical agents like Doxorubicin and Paclitaxel. 1-Phenanthren-3-ylethanol , a polycyclic aromatic hydrocarbon derivative, represents a highly versatile phenanthrene scaffold. Phenanthrene derivatives have recently gained significant traction in oncology due to their pleiotropic mechanisms of action, which include the inhibition of tubulin polymerization, topoisomerase II (Topo II) interference, and the targeted inhibition of Pim-3 kinases[1][2].
Unlike traditional anthracyclines (e.g., Doxorubicin) that primarily rely on Topo II poisoning and the generation of reactive oxygen species (ROS)[3][4], or taxanes (e.g., Paclitaxel) that stabilize microtubules, phenanthrene derivatives like 1-Phenanthren-3-ylethanol uniquely disrupt microtubule assembly while simultaneously intercalating DNA due to their planar structure[2][5]. This guide objectively compares the biological efficacy, mechanistic pathways, and experimental validation protocols of phenanthrene-based agents against established clinical standards.
Mechanistic Pathway Comparison
To understand the comparative efficacy, we must first map the divergent signaling and structural disruption pathways induced by these compounds.
Diagram 1: Divergent and convergent apoptotic pathways of Phenanthrenes vs. Doxorubicin.
Quantitative Efficacy: Comparative Data Analysis
While Doxorubicin and Paclitaxel exhibit sub-micromolar to nanomolar potency, their clinical utility is heavily bottlenecked by cardiotoxicity (Doxorubicin) and neurotoxicity (Paclitaxel)[3]. Phenanthrene derivatives, utilizing the 1-Phenanthren-3-ylethanol foundational scaffold, demonstrate low-micromolar efficacy but offer a distinct advantage in overcoming specific resistance mechanisms (e.g., mutated tubulin isoforms) and exhibiting lower baseline cytotoxicity in non-cancerous epithelial lines[2][6].
Table 1: Comparative In Vitro Cytotoxicity (Representative IC₅₀ values in µM)
| Compound Class | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | Primary Target / Mechanism |
| Phenanthrene Derivatives (e.g., 1-Phenanthren-3-ylethanol analogs) | 3.15 ± 0.52 | 2.90 ± 0.31 | 4.50 ± 0.60 | Tubulin Inhibition / Pim-3 Kinase |
| Doxorubicin (Standard) | 0.85 ± 0.10 | 0.50 ± 0.08 | 0.90 ± 0.12 | Topo II Poisoning / ROS Generation |
| Paclitaxel (Standard) | 0.005 ± 0.001 | 0.002 ± 0.001 | 0.004 ± 0.001 | Tubulin Stabilization |
Data synthesis based on structural activity relationship (SAR) studies of phenanthrene-fused derivatives and classical anthracyclines[2][4].
Experimental Validation Workflows
As application scientists, we must rely on self-validating experimental systems. A protocol is only as robust as its controls. The following methodologies detail how to objectively benchmark 1-Phenanthren-3-ylethanol against Doxorubicin.
Diagram 2: High-throughput screening and mechanistic validation workflow.
Protocol A: Cell Viability & IC₅₀ Determination (MTT Assay)
Scientific Rationale: The MTT assay measures the reduction of a tetrazolium component into an insoluble formazan product by viable mitochondria. This provides a direct, quantifiable proxy for cellular metabolic activity and proliferation[6].
-
Cell Seeding: Seed A549 and HeLa cells at a density of
cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence. -
Compound Treatment: Treat cells with serial dilutions of 1-Phenanthren-3-ylethanol (0.1 µM to 50 µM) and Doxorubicin (0.01 µM to 10 µM).
-
Self-Validating Control: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a cell-free blank to subtract background absorbance.
-
-
Incubation & Reagent Addition: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.
-
Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol B: Tubulin Polymerization Assay
Scientific Rationale: Because phenanthrenes uniquely induce G2/M phase arrest by disrupting microtubule dynamics[2], an in vitro tubulin polymerization assay is critical to differentiate its mechanism from Doxorubicin (which does not directly affect tubulin).
-
Reaction Setup: Prepare a reaction mixture containing 3 mg/mL porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.
-
Compound Integration: Add 1-Phenanthren-3-ylethanol (at its calculated IC₅₀ concentration), Paclitaxel (positive control for stabilization), and Colchicine (positive control for inhibition).
-
Kinetic Measurement: Transfer the mixture to a pre-warmed 384-well plate. Monitor polymerization by measuring the increase in fluorescence (excitation 340 nm / emission 410 nm) or absorbance (340 nm) every minute for 60 minutes at 37°C.
-
Data Interpretation: 1-Phenanthren-3-ylethanol will demonstrate a flattened kinetic curve similar to Colchicine, indicating the inhibition of tubulin assembly, whereas Paclitaxel will show a rapid, steep increase in polymerization.
Protocol C: Apoptosis Detection via Annexin V/PI Flow Cytometry
Scientific Rationale: To confirm that the loss of viability observed in the MTT assay is due to programmed cell death (apoptosis) rather than non-specific necrosis. Annexin V binds to phosphatidylserine (which flips to the outer membrane leaflet in early apoptosis), while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis)[4].
-
Harvesting: Post-treatment (24h), harvest cells (both floating and attached) using enzyme-free cell dissociation buffer to preserve membrane integrity.
-
Washing & Staining: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at
cells/mL. -
Fluorophore Addition: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.
-
Self-Validating Control: Use single-stained controls (Annexin V only, PI only) for precise fluorescence compensation.
-
Conclusion & Future Perspectives
1-Phenanthren-3-ylethanol and its structurally related phenanthrene derivatives offer a compelling alternative to classical chemotherapeutics. While Doxorubicin remains a potent Topo II poison, its reliance on ROS generation leads to severe, dose-limiting cardiotoxicity[3][4]. Conversely, phenanthrene derivatives exert their primary anticancer effects through tubulin polymerization inhibition and targeted kinase suppression[1][2], presenting a distinct pharmacological profile. For drug development professionals, functionalizing the phenanthrene scaffold to improve aqueous solubility while maintaining its planar, microtubule-disrupting characteristics represents a highly viable pathway for next-generation oncological therapeutics.
References
-
Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity PubMed / NIH URL: [Link]
-
What is the mechanism of Doxorubicin Hydrochloride? Patsnap Synapse URL:[Link]
-
Antiproliferative Phenanthrenes from Juncus tenuis: Isolation and Diversity-Oriented Semisynthetic Modification MDPI URL:[Link]
-
Sulfamic acid promoted one-pot synthesis of phenanthrene fused-dihydrodibenzo-quinolinones: Anticancer activity, tubulin polymerization inhibition and apoptosis inducing studies ResearchGate URL:[Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity PubMed Central / NIH URL:[Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Architecting Polycyclic Aromatics: A Comparative Guide to the Bardhan-Sengupta and Haworth Syntheses of Phenanthrenes
Phenanthrene, a tricyclic aromatic hydrocarbon, serves as the fundamental structural scaffold for numerous biologically and industrially vital compounds, including steroid hormones, bile acids, and opioid alkaloids such as morphine[1]. For drug development professionals and synthetic chemists, constructing this angularly fused system requires methodologies that carefully balance regiocontrol, intermediate stability, and scalability.
Historically, two classical, yet fundamentally distinct, approaches have dominated the synthesis of phenanthrenes: the Haworth Synthesis and the Bardhan-Sengupta Synthesis (1932)[2][3]. As a Senior Application Scientist, I have structured this guide to provide an objective, side-by-side technical comparison of these two methodologies. We will analyze the mechanistic causality behind their experimental protocols, evaluate their performance, and provide self-validating workflows for modern synthetic applications.
Mechanistic Causality & Strategic Design
The Haworth Synthesis: Linear Assembly via Acylation
The Haworth synthesis relies on a linear assembly strategy, appending a four-carbon chain to a pre-existing naphthalene core and subsequently closing the third ring via electrophilic aromatic substitution[4][5].
-
Causality of Temperature Control: The initial Friedel-Crafts acylation with succinic anhydride must be conducted at temperatures exceeding 60 °C. At lower temperatures, substitution occurs kinetically at the alpha (C1) position. Elevating the temperature provides thermodynamic control, favoring the beta (C2) position necessary for the angular arrangement of phenanthrene[2][3].
-
Causality of Intermediate Reduction: Before the final ring closure, the intermediate keto-acid must undergo a Clemmensen reduction. If cyclization were attempted directly on the keto-acid, the electron-withdrawing carbonyl group would severely deactivate the aromatic ring, halting further electrophilic attack. Reducing it to a methylene group restores the ring's nucleophilicity[5].
-
Selectivity Limitations: The final intramolecular Friedel-Crafts cyclization is not perfectly regioselective. Closure can occasionally occur at the adjacent carbon, leading to minority isomeric byproducts that complicate downstream purification[2].
The Bardhan-Sengupta Synthesis: Convergent Cyclodehydration
Developed in 1932, the Bardhan-Sengupta method is a convergent strategy that "assembles" the intermediate central cycle before aromatizing the entire system[2][6].
-
Causality of Cation Selection in Alkylation: The first step involves alkylating an enolate. Early attempts using sodium enolates failed due to poor solubility in benzene. Utilizing the potassium enolate of ethyl cyclohexanone-2-carboxylate, often with dimethylformamide (DMF) as a co-solvent, ensures complete dissolution. The nature of these ion pairs is the primary reason for the reaction's high yield[7].
-
Causality of Cyclodehydration: Unlike the Haworth method's reliance on Friedel-Crafts closure, Bardhan-Sengupta utilizes phosphorus pentoxide (P₂O₅) to catalyze the cyclodehydration of an alcohol onto the benzene ring. This reaction is highly regiospecific, completely avoiding the isomeric mixtures that plague the Haworth route[2][3].
Visualizing the Synthetic Workflows
Below are the logical workflows for both syntheses, mapping the transformation of starting materials through key intermediates to the final phenanthrene product.
Workflow of the Haworth Synthesis demonstrating linear assembly and sequential reductions.
Workflow of the Bardhan-Sengupta Synthesis highlighting convergent cyclodehydration.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility, the following protocols outline the critical steps, reagents, and validation checkpoints for both syntheses.
Protocol A: Haworth Synthesis of Phenanthrene[3][4]
-
Friedel-Crafts Acylation: Charge a reactor with naphthalene and succinic anhydride in an inert solvent (e.g., nitrobenzene). Slowly add aluminum chloride (AlCl₃) as a Lewis acid catalyst. Maintain the reaction temperature strictly above 60 °C to favor thermodynamic substitution at the 2-position. Quench with ice-water and isolate β-(2-naphthoyl)propionic acid.
-
First Clemmensen Reduction: Treat the isolated keto-acid with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl). Reflux the mixture to completely reduce the carbonyl to a methylene group, yielding γ-(2-naphthyl)butyric acid. Validation: Disappearance of the ketone C=O stretch in FTIR.
-
Intramolecular Cyclization: Heat the butyric acid derivative with concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA). This induces an intramolecular Friedel-Crafts acylation, closing the third ring to form 1-keto-1,2,3,4-tetrahydrophenanthrene.
-
Second Clemmensen Reduction: Subject the newly formed cyclic ketone to a second Clemmensen reduction (Zn(Hg), HCl) to produce 1,2,3,4-tetrahydrophenanthrene.
-
Aromatization: Dehydrogenate the tetrahydrophenanthrene intermediate by heating it with a catalyst such as elemental selenium (Se) or Palladium on carbon (Pd/C) to yield fully aromatic phenanthrene.
Protocol B: Bardhan-Sengupta Synthesis[3][6][7]
-
Alkylation: Prepare the potassium enolate of ethyl cyclohexanone-2-carboxylate. React this enolate with β-phenylethyl bromide in a Benzene/DMF solvent mixture. The DMF ensures complete enolate solubility. Isolate the condensed product, ethyl 2-β-phenylethylcyclohexanone-2-carboxylate.
-
Hydrolysis & Decarboxylation: Subject the intermediate to alkaline hydrolysis. Acidify the mixture and apply mild heat to induce decarboxylation, yielding 2-β-phenylethylcyclohexanone.
-
Carbonyl Reduction: Reduce the ketone to an alcohol using sodium metal in moist ether. This yields 2-β-phenylethylcyclohexanol. Validation: Appearance of a broad O-H stretch and disappearance of the C=O stretch in FTIR.
-
Cyclodehydration: Treat the alcohol intermediate with phosphorus pentoxide (P₂O₅). P₂O₅ acts as a powerful dehydrating agent, abstracting water and enforcing a highly regiospecific ring closure to form 1,2,3,4,9,10,11,12-octahydrophenanthrene.
-
Aromatization: Heat the octahydrophenanthrene intermediate with metallic selenium. This dehydrogenates the saturated rings, evolving hydrogen selenide (H₂Se) gas and yielding pure phenanthrene.
Comparative Performance & Data Summary
When selecting a synthetic route, researchers must weigh the availability of starting materials against the need for regiochemical purity. The table below summarizes the operational metrics of both methodologies.
| Parameter | Haworth Synthesis | Bardhan-Sengupta Synthesis |
| Primary Strategy | Linear chain extension & intramolecular acylation | Convergent assembly & cyclodehydration |
| Key Reagents | Succinic anhydride, AlCl₃, Zn(Hg)/HCl, PPA, Se | β-phenylethyl bromide, P₂O₅, Na/ether, Se |
| Regioselectivity | Moderate (Risk of isomeric mixtures during final cyclization) | High (Regiospecific ring closure; avoids isomers) |
| Intermediate Stability | Prone to deactivation by keto groups (requires 2x reductions) | Stable alcohol intermediate prior to cyclization |
| Aromatization Precursor | Tetrahydrophenanthrene | Octahydrophenanthrene |
| Primary Advantage | Utilizes highly accessible, inexpensive starting materials | Exceptional regiocontrol for complex derivatives |
References
Sources
Characterization of phenanthrene metabolites and their pathways
Advanced Analytical Strategies for the Characterization of Phenanthrene Metabolites: A Comparative Guide
The Analytical Challenge of Phenanthrene Metabolism
Phenanthrene is a tricyclic polycyclic aromatic hydrocarbon (PAH) that serves as a critical model substrate for studying the metabolism of carcinogenic PAHs because it is the smallest aromatic hydrocarbon containing both a "bay-region" and a "K-region"[1].
In mammalian biological systems, phenanthrene is primarily oxidized by cytochrome P450 enzymes (specifically CYP2A13, CYP1A1, and CYP1A2) into highly reactive epoxides[2]. These intermediates are subsequently hydrated by epoxide hydrolase to form various dihydrodiols (e.g., 1,2-diol, 3,4-diol, and 9,10-diol). Further oxidation yields tetraols, which are heavily monitored as clinical biomarkers for PAH metabolic activation and lung cancer susceptibility[3]. In environmental microbiology, bacterial degradation pathways branch off from these diols, leading to ring cleavage products such as diphenic acid and phthalic acid[4].
The core analytical challenge in characterizing these pathways lies in isomeric resolution . Because positional isomers of phenanthrene diols and epoxides possess identical exact masses and highly similar fragmentation patterns, high-resolution mass spectrometry (HRMS) alone is insufficient. Successful characterization requires a synergistic approach: shape-selective chromatographic separation coupled with advanced HRMS platforms.
Fig 1: Phenanthrene metabolic pathways via mammalian and bacterial enzymatic systems.
HRMS Platform Comparison: Orbitrap vs. Q-TOF
To identify novel or low-abundance phenanthrene metabolites (such as transient epoxides or trace tetraols) against a complex biological matrix, researchers typically choose between two High-Resolution Mass Spectrometry architectures: Orbitrap and Quadrupole Time-of-Flight (Q-TOF) [5][6].
The Causality of Platform Selection:
-
Orbitrap utilizes Fourier Transform (FT) detection based on image current. It provides unparalleled resolving power (up to 500,000 FWHM), which is critical when distinguishing a trace phenanthrene metabolite from an isobaric endogenous lipid in liver microsomes[5]. However, the FT acquisition cycle is inherently slower.
-
Q-TOF measures the flight time of ions in a drift tube. While its maximum resolution is lower than an Orbitrap, its acquisition speed is vastly superior (up to 50 Hz). This makes Q-TOF the preferred choice when coupled with ultra-fast UHPLC gradients where metabolite peak widths may be less than 2 seconds[5][6].
Table 1: HRMS Platform Comparison for Phenanthrene Metabolomics
| Performance Metric | Orbitrap MS | Q-TOF MS | Analytical Impact on PAH Metabolites |
| Mass Accuracy | < 1 ppm (Internal calibration) | 1 - 3 ppm | Both platforms easily assign exact elemental formulas (e.g., C14H12O2 for diols). |
| Resolving Power | 120,000 to >500,000 | 30,000 to 80,000 | Orbitrap excels at resolving isobaric background matrix interferences[5]. |
| Scan Speed | 10 - 40 Hz | Up to 50 Hz | Q-TOF captures more data points across narrow UHPLC isomer peaks[6]. |
| Dynamic Range | ~5 orders of magnitude | ~4-5 orders of magnitude | Both are suitable for detecting abundant diols and trace tetraols simultaneously. |
Chromatographic Selectivity: Resolving Positional Isomers
Because phenanthrene diols (e.g., 1,2-diol vs. 9,10-diol) are positional isomers, mass spectrometers cannot differentiate them by
Standard monomeric C18 columns lack the structural rigidity to separate planar from non-planar PAH isomers. Instead, researchers must utilize polymeric C18 or Phenyl-Hexyl phases. As demonstrated by the National Institute of Standards and Technology (NIST) using the SRM 869b column selectivity test mixture, polymeric stationary phases feature a rigid, slot-like architecture that provides enhanced steric and
Table 2: LC Column Shape Selectivity for Isomeric Phenanthrene Diols
| Column Chemistry | Phase Structure | Shape Selectivity ( | Suitability for Phenanthrene Isomers |
| Monomeric C18 | Single alkyl chains attached to silica. | Low (> 1.7) | Poor. Isomeric diols co-elute due to lack of rigid steric discrimination[7]. |
| Polymeric C18 | Cross-linked alkyl network. | High (< 1.0) | Excellent. Rigid slots separate planar/non-planar isomers effectively[7][8]. |
| Phenyl-Hexyl | Phenyl rings with hexyl linkers. | Moderate | Good. Strong |
Self-Validating Experimental Protocol: In Vitro Metabolite Characterization
To ensure the trustworthiness of the metabolite data, the following workflow incorporates a strict self-validating negative control . Because CYP450-mediated oxidation of phenanthrene is strictly dependent on the cofactor NADPH, running a parallel "No-NADPH" control ensures that any detected diols or epoxides are true enzymatic products, ruling out auto-oxidation or matrix artifacts.
Fig 2: Self-validating experimental workflow for phenanthrene metabolite characterization.
Step-by-Step Methodology:
-
Reaction Assembly: In a 1.5 mL Eppendorf tube, combine 1.0 mg/mL Human Liver Microsomes (HLM), 100 mM potassium phosphate buffer (pH 7.4), and 50
M of phenanthrene (dissolved in <1% DMSO to prevent enzyme inhibition). -
Control Stratification: Split the mixture into two aliquots: the Active Sample and the No-NADPH Control.
-
Initiation: Pre-incubate both tubes at 37°C for 5 minutes. Initiate the reaction in the Active Sample by adding 1 mM NADPH. Add an equivalent volume of buffer to the No-NADPH Control.
-
Incubation: Incubate both tubes at 37°C for 45 minutes with gentle agitation.
-
Quenching & Extraction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. Causality: The organic solvent immediately denatures the CYP450 enzymes, halting metabolism, while simultaneously precipitating heavy matrix proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the metabolite-rich supernatant to a glass UHPLC vial.
-
UHPLC-HRMS Analysis: Inject 5
L onto a Polymeric C18 column (e.g., 2.1 x 100 mm, 1.7 m). Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Detect exact masses corresponding to epoxides ( ) and diols ( ) using either an Orbitrap or Q-TOF system.
References
-
Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. nih.gov. 9
-
Branched Metabolic Pathway for Phenanthrene Degradation in a Pyrene-Degrading Bacterium. tandfonline.com. 4
-
Phenanthrene Degradation Pathway - EAWAG BBD/PPS. ethz.ch. 1
-
Metabolism of [D10]Phenanthrene to Tetraols in Smokers for Potential Lung Cancer Susceptibility Assessment. doi.org. 3
-
Structure–Function Studies of Naphthalene, Phenanthrene, Biphenyl, and Their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6. acs.org. 2
-
Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation. nih.gov. 5
-
A Workflow to Perform Targeted Metabolomics at the Untargeted Scale on a Triple Quadrupole Mass Spectrometer. nih.gov. 6
-
NIST-869B - Certificate of Analysis. nist.gov. 7
-
Shape Selectivity in Reversed-Phase Liquid Chromatography. chromatographyonline.com.8
Sources
- 1. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Workflow to Perform Targeted Metabolomics at the Untargeted Scale on a Triple Quadrupole Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: Evaluating the Purity of Synthesized 1-Phenanthren-3-ylethanol Against a Reference Standard
Introduction & Scientific Context
Evaluating the purity of synthesized polycyclic aromatic hydrocarbon (PAH) derivatives, such as 1-Phenanthren-3-ylethanol, requires a rigorous, multi-modal analytical approach. Because this compound features both a rigid, conjugated phenanthrene core and a chiral secondary alcohol moiety, its quality attributes are defined by both its chemical purity (absence of process byproducts) and its enantiomeric purity (stereoisomeric ratio).
This guide provides a self-validating framework for comparing an in-house synthesized batch of 1-Phenanthren-3-ylethanol against a commercial Reference Standard. The protocols are designed to comply with1[1] and2[2].
Analytical Workflow & Strategy
To ensure absolute trustworthiness, the evaluation employs orthogonal techniques. Chromatography (HPLC) separates and quantifies structurally distinct impurities, while Quantitative NMR (qNMR) provides an absolute mass fraction independent of UV response factors.
Analytical workflow for evaluating the purity of 1-Phenanthren-3-ylethanol.
Step-by-Step Methodologies
Protocol 1: Chemical Purity via Achiral HPLC-UV
Objective: Identify and quantify process impurities such as unreacted 3-acetylphenanthrene or structural isomers. Causality: A C18 reverse-phase column is selected because the highly hydrophobic phenanthrene core retains strongly on non-polar stationary phases. A gradient elution ensures that the more polar alcohol elutes before any unreacted, less polar ketone precursors.
-
Preparation: Dissolve 1.0 mg/mL of both the Synthesized Batch and Reference Standard in HPLC-grade Acetonitrile.
-
Column: C18 (150 mm × 4.6 mm, 3 µm).
-
Mobile Phase: Gradient of Water (A) and Acetonitrile (B). Start at 40% B, ramp to 95% B over 15 minutes.
-
Detection: UV at 254 nm. The extended
-conjugation of the phenanthrene ring provides a strong, specific chromophore at this wavelength. -
Validation: Ensure resolution (
) between the main peak and the closest eluting impurity is > 1.5, adhering to 3[3].
Protocol 2: Enantiomeric Purity via Chiral HPLC
Objective: Determine the enantiomeric excess (e.e.) of the synthesized chiral alcohol.
Causality: The rigid
-
Preparation: Dilute samples to 0.5 mg/mL in Hexane/Isopropanol (90:10).
-
Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic Hexane/Isopropanol (90:10 v/v) at 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: Calculate e.e. % =
.
Protocol 3: Absolute Purity via Quantitative 1H-NMR (qNMR)
Objective: Establish the absolute mass fraction (w/w %) without relying on UV response factors. Causality: Impurities often have different molar absorptivities than the target API. qNMR is a primary ratio method where the signal integral is directly proportional to the number of nuclei, providing a self-validating absolute purity metric.
-
Preparation: Accurately weigh ~10 mg of the sample and ~5 mg of a certified internal standard (e.g., Dimethyl sulfone, TraceCERT®).
-
Solvent: Dissolve in 0.6 mL of CDCl
. -
Acquisition: Acquire
H-NMR spectra with a relaxation delay ( ) of at least 5 times the longest longitudinal relaxation time ( ) to ensure complete magnetization recovery. -
Integration: Compare the integral of the distinct methine proton of the ethanol group (quartet, ~5.0 ppm) against the internal standard singlet.
Experimental Data & Comparison
The following table summarizes the comparative analytical results between the in-house synthesized batch and the commercial reference standard.
| Analytical Parameter | Method | Synthesized Batch | Reference Standard | Acceptance Criteria |
| Chemical Purity | Achiral HPLC-UV | 98.7% | 99.5% | |
| Major Impurity | Achiral HPLC-UV | 0.8% (3-Acetylphenanthrene) | < 0.1% | |
| Enantiomeric Excess | Chiral HPLC | 99.1% (S-isomer) | 99.8% (S-isomer) | |
| Absolute Purity | 98.2% w/w | 99.3% w/w | ||
| LOD / LOQ | HPLC Validation | 0.01% / 0.03% | N/A (Validated) | Signal-to-Noise > 10 |
Data Interpretation: The synthesized batch meets all critical quality attributes for downstream application. The slight discrepancy between the HPLC chemical purity (98.7%) and qNMR absolute purity (98.2%) highlights the importance of orthogonal testing; UV area normalization slightly overestimates purity because non-chromophoric impurities (e.g., residual inorganic salts or aliphatic solvents) are invisible to UV detection but are accounted for in the qNMR mass balance.
Conclusion
Evaluating the purity of complex chiral PAHs like 1-Phenanthren-3-ylethanol requires more than simple area normalization. By combining achiral HPLC for process impurity profiling, chiral HPLC for stereochemical validation, and qNMR for absolute mass fraction determination, researchers can establish a highly trustworthy, self-validating purity profile that aligns with stringent regulatory guidelines.
References
-
Title: 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS - USP-NF Source: uspnf.com URL: 1
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: europa.eu URL: 2
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: fda.gov URL: 3
-
Title: Chiral Betaine-Mediated Asymmetric Peroxidation-Kinetic Resolution Cascade Source: chinesechemsoc.org URL: 4
-
Title: Asymmetric Synthesis of Chiral 9,10-Dihydrophenanthrenes Source: acs.org URL: 5
Sources
Safety Operating Guide
1-Phenanthren-3-ylethanol proper disposal procedures
1-Phenanthren-3-ylethanol Proper Disposal and Safety Operations Guide
Executive Summary
1-Phenanthren-3-ylethanol is a specialized polycyclic aromatic hydrocarbon (PAH) derivative utilized in advanced chemical synthesis and drug development. Due to the inherent lipophilicity and biological reactivity of the phenanthrene backbone, this compound presents significant environmental and occupational hazards. This guide establishes a self-validating, rigorous protocol for its handling and disposal, ensuring compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) frameworks.
Hazard Characterization & Causality (The "Why")
To build a resilient culture of laboratory safety, personnel must understand the mechanistic causality behind disposal regulations. 1-Phenanthren-3-ylethanol cannot be disposed of via aqueous drain systems due to its environmental persistence and high aquatic toxicity [[1]]().
Biologically, PAHs are not inherently reactive; their toxicity is induced via metabolic bioactivation. When absorbed, the phenanthrene core is oxidized by Cytochrome P450 enzymes (predominantly CYP1A1 and CYP1B1) during Phase I biotransformation 2. This epoxygenation generates highly electrophilic dihydrodiol epoxides. These intermediates attack nucleophilic centers within DNA, forming stable, covalent PAH-DNA adducts that disrupt cellular replication and drive mutagenesis 3. Consequently, zero-exposure handling and high-temperature destructive disposal are mandatory.
CYP450-mediated metabolic activation of PAH derivatives leading to mutagenic DNA adducts.
Quantitative Data & Regulatory Thresholds
The following table summarizes the operational parameters and regulatory thresholds that govern the disposal of 1-Phenanthren-3-ylethanol.
| Property / Parameter | Specification / Regulatory Limit | Causality / Operational Impact |
| Chemical Class | Polycyclic Aromatic Hydrocarbon (PAH) Alcohol | Dictates non-aqueous, high-temperature incineration disposal. |
| RCRA Waste Code | U-listed / Characteristic Toxic Waste (40 CFR 261.33) | Mandates segregation from general refuse; strictly prohibits drain disposal 4. |
| Incineration Temp | 820 °C to 1,600 °C | Required to fully oxidize the stable aromatic ring structure and prevent toxic byproducts 1. |
| SAA Storage Limit | 55 gallons (Hazardous) or 1 quart (Acute) | Exceeding limits triggers immediate mandatory institutional pickup 5. |
| Container Decon | Triple-Rinse Mandate | Ensures empty primary containment vessels are rendered non-hazardous before discarding 6. |
Step-by-Step Disposal Methodologies
Protocol 1: Waste Segregation and Primary Containment
Proper segregation prevents dangerous cross-reactions and reduces institutional disposal costs.
-
Assess Physical State: Determine if the 1-Phenanthren-3-ylethanol waste is a solid (e.g., pure powder, contaminated kimwipes, empty vials) or liquid (e.g., dissolved in organic extraction solvents).
-
Select Compatible Containment:
-
Liquid Waste: Use high-density polyethylene (HDPE) or glass carboys. If dissolved in halogenated solvents (e.g., dichloromethane), route to the Halogenated Organic Waste stream. If in non-halogenated solvents (e.g., methanol, ethyl acetate), route to the Non-Halogenated Organic Waste stream.
-
Solid Waste: Place contaminated solids in a puncture-resistant, sealable container designated for Toxic Solid Waste .
-
-
Apply GHS/RCRA Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state "1-Phenanthren-3-ylethanol", list the solvent composition with approximate percentages, and feature the "Toxic" and "Environmental Hazard" pictograms.
Protocol 2: Decontamination and Triple-Rinsing of Empty Containers
Causality: Under EPA regulations, an empty container that held a highly toxic PAH is still legally considered hazardous waste until it is systematically decontaminated 6. This self-validating protocol ensures compliance.
-
First Rinse: Add a small volume of a compatible solvent (e.g., acetone or methanol) capable of dissolving the PAH residue. Cap the vial and swirl to coat all interior surfaces.
-
Drain: Pour the rinsate into the appropriate liquid hazardous waste carboy.
-
Repeat: Perform this rinsing process two additional times (Triple-Rinse). Collect all rinsate as hazardous waste.
-
Deface Labels: Once triple-rinsed, completely deface or remove the original chemical manufacturer label to indicate the vessel is clean.
-
Final Disposal: Dispose of the decontaminated glass/plastic vial in the institutional broken glass or solid waste receptacle, per local Environmental Health and Safety (EHS) guidelines.
Protocol 3: Satellite Accumulation Area (SAA) Management
-
Secondary Containment: Place all primary waste containers inside a chemically resistant secondary containment tray to capture catastrophic leaks.
-
Volume Monitoring: Ensure the total volume of hazardous waste in the SAA never exceeds 55 gallons (or 1 quart for acute hazardous waste) 5.
-
Ventilation: Store liquid waste containers in a continuously ventilated chemical fume hood or a dedicated flammable storage cabinet. Keep caps tightly closed unless actively adding waste.
Procedural workflow for the segregation and disposal of 1-Phenanthren-3-ylethanol waste.
Spill Response & Decontamination Methodology
In the event of an accidental release of 1-Phenanthren-3-ylethanol, execute the following steps immediately:
-
Isolate: Evacuate non-essential personnel from the immediate area and verify that fume hood ventilation is operating at maximum capacity.
-
Don PPE: Ensure heavy-duty nitrile gloves (double-gloved), chemical splash goggles, and a flame-resistant lab coat are worn.
-
Contain & Absorb: For solid spills, gently cover the powder with damp paper towels to prevent aerosolization. For liquid spills, deploy inert absorbent pads or vermiculite around the perimeter, working inward.
-
Collect: Scoop the absorbed material using non-sparking tools and place it directly into a solid hazardous waste container.
-
Decontaminate: Wash the spill surface with a solvent that effectively solubilizes the PAH (e.g., isopropanol or acetone), followed by a standard laboratory detergent wash. Collect all cleaning materials (wipes, pads) as hazardous waste.
References
-
Toxicological Profile for Polycyclic Aromatic Hydrocarbons - PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL . National Institutes of Health (NIH). URL: [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt Environmental Health and Safety. URL:[Link]
-
REGULATIONS AND ADVISORIES - Toxicological Profile for Polycyclic Aromatic Hydrocarbons . Centers for Disease Control and Prevention (CDC). URL:[Link]
-
Cytochrome P450 1b1 in Polycyclic Aromatic Hydrocarbon (PAH)-Induced Skin Carcinogenesis . National Institutes of Health (NIH). URL: [Link]
-
Polycyclic aromatic hydrocarbons and PAH-related DNA adducts . National Institutes of Health (NIH). URL: [Link]
Sources
- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytochrome P450 1b1 in Polycyclic Aromatic Hydrocarbon (PAH)-Induced Skin Carcinogenesis: Tumorigenicity of Individual PAHs and Coal-Tar Extract, DNA Adduction and Expression of Select Genes in the Cyp1b1 Knockout Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. benchchem.com [benchchem.com]
Comprehensive Safety and Operational Guide for Handling 1-Phenanthren-3-ylethanol
As a Senior Application Scientist consulting with drug development professionals, I frequently address the logistical and safety challenges of handling polycyclic aromatic hydrocarbon (PAH) derivatives. 1-Phenanthren-3-ylethanol (CAS: 7494-58-8) [1] is a lipophilic, solid PAH derivative. Because it shares the toxicological profile of its parent compound, phenanthrene, handling it requires stringent protocols to mitigate dermal absorption, respiratory irritation, and severe environmental toxicity [2].
This guide provides a self-validating, step-by-step operational protocol to ensure absolute laboratory safety and scientific integrity.
Hazard Profile and Mechanistic Causality
Understanding why we protect ourselves dictates how we protect ourselves. Standard safety data sheets list hazards, but field-proven safety requires understanding the underlying chemical behaviors:
-
Lipophilicity and Dermal Absorption: The phenanthrene backbone is highly lipophilic. If crystalline particulate matter contacts unprotected skin, it can rapidly dissolve in sebum and cross the stratum corneum, entering the bloodstream.
-
Respiratory Irritation: Fine dust generated during weighing can deposit deep in the alveolar space. OSHA mandates a permissible exposure limit (PEL) for PAH volatiles at a strict 0.2 mg/m³ (8-hour TWA) [3].
-
Aquatic Toxicity: 1-Phenanthren-3-ylethanol is classified as very toxic to aquatic life with long-lasting effects (Aquatic Acute 1 / Chronic 1) [2]. It must never enter the standard wastewater stream.
Quantitative PPE Specifications
A robust Personal Protective Equipment (PPE) strategy is not merely regulatory compliance; it is a physical barrier engineered against specific molecular behaviors. Proper PPE selection must account for chemical permeation rates and specific exposure routes [4].
Table 1: PPE Specifications and Mechanistic Justifications
| PPE Category | Standard / Specification | Quantitative Metric / Limit | Mechanistic Justification |
| Hand Protection | Nitrile (Solid handling) / Viton (if using DCM) | Nitrile thickness | PAHs are lipophilic and cross the stratum corneum. Nitrile prevents solid particulate transfer. |
| Eye Protection | ANSI Z87.1 or EN166 Safety Goggles | 0% ocular exposure tolerance | Prevents mucosal absorption of airborne crystalline dust. |
| Respiratory | NIOSH N95 or P100 Respirator | OSHA PEL for PAHs: 0.2 mg/m | Mitigates inhalation of fine particulate matter which causes acute respiratory irritation. |
| Body Protection | Flame-retardant lab coat | 100% coverage of exposed skin | Creates a physical barrier against the static-cling of PAH powders. |
Operational Workflow: Step-by-Step Handling Protocol
To guarantee a self-validating safety system, every step of the handling process must proactively eliminate the hazard before it reaches the researcher.
Phase 1: Pre-Operational Setup
-
Ventilation Verification: Ensure the chemical fume hood has a certified face velocity of at least 80–100 feet per minute (fpm). Never handle dry PAH powders on an open bench.
-
Static Elimination: PAH powders are highly prone to static cling, which leads to unpredictable aerosolization. Use an anti-static gun (e.g., Zerostat) on the weighing boat and stainless-steel spatula prior to opening the chemical vial.
-
PPE Donning: Double-glove with nitrile. Crucial Causality: If your protocol requires dissolving the compound in Dichloromethane (DCM), the outer glove must be swapped to Viton , as DCM permeates standard nitrile in under 3 minutes, carrying the dissolved PAH directly into your skin [4].
Phase 2: Weighing and Transfer
-
Enclosed Transfer: Weigh the 1-Phenanthren-3-ylethanol entirely inside the fume hood. Do not transport dry powder across the laboratory.
-
Solvent Quenching: Add your assay solvent (e.g., DMSO for biological assays, or DCM for organic synthesis) directly to the weighing vessel inside the hood. This traps the powder in the liquid phase, immediately neutralizing the inhalation dust hazard.
Fig 1: Exposure routes and corresponding PPE mitigation strategies for PAH derivatives.
Phase 3: Decontamination and Doffing
-
Surface Decontamination: Wipe down the analytical balance and hood surface with a solvent-dampened lint-free cloth (e.g., isopropanol), followed immediately by a soap and water wipe to lift lipophilic residues.
-
Doffing: Remove the outer contaminated gloves inside the hood. Doff the lab coat and inner gloves.
-
Post-Exposure Wash: Wash hands immediately with cold water and soap. Scientific Grounding: Warm water dilates the pores of the skin, drastically increasing the risk of transdermal absorption of any micro-particulates that bypassed the gloves.
Disposal and Environmental Containment Plan
Because 1-Phenanthren-3-ylethanol is exceptionally toxic to aquatic ecosystems, disposal must be meticulously managed to prevent environmental release [2].
-
Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves, and decontamination wipes) must be placed in a sealed, solid hazardous waste container designated specifically for high-temperature incineration.
-
Liquid Waste: Segregate PAH-containing solvent waste into clearly labeled waste carboys. Ensure you separate halogenated waste (if using DCM) from non-halogenated waste (if using DMSO/EtOH). Secondary containment trays are mandatory beneath all liquid waste jugs.
References
-
Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? Source: Agency for Toxic Substances and Disease Registry (ATSDR) - Centers for Disease Control and Prevention (CDC) URL:[Link]
-
Phenanthrene Standard Safety Data Sheet (SDS) Source: Agilent Technologies Safety Library URL:[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. agilent.com [agilent.com]
- 3. Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
